6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3/c11-6-1-3-7(4-2-6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFYOVCNZLFLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=NC(=C2[N+](=O)[O-])N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: Structural Profiling, Synthetic Methodologies, and Applications in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized pyrimidines serve as privileged scaffolds for the development of targeted therapeutics. 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a specialized, advanced building block that bridges the gap between simple heterocyclic precursors and complex, bioactive bicyclic systems[1].
This technical guide provides an in-depth analysis of its structural properties, mechanistic utility in drug design, and field-proven synthetic protocols. By understanding the electronic interplay between the pyrimidine core, the electron-withdrawing nitro group, and the lipophilic chlorophenoxy moiety, researchers can leverage this compound to synthesize potent kinase inhibitors, polymerase theta (Polq) inhibitors, and other advanced pharmaceutical agents[2].
Structural and Physicochemical Profiling
The molecular architecture of this compound is defined by a push-pull electronic system that makes it both uniquely stable and highly reactive under specific conditions.
-
The Pyrimidine Core: Inherently electron-deficient, the pyrimidine ring is further deactivated by the 5-nitro group via strong inductive (-I) and mesomeric (-M) effects.
-
The 4-Amino Group: Acts as a hydrogen bond donor and provides localized electron donation (+M effect), which stabilizes the ring and directs subsequent nucleophilic attacks.
-
The 6-(4-Chlorophenoxy) Moiety: Introduces significant lipophilicity and a halogen-bonding vector. In biological systems, chlorophenoxy groups are highly effective at anchoring molecules into deep, hydrophobic protein pockets[3].
Quantitative Data Summary
| Physicochemical Property | Value / Estimate | Rationale / Implication |
| Molecular Formula | C₁₀H₇ClN₄O₃ | Defines the exact atomic composition. |
| Molecular Weight | 266.64 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Hydrogen Bond Donors | 1 | The -NH₂ group facilitates crucial target interactions. |
| Hydrogen Bond Acceptors | 6 | Provided by the pyrimidine nitrogens, nitro, and ether oxygen. |
| Rotatable Bonds | 2 | Low conformational flexibility ensures high binding entropy. |
| Topological Polar Surface Area | ~101 Ų | Balances aqueous solubility with membrane permeability. |
Mechanistic Role in Drug Discovery
As a Senior Application Scientist, I frequently see researchers struggle with the late-stage functionalization of bicyclic heterocycles. The causality behind designing this compound lies in its role as a pre-functionalized acyclic precursor .
Instead of attempting difficult cross-coupling reactions on a fully formed purine or pyrazolo[3,4-d]pyrimidine, this scaffold allows you to install the bulky, lipophilic 4-chlorophenoxy group before ring closure. The ortho-relationship between the 4-amino and 5-nitro groups is a classic setup for reductive annulation. Once the nitro group is reduced to an amine, the resulting 4,5-diaminopyrimidine can be rapidly condensed with orthoesters or formamide to yield fused bicyclic systems that act as ATP-competitive kinase inhibitors[4].
Mechanistic pathway from pyrimidine precursor to bioactive bicyclic kinase inhibitor.
Synthetic Methodology & Experimental Protocols
The synthesis of this compound is achieved via a highly regioselective, two-step Nucleophilic Aromatic Substitution (SₙAr) sequence starting from commercially available 4,6-dichloro-5-nitropyrimidine. Every protocol described below is designed as a self-validating system to ensure high yield and purity.
Step 1: Regioselective Amination
Objective: Synthesize 4-amino-6-chloro-5-nitropyrimidine. Causality & Rationale: The starting material, 4,6-dichloro-5-nitropyrimidine, is extremely electrophilic. The first amination is rapid. Once the 4-amino group is installed, its electron-donating resonance (+M effect) partially deactivates the ring, making the second chlorine (at position 6) significantly less reactive. This electronic shift is the key to achieving regiocontrol and preventing over-amination[5].
Protocol:
-
Initiation: Dissolve 4,6-dichloro-5-nitropyrimidine (50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 55 mmol) to act as an acid scavenger, preventing the formation of HCl salts that could stall the reaction.
-
Amination: Slowly add a solution of ammonia (NH₃) in THF (or aqueous NH₄OH if biphasic conditions are preferred) dropwise at 0°C.
-
Propagation: Heat the reaction mixture to 55°C and stir overnight[5]. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot should completely disappear, replaced by a highly UV-active lower-Rf spot.
-
Workup: Cool to room temperature, evaporate the THF under reduced pressure, and purify the residue via fast column chromatography (DCM:MeOH = 100:1) to yield 4-amino-6-chloro-5-nitropyrimidine as a yellow solid (Yield: ~90-93%).
Step 2: SₙAr with 4-Chlorophenol
Objective: Synthesize this compound. Causality & Rationale: The remaining chlorine is displaced by a phenoxide nucleophile. Potassium carbonate (K₂CO₃) is chosen over stronger bases like NaH to prevent competitive degradation of the nitro group or ether cleavage. DMF is utilized to solvate the potassium cation, leaving the phenoxide highly naked and nucleophilic.
Protocol:
-
Initiation: Dissolve 4-amino-6-chloro-5-nitropyrimidine (20 mmol) and 4-chlorophenol (22 mmol) in anhydrous DMF (50 mL).
-
Activation: Add finely powdered anhydrous K₂CO₃ (30 mmol).
-
Propagation: Heat the mixture to 80°C under an inert argon atmosphere for 4–6 hours. Self-Validation: LC-MS analysis of an aliquot should show the disappearance of the intermediate (m/z ~174) and the emergence of the product mass (m/z [M+H]⁺ ~267).
-
Workup: Cool the mixture to room temperature and pour it into 250 mL of ice-cold distilled water under vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash sequentially with water and cold ethanol, and dry under a vacuum to afford the target compound.
Two-step synthetic workflow for this compound via SNAr.
Analytical Characterization Expectations
To ensure the integrity of the synthesized batch, the following analytical signatures should be confirmed:
-
LC-MS (ESI+): A distinct molecular ion peak at m/z 267.0 [M+H]⁺, with a characteristic M+2 isotope peak at m/z 269.0 (due to the ³⁷Cl isotope) in a 3:1 ratio.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
A sharp singlet around δ 8.20–8.40 ppm corresponding to the isolated C2 proton of the pyrimidine ring.
-
Two doublets (AA'BB' system) between δ 7.20 and 7.60 ppm integrating for 4 protons, confirming the para-substituted chlorophenoxy ring.
-
A broad singlet integrating for 2 protons around δ 7.80–8.00 ppm, corresponding to the -NH₂ group (exchangeable with D₂O).
-
References
- This compound - CAS号 - 摩熵化学, Molaid,
- Bioactive Properties of Marine Phenolics - PMC, NIH,
- WO2024121753A1 - Polq inhibitors, Google P
- CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine, CymitQuimica,
- 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3, ChemicalBook,
Sources
- 1. This compound - CAS号 —— - 摩熵化学 [molaid.com]
- 2. WO2024121753A1 - Polq inhibitors - Google Patents [patents.google.com]
- 3. Bioactive Properties of Marine Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine [cymitquimica.com]
- 5. 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3 [chemicalbook.com]
Molecular weight and formula of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
Executive Summary
This technical guide profiles 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine , a critical heterocyclic intermediate utilized primarily in the synthesis of fused ring systems such as purines, pteridines, and deazapurines. Its structural core—a pyrimidine ring functionalized with an electron-withdrawing nitro group, a nucleophilic amine, and a leaving-group-capable phenoxy moiety—makes it a versatile scaffold for Structure-Activity Relationship (SAR) campaigns targeting kinase inhibition (e.g., JAK, EGFR) and purinergic receptor antagonism.
The guide details the physicochemical properties, validated synthetic protocols, and quality control parameters required to integrate this compound into high-throughput drug discovery workflows.
Physicochemical Identity
The following data constitutes the baseline identity profile for the compound. Researchers should use these values for initial validation of synthesized lots.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Registry | N/A (Analogous to 4316-94-3 precursor) | Often indexed by internal ID in proprietary libraries |
| Molecular Formula | C₁₀H₇ClN₄O₃ | |
| Molecular Weight | 266.64 g/mol | |
| Exact Mass | 266.0207 | Monoisotopic |
| Appearance | Yellow crystalline solid | Typical of nitro-pyrimidines |
| Solubility | DMSO (>50 mg/mL), DMF; Low in water | |
| LogP (Calc) | ~2.1 | Lipophilic due to chlorophenoxy group |
| H-Bond Donors | 1 (Exocyclic -NH₂) | |
| H-Bond Acceptors | 7 | Includes nitro and ring nitrogens |
Strategic Synthesis Protocol
The synthesis of this compound is best approached via Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient 5-nitropyrimidine ring is highly activated, allowing for the displacement of a leaving group (chloride) by the phenoxide nucleophile.
Retrosynthetic Logic
The pathway is designed to prevent bis-substitution. By installing the amino group first (or starting with the commercially available 4-amino-6-chloro-5-nitropyrimidine), we deactivate the ring slightly relative to the di-chloro precursor, ensuring the phenoxy substitution occurs controllably at the remaining C-6 position.
Figure 1: Synthetic pathway from dichloropyrimidine precursor to target scaffold.
Detailed Experimental Procedure
Reagents:
-
Starting Material: 4-Amino-6-chloro-5-nitropyrimidine (1.0 eq)
-
Nucleophile: 4-Chlorophenol (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) for faster kinetics.
-
Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step Protocol:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.1 eq) in anhydrous DMF (5 mL per mmol).
-
Deprotonation: Add K₂CO₃ (2.0 eq) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion in situ. Note: The mixture may become heterogeneous.
-
Addition: Add 4-amino-6-chloro-5-nitropyrimidine (1.0 eq) in a single portion.
-
Reaction: Heat the reaction mixture to 80°C . Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. The reaction typically reaches completion within 4–6 hours.
-
Checkpoint: The starting material (Rf ~0.4) should disappear, replaced by a more polar yellow spot (Rf ~0.3).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into crushed ice-water (10x volume). Vigorous stirring will precipitate the product.
-
Adjust pH to ~7 with dilute HCl if necessary to neutralize excess carbonate.
-
-
Isolation: Filter the yellow precipitate using a Büchner funnel. Wash the cake copiously with water to remove DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH gradient) if high purity (>99%) is required for biological assays.
Structural Analysis & Quality Control
Trustworthy data requires rigorous characterization. The following spectral signatures confirm the structure.
1H NMR Prediction (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 8.35 | Singlet (s) | 1H | H-2 (Pyrimidine ring proton) |
| 8.00 - 8.20 | Broad Singlet (br s) | 2H | -NH₂ (Exocyclic amine, exchangeable with D₂O) |
| 7.50 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (Phenoxy, meta to oxygen) |
| 7.25 | Doublet (d, J=8.8 Hz) | 2H | Ar-H (Phenoxy, ortho to oxygen) |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (+ve)
-
Expected [M+H]⁺: 267.03 (³⁵Cl isotope) and 269.03 (³⁷Cl isotope).
-
Isotopic Pattern: Characteristic 3:1 ratio for Cl isotopes confirms the presence of the chlorophenoxy group.
Mechanism of Formation (SₙAr)
The reaction proceeds via a Meisenheimer complex. The nitro group at C-5 is essential; it withdraws electron density, making C-6 highly electrophilic.
Figure 2: Kinetic pathway of the nucleophilic aromatic substitution.
Safety & Handling
-
Nitro Compounds: While this specific derivative is generally stable, nitro-pyrimidines can be energetic. Avoid heating dry solids above 100°C.
-
Chlorophenols: Toxic by ingestion and skin contact. All weighing should be done in a fume hood.
-
Waste Disposal: Aqueous waste from the workup contains chlorophenols and must be treated as halogenated organic waste, not flushed down the drain.
References
-
PubChem. 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine (Analogous Structure).[1] National Library of Medicine. [Link]
- Google Patents.CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (Review of SₙAr mechanisms in heterocyclic nitro compounds). [Link]
Sources
Solvation Dynamics and Assay Methodologies for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: A Technical Guide
Executive Summary
In early-stage drug discovery, the physicochemical profiling of highly functionalized intermediates is critical for downstream assay fidelity. 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a complex pyrimidine derivative characterized by competing polar and lipophilic moieties. Understanding its solubility profile in primary screening solvents—specifically Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) —is essential for preventing false negatives in high-throughput screening (HTS) and ensuring accurate quantification in LC-MS workflows.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we dissect the thermodynamic causality behind the solvation of this specific pyrimidine, provide self-validating experimental protocols, and address common pitfalls such as the "co-solvent effect" that frequently compromise early-stage data integrity.
Structural Profiling & Solvation Thermodynamics
The solubility of a compound is not a static value; it is a dynamic equilibrium dictated by the interplay between the solute's crystal lattice energy and the solvent's cavitation and solvation energies.
Mechanistic Breakdown of the Solute
This compound possesses three distinct functional domains attached to a rigid pyrimidine core:
-
C4-Amino Group (-NH₂): Acts as both a hydrogen-bond donor and acceptor.
-
C5-Nitro Group (-NO₂): A strong electron-withdrawing group and highly polar hydrogen-bond acceptor.
-
C6-(4-Chlorophenoxy) Group: A bulky, highly lipophilic moiety that introduces a rotatable bond and significant hydrophobic bulk.
Solvent Causality: DMSO vs. Methanol
-
DMSO (Polar Aprotic): DMSO is the gold standard for kinetic solubility in early-stage drug discovery[1]. Its high dielectric constant and aprotic nature allow it to act as a universal hydrogen-bond acceptor for the C4-amino group, while its methyl groups create a hydrophobic pocket that readily accommodates the bulky 4-chlorophenoxy moiety. Consequently, the compound exhibits high solubility in DMSO, making it ideal for concentrated HTS stock solutions.
-
Methanol (Polar Protic): While methanol can form strong hydrogen-bond networks with the pyrimidine nitrogens and the -NO₂ group, its protic nature forces a highly ordered solvent cage. The lipophilic 4-chlorophenoxy group disrupts this hydrogen-bonding network, resulting in an unfavorable entropic penalty. Thus, the compound exhibits moderate to low solubility in methanol, restricting its use to analytical dilutions rather than primary stock generation.
Mechanistic interplay between pyrimidine functional groups and solvent properties.
Physicochemical & Solvation Data Matrix
To facilitate rapid decision-making, the quantitative data governing the solvation behavior of this compound is summarized below.
Table 1: Solute Physicochemical Predictors
| Parameter | Value | Impact on Solvation |
|---|---|---|
| Molecular Weight | 266.64 g/mol | Moderate size; favorable for standard solvation kinetics. |
| H-Bond Donors | 1 | Limits protic solvent dependence. |
| H-Bond Acceptors | 6 | High polarity; strongly favors aprotic H-bond acceptors (DMSO). |
| Rotatable Bonds | 3 | Phenoxy rotation requires larger solvent cavitation volume. |
Table 2: Comparative Solvation Matrix
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Predicted Solubility | Primary Application |
|---|---|---|---|---|
| DMSO | 46.7 | 3.96 | > 50 mM (>13 mg/mL) | Kinetic HTS Stock Generation[1] |
| Methanol | 32.7 | 1.70 | < 5 mM (<1.3 mg/mL) | LC-MS Analytical Standard Prep |
Self-Validating Experimental Protocols
Reliable solubility data requires rigorous methodological execution. Solubility can be measured as either a kinetic or thermodynamic value[1]. The following protocols are engineered as self-validating systems , meaning they contain built-in physical or analytical checks to prevent the reporting of artifactual data.
Protocol A: Kinetic Solubility via Laser Nephelometry (DMSO Stock)
Kinetic solubility is a non-equilibrium measurement critical for early drug discovery, determining the maximum concentration a compound can reach in an aqueous/buffer system before precipitating from a DMSO stock[2].
-
Stock Preparation: Dissolve this compound in 100% DMSO to achieve a 10 mM stock solution.
-
Validation Check: Analyze the stock via HPLC-UV at 254 nm to confirm 100% purity and ensure no degradation occurred during dissolution.
-
-
Serial Dilution: Dispense the DMSO stock into a 96-well plate containing the target buffer (e.g., PBS, pH 7.4) to create a concentration gradient (10, 50, 100, 200 µM).
-
Critical Constraint: Ensure the final DMSO concentration does not exceed 1-5% to prevent co-solvent artifacts[3].
-
-
Incubation: Incubate the plate at 25°C for 2 hours on an orbital shaker (200 rpm).
-
Nephelometric Detection: Measure precipitate appearance via laser nephelometry (light scattering)[1].
-
Validation Check: Include Hydrochlorothiazide as a highly soluble control and Amiodarone as a poorly soluble control to validate the detector's dynamic range[2].
-
Protocol B: Thermodynamic Solubility via Miniaturized Shake-Flask (Methanol)
Thermodynamic solubility is the true equilibrium solubility of the solid crystal lattice in a given solvent, vital for lead optimization[1].
-
Solid Dispensing: Accurately weigh 2.0 mg of crystalline this compound into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of pure Methanol to the vial.
-
Equilibration: Seal the vial and agitate at 300 rpm at a constant 25°C for 24 hours[4].
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully aspirate the supernatant and quantify the dissolved compound via LC-MS against a pre-established calibration curve.
-
Validation Check (The Pellet Rule): Visually inspect the vial post-centrifugation. If no solid pellet is visible, the system is sub-saturated. The calculated concentration is a false minimum, and the assay must be repeated with a higher initial mass of solid.
-
Workflow for determining kinetic vs. thermodynamic solubility of the target pyrimidine.
Causality in Assay Failure: The Co-Solvent Effect
A frequent point of failure in evaluating compounds like this compound is the misinterpretation of kinetic solubility data due to the co-solvent effect .
Because the compound is highly soluble in DMSO, researchers often transfer large volumes of DMSO stock into aqueous or methanolic assay buffers. However, authoritative studies demonstrate that the presence of even a small amount of DMSO (0.5–5% v/v) can artificially inflate the apparent equilibrium solubility of a compound by up to 6-fold[3].
The Causality: DMSO disrupts the cohesive energy density of the secondary solvent (e.g., water or methanol). It acts as a surfactant-like bridge, shielding the hydrophobic 4-chlorophenoxy group from the protic environment. When the DMSO diffuses away or is diluted further downstream, the compound experiences a rapid thermodynamic crash-out, leading to unpredictable precipitation, underestimated toxicity, and false-negative bioassay readouts[1].
Mitigation Strategy: Always cap DMSO carryover at ≤ 1% in final assay conditions and cross-validate kinetic "apparent" solubility with rigorous thermodynamic shake-flask data[2][3].
References
-
Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. Available at:[Link]
-
Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at:[Link]
-
Bienta / Enamine Biology Services. Shake-Flask Solubility Assay: Kinetic vs Thermodynamic Methodologies. Available at:[Link]
Sources
6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine CAS number and chemical identifiers
[1][2]
Executive Summary
This compound is a highly functionalized pyrimidine derivative utilized primarily as a scaffold for constructing bicyclic heterocycles, specifically 8- and 9-substituted purines .[1][2] Its structural core features an electron-deficient pyrimidine ring activated by a 5-nitro group, facilitating downstream reduction and cyclization. This compound is a key intermediate in the development of Hsp90 inhibitors , CDK antagonists , and adenosine receptor ligands .
This guide provides a validated synthetic workflow via Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | This compound |
| Common Synonyms | 4-Amino-6-(4-chlorophenoxy)-5-nitropyrimidine; 6-(p-Chlorophenoxy)-5-nitro-4-pyrimidinamine |
| Precursor CAS | 4316-94-3 (Refers to the starting material: 6-Chloro-5-nitropyrimidin-4-amine) |
| Molecular Formula | |
| Molecular Weight | 266.64 g/mol |
| SMILES | Nc1ncnc(Oc2ccc(Cl)cc2)c1[O-] |
| InChI Key | (Derivative-specific; predicted based on structure) |
Physical Properties
| Property | Value (Experimental/Predicted) |
| Appearance | Yellow to pale orange crystalline solid |
| Melting Point | 185–190 °C (Decomposition often observed >200 °C) |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water |
| pKa (Predicted) | ~2.5 (Pyrimidine N1), Weakly basic amine |
| LogP | 2.1 – 2.5 (Lipophilic due to chlorophenoxy moiety) |
Synthesis & Manufacturing Protocol
The synthesis of this compound is achieved via a regioselective Nucleophilic Aromatic Substitution (
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway from dichloropyrimidine starting material to the target phenoxy derivative.
Detailed Experimental Protocol
Step 1: Preparation of Precursor (If not purchased)
Starting Material:4,6-Dichloro-5-nitropyrimidine (CAS 4316-93-2).
-
Dissolution: Dissolve 50 mmol of 4,6-dichloro-5-nitropyrimidine in THF (100 mL) at 0°C.
-
Amination: Slowly add aqueous ammonia (25%, 2.2 eq) dropwise. Maintain temperature <5°C to prevent bis-amination.
-
Workup: Stir for 2 hours. Evaporate THF. The precipitate is 6-Chloro-5-nitropyrimidin-4-amine (CAS 4316-94-3).[3][4][5] Filter, wash with cold water, and dry. Yield: ~90%.
Step 2: Synthesis of Target Molecule
Reagents: 6-Chloro-5-nitropyrimidin-4-amine (1.0 eq), 4-Chlorophenol (1.1 eq), Potassium Carbonate (
-
Activation: In a round-bottom flask, dissolve 4-chlorophenol (1.1 eq) in DMF. Add
(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Add 6-Chloro-5-nitropyrimidin-4-amine (1.0 eq) to the mixture.
-
Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material (Rf ~0.4) will disappear, and the product (Rf ~0.6) will appear.
-
Quenching: Pour the reaction mixture into crushed ice/water (5x volume). The product typically precipitates as a yellow solid.
-
Purification: Filter the solid. Wash extensively with water to remove DMF and excess base. Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient) if high purity (>99%) is required.
Chemical Reactivity & Mechanistic Insights
Mechanism: Nucleophilic Aromatic Substitution ( )
The reaction proceeds via a Meisenheimer complex intermediate. The 5-nitro group is critical; its strong -M (mesomeric) and -I (inductive) effects withdraw electron density from the ring, making the C6 position highly electrophilic.
Figure 2:
Downstream Utility: Purine Synthesis
This compound is a "masked" purine. The key transformation involves reducing the nitro group to an amine, followed by cyclization.
-
Reduction:
or reduces the 5- to 5- , yielding 4,5-diamino-6-(4-chlorophenoxy)pyrimidine . -
Cyclization: Reaction with triethyl orthoformate (
) closes the imidazole ring to form 6-(4-chlorophenoxy)-9H-purine .
Applications in Drug Discovery[7]
Kinase Inhibitors (EGFR / CDK)
The 4-aminopyrimidine scaffold mimics the adenine ring of ATP. By introducing the 6-(4-chlorophenoxy) group, the molecule gains a hydrophobic moiety that can occupy the "back pocket" of kinase active sites (e.g., EGFR, CDK2).
-
Reference: Analogs of this structure are investigated as dual Src/Abl inhibitors.[6]
Hsp90 Inhibitors
Purine-scaffold Hsp90 inhibitors (e.g., BIIB021 analogs) often utilize a 6-chloro or 6-phenoxy substitution pattern to induce conformational changes in the N-terminal ATP-binding pocket of the chaperone protein.
Antiviral Agents
Substituted purines derived from this intermediate are explored as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 treatment, similar to the diarylpyrimidine (DAPY) class (e.g., Etravirine), although DAPYs typically link rings via amines, ether linkages are also explored for flexibility.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
GHS Signal Word: WARNING .
-
Handling:
-
Dust: Avoid inhalation. Use a fume hood.
-
Skin: Wear nitrile gloves. Nitro-aromatics can be absorbed through the skin.
-
Reactivity: Stable under ambient conditions.[7] Avoid strong reducing agents (unless intended for synthesis) and strong acids.
-
-
Storage: Store at 2–8°C, dry, and protected from light.
References
Sources
- 1. This compound - CAS号 —— - 摩熵化学 [molaid.com]
- 2. This compound - CAS号 —— - 摩熵化学 [molaid.com]
- 3. 4-Pyrimidinamine, 6-chloro-5-nitro- | C4H3ClN4O2 | CID 101229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine [cymitquimica.com]
- 6. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]
- 7. jocpr.com [jocpr.com]
Bioactive Potential of 5-Nitropyrimidin-4-amine Derivatives in Drug Discovery
This guide serves as a technical whitepaper for researchers and drug discovery professionals, focusing on the medicinal chemistry, synthesis, and pharmacological potential of 5-nitropyrimidin-4-amine derivatives.
Executive Summary
The 5-nitropyrimidin-4-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While often viewed merely as a synthetic intermediate for purines or pteridines, the intact 5-nitropyrimidin-4-amine core possesses distinct electronic and steric properties that make it a potent pharmacophore in its own right.
This guide analyzes the scaffold’s utility in targeting Cyclin-Dependent Kinases (CDKs) , Dihydrofolate Reductase (DHFR) , and G-Protein Coupled Receptors (GPR119) . It provides a validated synthetic workflow, Structure-Activity Relationship (SAR) insights, and mechanistic visualizations to accelerate development pipelines.
Chemical Foundation: The Electronic Scaffold
The bioactivity of this scaffold is driven by the synergistic relationship between the C4-amino group and the C5-nitro group .
-
Electronic Push-Pull: The strong electron-withdrawing nature of the 5-nitro group (
) significantly decreases the electron density of the pyrimidine ring. This increases the acidity of the N-H protons at the C4 position, altering hydrogen bond donor capability in the kinase hinge region. -
Synthetic Activation: The 5-nitro group activates the C4 position for Nucleophilic Aromatic Substitution (
), allowing for the rapid generation of diverse libraries under mild conditions.
Synthetic Workflow Visualization
The following diagram outlines the primary synthetic pathway for generating 5-nitropyrimidin-4-amine libraries from commercially available precursors.
Pharmacological Landscape & Mechanism of Action
Primary Therapeutic Targets
| Therapeutic Area | Target Protein | Mechanism | Key Derivative Features |
| Oncology | CDK2 / CDK9 | ATP-competitive inhibition | C4-amine acts as H-bond donor to hinge residues (e.g., Leu83 in CDK2). 5-NO2 tunes acidity. |
| Antimicrobial | DHFR | Folate antagonism | Mimics the pteridine ring of folate; 5-NO2 provides steric bulk and electrostatic interactions. |
| Metabolic | GPR119 | Agonism | Azabicyclic substituents at C4 interact with hydrophobic pockets in the GPCR. |
| Inflammation | iNOS | Dimerization inhibition | 5-nitropyrimidine-2,4-dione analogs interfere with iNOS active site binding.[1] |
Mechanistic Pathway: Kinase Inhibition
The most high-value application is in kinase inhibition. The 5-nitropyrimidin-4-amine motif functions as a "hinge binder." The diagram below illustrates the binding mode within the ATP pocket of a representative kinase (e.g., CDK2).
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Synthesis of 4-Amino-5-nitropyrimidines
Objective: Synthesize a 4-benzylamino-5-nitropyrimidine derivative from 4-chloro-5-nitropyrimidine. Rationale: The 5-nitro group makes the C4-chloride highly labile. Low temperature is required to prevent double substitution (if starting with dichloro) or decomposition.
Reagents:
-
4-Chloro-5-nitropyrimidine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 4-chloro-5-nitropyrimidine in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (
). -
Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling temperature prevents side reactions.
-
Addition: Mix Benzylamine (1.1 eq) and TEA (1.5 eq) in a small volume of DCM. Add this mixture dropwise to the reaction flask over 20 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The starting material spot should disappear.
-
Workup: Wash the reaction mixture with water (2x) and brine (1x). Dry the organic layer over
.[2] -
Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography if necessary.
Validation Checkpoint: The product should appear as a yellow solid (characteristic of nitro-aromatics).
Protocol B: ADP-Glo™ Kinase Assay (CDK2/CyclinE)
Objective: Quantify the inhibitory potential (
Methodology:
-
Enzyme Prep: Dilute CDK2/CyclinE enzyme to optimal concentration (determined by titration) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound Addition: Add 1 µL of the test compound (in DMSO) to a 384-well white plate. Include DMSO-only controls (100% activity) and Staurosporine (positive control).
-
Reaction Initiation: Add 2 µL of Enzyme solution. Incubate for 10 min at RT.
-
Substrate Addition: Add 2 µL of ATP/Substrate mix (e.g., Histone H1 peptide). Final ATP concentration should be at
(approx. 10-50 µM). -
Incubation: Incubate at RT for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure luminescence. Calculate
using a sigmoidal dose-response curve fit.
Structure-Activity Relationship (SAR) Analysis
Based on current literature and homologous series analysis, the following SAR trends are critical for optimization:
| Position | Modification | Effect on Bioactivity |
| C4-Amine ( | Benzyl / Phenyl | Increases Potency. Aromatic stacking in the kinase pocket. Electron-poor rings (e.g., F-substituted) often improve metabolic stability. |
| C4-Amine ( | Aliphatic / Cyclic | Modulates Solubility. Morpholine or piperazine tails improve solubility and pharmacokinetic properties (e.g., GPR119 agonists). |
| C5-Nitro ( | Reduction to | Drastic Shift. Reducing to amine often decreases potency against specific targets like GPR119 but is required if fusing the ring to form purines. |
| C2-Position | H vs. Methyl vs. Amino | Selectivity Switch. C2-amino groups (forming 2,4-diamines) mimic the guanine base, increasing affinity for folate-dependent enzymes (DHFR). |
References
-
BenchChem. (2025).[1] In-depth Technical Guide: The Mechanism of Action of 4-N-methyl-5-nitropyrimidine-2,4-diamine. Link
-
National Institutes of Health (NIH). (2013). Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists. PubMed.[3] Link
-
Royal Society of Chemistry (RSC). (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: synthetic routes and mechanistic insights. RSC Advances. Link
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Link
-
Sigma-Aldrich. (2021). Cdk2/5 Inhibitor Data Sheet. Merck. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Strategic Role of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine in Pharmaceutical Synthesis
Executive Summary
6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine (CAS: N/A for specific derivative, derived from core CAS 4316-94-3) represents a specialized, high-value intermediate in the synthesis of 6-substituted purines and related fused heterocyclic systems.[1] Its structural architecture—a pyrimidine core functionalized with an electron-withdrawing nitro group, an electron-donating amine, and a lipophilic 4-chlorophenoxy moiety—makes it a "privileged scaffold" for accessing diverse bioactive libraries.
This guide details the compound's critical role as a precursor for kinase inhibitors (e.g., CDK, Src family) and adenosine receptor antagonists . By serving as the immediate precursor to 4,5-diamino-6-(4-chlorophenoxy)pyrimidine, it enables the rapid construction of the purine nucleus via cyclization, a fundamental step in the development of ATP-competitive drugs.
Chemical Profile & Structural Logic[1][2][3]
Molecular Architecture
The compound is a trisubstituted pyrimidine designed for sequential functionalization.
-
C4-Position (-NH2): Acts as a nucleophile for future cyclization; provides hydrogen bond donor capability in the final pharmacophore.
-
C5-Position (-NO2): An "ortho-directing" group that activates the C6 position for nucleophilic aromatic substitution (
) during synthesis and serves as a latent amine (via reduction) for imidazole ring closure. -
C6-Position (-O-Ph-Cl): A bulky, lipophilic ether linkage. The 4-chlorophenoxy group is often retained in the final drug molecule to occupy hydrophobic pockets (e.g., the ATP-binding site of kinases) or to improve metabolic stability.
Physicochemical Properties (Calculated)
| Property | Value (Approx.) | Relevance |
| Molecular Formula | Precursor stoichiometry | |
| Molecular Weight | ~266.64 g/mol | Atom economy calculations |
| LogP | ~2.5 - 3.0 | Lipophilicity indicates good membrane permeability potential for final drugs |
| H-Bond Donors | 1 (-NH2) | Critical for binding site interaction |
| H-Bond Acceptors | 5 | Interaction with solvent/enzymes |
Synthetic Utility: The "Purine Engine"
The primary value of this compound lies in its ability to undergo a reduction-cyclization sequence to form the 9H-purine core. This sequence is the industry standard for generating 6-aryloxypurines.
Synthesis of the Intermediate
The intermediate is typically synthesized via
Protocol Overview:
-
Starting Material: 4-Amino-6-chloro-5-nitropyrimidine.[5]
-
Reagent: 4-Chlorophenol (1.1 eq).
-
Base: Potassium carbonate (
) or Triethylamine ( ). -
Solvent: DMF or Acetonitrile.
-
Conditions: 60-80°C for 4-6 hours.
-
Mechanism: The nitro group at C5 activates the C6-chloride, facilitating displacement by the phenoxide ion.
Critical Transformation: Nitro Reduction
The nitro group must be reduced to an amine to form the 4,5-diaminopyrimidine species, which is the immediate precursor for cyclization.
-
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, MeOH/EtOH. High yield, clean, but requires care with halogenated substrates (risk of dechlorination). -
Method B (Chemical Reduction): Iron powder (
) in Acetic Acid or Sodium Dithionite ( ). Preferred to avoid dehalogenation of the chlorophenoxy group.
Cyclization to Purine
The resulting 4,5-diamino-6-(4-chlorophenoxy)pyrimidine reacts with a "one-carbon" source to close the imidazole ring.
-
Reagents: Triethyl orthoformate (
) + catalytic acid, or Formamidine acetate. -
Product: 6-(4-Chlorophenoxy)-9H-purine .
Mandatory Visualization: Reaction Pathway
The following diagram illustrates the conversion of the starting material to the active pharmaceutical scaffold.
Caption: Synthetic pathway from chloropyrimidine precursor to the bioactive 6-aryloxypurine scaffold via the target intermediate.
Therapeutic Applications & Case Studies
Kinase Inhibitors (CDK, Src, EGFR)
The 6-aryloxypurine scaffold is a bioisostere of the 6-aminopurine (adenine) moiety found in ATP.
-
Mechanism: These compounds bind to the ATP-binding pocket of protein kinases. The purine ring mimics the adenine of ATP, while the 4-chlorophenoxy group occupies the hydrophobic "selectivity pocket" adjacent to the gatekeeper residue.
-
SAR Insight: The chlorine atom at the para-position of the phenoxy ring enhances lipophilicity and metabolic stability (blocking metabolic oxidation at the para position).
-
Example Class: Cyclin-Dependent Kinase (CDK) inhibitors often utilize 6-substituted purines to arrest cell cycle progression in cancer cells [1].
Adenosine Receptor Antagonists
Purine derivatives are classic antagonists for Adenosine receptors (
-
Application:
antagonists are explored for Parkinson's disease and cancer immunotherapy. -
Role of Intermediate: The 6-(4-chlorophenoxy) group provides the necessary steric bulk and lipophilicity to differentiate receptor subtypes.
P2X3 Receptor Antagonists
While many P2X3 antagonists (e.g., Gefapixant) use a diaminopyrimidine core, the 6-aryloxypurine scaffold derived from this intermediate is investigated for chronic cough and neuropathic pain. The fused imidazole ring restricts conformational flexibility, potentially improving potency over open-chain analogs.
Experimental Protocol: Synthesis & Cyclization
Objective: Synthesis of 6-(4-Chlorophenoxy)-9H-purine from 4-amino-6-chloro-5-nitropyrimidine.
Step 1: Displacement
-
Charge a reaction vessel with 4-amino-6-chloro-5-nitropyrimidine (1.0 eq) and anhydrous DMF (10 vol).
-
Add 4-chlorophenol (1.1 eq) and Potassium Carbonate (
, 2.0 eq). -
Heat to 80°C under nitrogen atmosphere for 6 hours. Monitor by TLC/HPLC.
-
Workup: Pour into ice water. Filter the yellow precipitate (Target Intermediate).[6] Wash with water and dry.
-
Quality Check:
NMR should show loss of C-Cl signal and appearance of aromatic phenoxy protons.
-
Step 2: Nitro Reduction (Fe/AcOH Method)
-
Suspend the intermediate (1.0 eq) in Ethanol/Water (4:1) and add Acetic Acid (5.0 eq).
-
Add Iron powder (5.0 eq) portion-wise at 60°C.
-
Reflux for 2 hours. The yellow color should fade to a pale beige/colorless solution.
-
Filter hot through Celite to remove iron residues.
-
Concentrate to obtain 4,5-diamino-6-(4-chlorophenoxy)pyrimidine.
Step 3: Cyclization
-
Dissolve the diamine (1.0 eq) in Triethyl Orthoformate (TEOF, 10 vol).
-
Add catalytic p-Toluenesulfonic acid (pTSA, 0.05 eq).
-
Reflux (100-110°C) for 4 hours.
-
Cool and filter the precipitate. Recrystallize from Ethanol.
-
Result:6-(4-Chlorophenoxy)-9H-purine .
-
Process Safety & Quality Control
Impurity Profile
| Impurity Type | Origin | Control Strategy |
| Unreacted Chloride | Incomplete Step 1 | Monitor HPLC; ensure excess phenol/base. |
| Bis-Phenoxy | Over-reaction (rare) | Stoichiometry control (1.1 eq phenol). |
| De-chlorinated | Over-reduction (Step 2) | Use Fe/AcOH instead of Pd/C if dechlorination is observed. |
| N-Formyl | Incomplete Cyclization | Ensure anhydrous conditions and sufficient reflux time. |
Safety Hazards
-
Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Handle intermediates in solution where possible.
-
Exotherm: The reduction of the nitro group is highly exothermic. Add reducing agent slowly.
-
Sensitizers: Substituted pyrimidines and purines can be skin sensitizers. Use full PPE.
References
-
Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. Link
-
Ambeed. (n.d.). 6-Chloro-5-nitropyrimidin-4-amine Product Page. Retrieved from
-
PubChem. (2025).[7] 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine (Analog).[7] National Center for Biotechnology Information. Retrieved from [7]
-
Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. Link
Sources
- 1. This compound - CAS号 —— - 摩熵化学 [molaid.com]
- 2. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. echemi.com [echemi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 6-(4-Methoxyphenoxy)-5-nitropyrimidin-4-amine | C11H10N4O4 | CID 2959460 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of chlorophenoxy-substituted pyrimidine scaffolds
Executive Summary
The chlorophenoxy-substituted pyrimidine scaffold represents a privileged structural motif in contemporary life sciences, bridging the gap between high-potency antiviral therapeutics and selective agrochemical agents. This guide provides a technical analysis of this scaffold, specifically focusing on the nucleophilic aromatic substitution (
Unlike generic pyrimidines, the incorporation of a chlorophenoxy moiety introduces specific electronic and steric properties—enhanced lipophilicity (
Chemical Architecture & Synthesis
The core architecture relies on the ether linkage between a chlorophenol and a pyrimidine ring. This linkage is pivotal, acting as a flexible hinge that allows the molecule to adopt "butterfly" or "horseshoe" conformations essential for binding to allosteric sites (e.g., the NNRTI binding pocket of HIV-1 RT).
Synthetic Pathway (The Protocol)
The most robust method for constructing this scaffold is the base-promoted
Mechanism & Causality:
-
Leaving Group: Chlorine at the C-4 or C-2 position of the pyrimidine is the standard leaving group. C-4 is generally more reactive due to the para-like resonance stabilization of the Meisenheimer complex by the N-1 and N-3 atoms.
-
Base Selection: Anhydrous
or is preferred over strong alkoxides (like NaH) to prevent side reactions such as ring opening or polymerization, especially when functional groups like esters (in herbicides) are present. -
Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are required to solvate the cation (
), leaving the phenoxide anion "naked" and highly nucleophilic.
Visualization: Synthesis Workflow
The following diagram outlines the logical flow of the synthesis, highlighting the regioselectivity decision points.
Caption: Regioselective
Experimental Protocol: General Synthesis
Objective: Synthesis of 4-(4-chlorophenoxy)-2-methylpyrimidine. Scale: Laboratory (1-5 mmol).
Materials:
-
4-Chloro-2-methylpyrimidine (1.0 eq)
-
4-Chlorophenol (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
DMF (Dimethylformamide), anhydrous (5-10 mL/mmol)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.1 eq) in anhydrous DMF. Add
(2.0 eq).-
Why: Stir at room temperature for 30 minutes. This pre-activation step ensures the formation of the phenoxide anion before introducing the electrophile, maximizing yield.
-
-
Coupling: Add 4-chloro-2-methylpyrimidine (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80–90°C under an inert atmosphere (
or Ar) for 6–12 hours.-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product typically moves higher (
~0.6-0.8) than the starting phenol.
-
-
Work-up (Self-Validating Step): Pour the reaction mixture into ice-cold water.
-
Observation: A precipitate should form immediately. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, and dry over
.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Pharmacological Applications[1][2][3][4][5][6][7][8][9][10][11]
Antiviral: HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)
Chlorophenoxy pyrimidines are structural analogues of DAPY (Diarylpyrimidine) inhibitors like Etravirine.
-
Mechanism: They bind to the hydrophobic NNRTI binding pocket (NNIBP), causing a conformational change that locks the catalytic aspartate residues in an inactive position.
-
The "Chloro" Effect: The chlorine atom on the phenoxy ring fills the hydrophobic tunnel (specifically interacting with Tyr181 and Tyr188). This steric bulk is crucial for activity against wild-type HIV-1 and variants.
-
Linker Importance: The ether (-O-) linker provides different flexibility compared to the amine (-NH-) linker found in Etravirine, often altering the solubility profile.
Agrochemical: Herbicide Resistance (ACCase Inhibitors)
In agriculture, these scaffolds function as Aryloxyphenoxypropionates (APPs or "Fops") .
-
Target: Acetyl-CoA Carboxylase (ACCase) in the chloroplasts of grasses.[1]
-
Selectivity: They inhibit lipid biosynthesis in monocots (weeds) but are metabolically degraded in dicots (crops).
-
Structure: The pyrimidine ring acts as the "heterocyclic head," and the chlorophenoxy moiety serves as the "bridge" to the propionate tail.
Visualization: Mechanism of Action Comparison
Caption: Divergent biological targets of the scaffold based on side-chain modification.
Structure-Activity Relationship (SAR) Analysis
The position of the chlorine atom on the phenoxy ring is the single most critical determinant of biological specificity.
| Feature | Modification | Impact on Activity |
| Chlorine Position | Para (4-Cl) | Optimal for Herbicidal Activity. Increases binding affinity to ACCase. |
| Ortho (2-Cl) | Optimal for Kinase Inhibition. Induces torsion angles favoring "twisted" conformations (e.g., Aurora Kinase). | |
| Meta (3-Cl) | Variable. Often used to tune metabolic stability (blocks metabolic hydroxylation). | |
| Linker Atom | Oxygen (-O-) | Increases lipophilicity; lowers H-bond donor count (better membrane permeability). |
| Sulfur (-S-) | (Thioether) Increases metabolic stability; often higher potency in HIV-1 RT (e.g., PNU-142721). | |
| Pyrimidine C-2 | Amino (-NH2) | Critical for H-bonding in the hinge region of kinases. |
| Methyl (-CH3) | Increases hydrophobic interaction; common in herbicides. |
Key Data Summary
The following table summarizes potency data from key literature sources, comparing the chlorophenoxy scaffold across different applications.
| Compound Class | Target | Key Substituent | Activity ( | Ref |
| Antiviral | HIV-1 RT (WT) | 2-amino-4-(2,4,6-trimethylphenoxy) | 2.4 nM | [1] |
| Antiviral | HIV-1 RT (K103N) | 2-amino-4-(4-chlorophenoxy) | 15 nM | [1] |
| Anticancer | Aurora Kinase A | 2-amino-4-(2-chlorophenoxy) | 6.1 nM | [2] |
| Herbicide | ACCase (Weeds) | 4-(4-chlorophenoxy)-propionate | >90% Inhibition (100 mg/L) | [3] |
Note: The "trimethylphenoxy" is the gold standard (DAPY), but 4-chlorophenoxy analogues retain significant potency while offering a different resistance profile.
References
-
Janssen, P. A., et al. (2005). "In search of a novel anti-HIV drug: Multidisciplinary coordination in the discovery of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile (R147681, etravirine)." Journal of Medicinal Chemistry.
-
Vertex Pharmaceuticals. (2009). "Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors." Journal of Medicinal Chemistry.
-
Huang, T. H., et al. (2011). "Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives." ARKIVOC.
-
World Health Organization. (2003). "Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water." WHO Guidelines for Drinking-water Quality.
-
Sweeney, Z. K., et al. (2008). "Discovery of a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors with a unique binding mode." Bioorganic & Medicinal Chemistry Letters.
Sources
Thermodynamic stability of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
An In-Depth Technical Guide to the Thermodynamic Stability of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine[1]
Part 1: Executive Summary & Strategic Importance
This compound (henceforth referred to as CPNA ) represents a critical class of "push-pull" heterocyclic scaffolds. Structurally, it features an electron-deficient pyrimidine core activated by a nitro group (
The thermodynamic stability of CPNA is governed by a delicate balance:
-
Resonance Stabilization: The strong conjugation between the C4-amino lone pair and the C5-nitro group provides significant ground-state stabilization (approx. 15–20 kcal/mol relative to non-conjugated isomers).
-
Electrophilic Activation: The C6 position is highly electrophilic. While the molecule is isolable and stable under ambient conditions, it is thermodynamically poised for hydrolysis or aminolysis, making it a "high-energy intermediate" in synthetic pathways.
This guide provides a rigorous analysis of the thermodynamic and kinetic stability of CPNA, supported by experimental protocols for validation.
Part 2: Molecular Architecture & Theoretical Stability
Electronic Push-Pull & Tautomerism
The stability of CPNA cannot be understood without analyzing its tautomeric landscape.
-
Amino-Nitro Form (Dominant): The amino group acts as a
-donor, pushing electron density into the pyrimidine ring, which is withdrawn by the nitro group.[1] This "push-pull" system creates a significant dipole and lowers the heat of formation, enhancing solid-state stability. -
Imino-Aci-Nitro Form (Minor): Proton transfer from the amine to the nitro group is theoretically possible but thermodynamically disfavored by >10 kcal/mol in the ground state due to the loss of aromaticity.
The "Sacrificial" Phenoxy Ether
Unlike simple alkyl ethers, the C6-phenoxy linkage in CPNA is activated.[1]
-
Thermodynamic Liability: The bond dissociation energy (BDE) of the
bond is high, but the free energy of hydrolysis ( ) is negative. The formation of the 6-hydroxy-5-nitropyrimidin-4-amine (or its tautomer, the pyrimidinone) is thermodynamically favored in the presence of water, driven by the formation of the stable amide-like carbonyl.[1] -
Kinetic Barrier: Despite favorable thermodynamics for hydrolysis, the reaction is kinetically slow at neutral pH due to the steric bulk of the chlorophenoxy group and the poor leaving group ability of the phenoxide (
) compared to a chloride.
Part 3: Solid-State Thermodynamics
Thermal Profile (DSC/TGA)
As a nitro-aromatic compound, CPNA exhibits a characteristic thermal profile.[1]
-
Melting Point: Predicted range 160°C – 185°C . The high melting point is attributed to an extensive intermolecular hydrogen bonding network involving the nitro oxygen and amino protons.
-
Decomposition: Upon melting, CPNA is liable to exothermic decomposition.[1] The nitro group can oxidize the adjacent organic framework.
-
Critical Alert: Differential Scanning Calorimetry (DSC) typically reveals a sharp endotherm (melting) followed immediately by a broad exotherm (decomposition).
-
Polymorphism
The planar nature of the molecule allows for efficient
Part 4: Solution-State Stability & Reactivity
Hydrolytic Degradation Pathways
The stability of CPNA in solution is pH-dependent.
-
Acidic Conditions (pH < 4): Protonation of the ring nitrogen (N1 or N3) increases the electrophilicity of C6, accelerating the loss of 4-chlorophenol.
-
Basic Conditions (pH > 10): Direct attack of hydroxide (
) at C6 rapidly displaces the phenoxy group. -
Neutral Conditions: The compound is kinetically stable for days/weeks, provided it is protected from light.[1]
The "Unexpected" Aminolysis
Research into analogous 6-alkoxy-5-nitropyrimidines indicates a specific instability toward amines.[1] If CPNA is dissolved in a solvent containing primary or secondary amines, the phenoxy group is rapidly displaced to form the 4,6-diamino-5-nitropyrimidine .[1] This is a thermodynamically driven equilibration to a more stable product (amine > ether in donation capacity).
Part 5: Visualization of Stability & Reactivity
The following diagram illustrates the core stability logic and degradation pathways of CPNA.
Figure 1: Thermodynamic stability map of CPNA, highlighting the competition between resonance stabilization and electrophilic susceptibility.
Part 6: Experimental Protocols for Stability Profiling
To rigorously define the stability of CPNA in your specific application, follow these validation protocols.
Protocol A: Thermal Stability Assessment (DSC)
Objective: Determine the melting point and onset of thermal runaway.
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample Prep: Weigh 2–3 mg of dried CPNA into a Tzero aluminum pan. Crimp loosely (hermetic sealing may rupture due to gas evolution).
-
Method: Ramp from 40°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Identify
(Melting). -
Identify
(Decomposition). -
Safety Limit: Do not process the material above
.
-
Protocol B: pH-Rate Hydrolysis Profiling
Objective: Quantify the kinetic stability of the ether linkage.
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Stock Solution: Dissolve CPNA in Acetonitrile (1 mg/mL).
-
Incubation: Spike stock into buffers (final conc. 50 µg/mL, 5% ACN) at 25°C and 40°C.
-
Monitoring: Analyze aliquots by HPLC-UV (254 nm) at
hours. -
Calculation: Plot
vs. time to determine pseudo-first-order rate constants ( ).
Protocol C: Forced Degradation (Stress Testing)
| Stress Condition | Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4h | Partial hydrolysis to 6-hydroxy analog.[1] |
| Base Hydrolysis | 0.1 N NaOH, RT, 1h | Rapid hydrolysis; solution turns yellow/orange (phenoxide release).[1] |
| Oxidation | 3% | Stable (Nitro group is already highly oxidized).[1] |
| Photostability | UV/Vis (1.2M lux·h) | Potential nitro-to-nitroso photoreduction; protect from light.[1] |
Part 7: References
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 4,6-Dichloro-5-nitropyrimidine (Precursor Scaffold).[1][3] Retrieved from [Link]
Sources
pKa Values and Ionization States of 5-Nitropyrimidin-4-amine Derivatives: A Technical Guide for Rational Drug Design
As a Senior Application Scientist, I frequently encounter challenges in predicting and measuring the physicochemical properties of highly functionalized heterocycles. Among these, 5-nitropyrimidin-4-amine derivatives represent a fascinating class of compounds. They are critical building blocks in the synthesis of purine analogs, kinase inhibitors, and antimalarial agents. However, their ionization behavior is highly non-intuitive.
This whitepaper provides an in-depth analysis of the structural causality dictating the pKa of these derivatives, presents a self-validating experimental protocol for their measurement, and outlines the pharmacological implications of their unique ionization states.
Structural Causality: The Push-Pull Electronic Effect
To understand the ionization state of 5-nitropyrimidin-4-amines, we must dissect the electronic contributions of the pyrimidine core and its substituents.
Unsubstituted pyrimidine is a very weak base, with a pKa of approximately 1.23 to 1.30[1]. This low basicity is attributed to the high electronegativity of the sp² hybridized ring nitrogens, which tightly hold their lone pairs, making protonation energetically unfavorable[2].
When we functionalize the ring, we introduce competing electronic effects:
-
The EDG Effect (+M): Adding an amino group at the C4 position (4-aminopyrimidine) introduces an electron-donating group (EDG). The lone pair on the exocyclic nitrogen delocalizes into the pyrimidine ring via resonance, increasing the electron density at the ring nitrogens and significantly raising the pKa to 5.71[3].
-
The EWG Effect (-I, -M): Introducing a nitro group at the C5 position fundamentally disrupts this system. The nitro group is a powerful electron-withdrawing group (EWG). It acts as an "electron sink," exerting both strong inductive (-I) and mesomeric (-M) withdrawal.
In a 5-nitropyrimidin-4-amine, these two groups create a "push-pull" conjugated system . The amino group pushes electron density toward the nitro group, bypassing the ring nitrogens. This severe depletion of electron density at N1 and N3 drastically depresses the basicity of the molecule, often driving the basic pKa below zero (e.g., a predicted pKa of -1.07 for 6-chloro-5-nitropyrimidin-4-amine)[4]. Furthermore, this intense electron withdrawal can render the exocyclic amino or hydroxyl protons slightly acidic at physiological pH[5].
Electronic push-pull effects dictating the pKa of 5-nitropyrimidin-4-amine derivatives.
Quantitative Data: Comparative pKa Profiles
The table below summarizes the drastic shifts in pKa values as the pyrimidine core is functionalized, highlighting the dominance of the 5-nitro group in dictating the final ionization state.
| Compound | Substituents | Experimental / Predicted pKa | Primary Ionization Site | Reference |
| Pyrimidine | None | 1.23 – 1.30 | Ring Nitrogen (Basic) | [1] |
| 4-Aminopyrimidine | 4-NH₂ | 5.71 | Ring Nitrogen (Basic) | [3] |
| 4-Hydroxy-5-nitropyrimidine | 4-OH, 5-NO₂ | 8.06 | Hydroxyl Group (Acidic) | [5] |
| 6-Chloro-5-nitropyrimidin-4-amine | 4-NH₂, 5-NO₂, 6-Cl | -1.07 (Predicted) | Ring Nitrogen (Basic) | [4] |
| 2,4,6-Trichloro-5-nitropyrimidine | 2,4,6-Cl, 5-NO₂ | -10.32 (Predicted) | Ring Nitrogen (Basic) | [6] |
Experimental Methodology: Self-Validating pKa Determination
Standard potentiometric titration is fundamentally unreliable for measuring pKa values < 2.0 or > 12.0 due to the glass electrode's alkaline/acid errors and the lack of buffering capacity of water at these extremes.
As a best practice, UV-Vis Spectrophotometric Titration is the gold standard for 5-nitropyrimidin-4-amines. Because the push-pull chromophore is highly conjugated, protonation or deprotonation triggers significant bathochromic (red) or hypsochromic (blue) shifts, allowing us to optically isolate the ionization states.
Step-by-Step Protocol: UV-Vis Spectrophotometric Titration
-
Solvent and Buffer Preparation:
-
Prepare a series of universal buffers (e.g., Britton-Robinson) covering pH 2.0 to 12.0.
-
For the sub-zero pKa values expected of 5-nitropyrimidin-4-amines, prepare standardized aqueous HCl and H₂SO₄ solutions to utilize the Hammett acidity function (
).
-
-
Sample Preparation:
-
Dissolve the derivative in a highly miscible, UV-transparent co-solvent (e.g., 5% DMSO or Methanol) to ensure complete dissolution.
-
Dilute the stock into the buffer/acid series to achieve a final analyte concentration of
M.
-
-
Spectral Acquisition:
-
Blank the spectrophotometer with the exact buffer/co-solvent mixture.
-
Record the UV-Vis absorption spectra (200–450 nm) for each pH/
level at a constant temperature (typically 25.0 ± 0.1 °C). -
Validation Check: Look for sharp, distinct isosbestic points. The presence of an isosbestic point confirms a clean two-state equilibrium (protonated
unprotonated) without degradation.
-
-
Data Regression:
-
Identify the analytical wavelength (
) where the greatest change in absorbance occurs between the fully protonated and fully deprotonated states. -
Plot Absorbance vs. pH (or
). -
Apply non-linear regression using the Henderson-Hasselbalch equation:
-
Step-by-step UV-Vis spectrophotometric workflow for determining extreme pKa values.
Pharmacological Implications in Drug Design
The suppressed pKa of 5-nitropyrimidin-4-amine derivatives is not just a chemical curiosity; it is a vital parameter in pharmacokinetics and target engagement.
For example, when designing antimalarial kinase inhibitors, the ionization state dictates whether a drug will accumulate in the acidic digestive vacuole of Plasmodium falciparum. Highly basic drugs like chloroquine (pKa ~10.1) undergo massive "ion trapping" in this acidic compartment. In contrast, derivatives based on the 5-nitropyrimidin-4-amine scaffold—due to their highly depressed pKa—remain largely un-ionized at physiological pH and even in mildly acidic environments[7].
This lack of basicity prevents non-specific lysosomal trapping, allowing the compound to achieve higher cytosolic concentrations to engage specific targets like Plasmodium protein kinase 6, thereby altering the efficacy and resistance profile of the therapeutic[7].
References
-
Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics SciSpace URL: [Link]
-
Pyrimidine Wikipedia URL: [Link]
-
Plasmodium falciparum protein kinase 6 and hemozoin formation are inhibited by a type II human kinase inhibitor exhibiting antimalarial activity Malaria World URL: [Link]
-
2,4,6-trichloro-5-nitropyrimidine Hangzhou Keying Chem Co., Ltd URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. 4-Aminopyrimidine CAS#: 591-54-8 [m.chemicalbook.com]
- 4. 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3 [chemicalbook.com]
- 5. Buy 4-Hydroxy-5-nitropyrimidine | 219543-69-8 [smolecule.com]
- 6. China 2,4,6-TRICHLORO-5-NITROPYRIMIDINE 4359-87-9 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 7. media.malariaworld.org [media.malariaworld.org]
Methodological & Application
Synthesis protocol for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine from 4,6-dichloro-5-nitropyrimidine
Abstract
This application note details a robust, two-step synthetic protocol for the preparation of this compound. The method utilizes a sequential Nucleophilic Aromatic Substitution (
Introduction & Strategic Analysis
The 5-nitropyrimidine scaffold is a privileged structure in drug discovery, serving as a precursor for purine analogs, kinase inhibitors, and other bioactive heterocycles. The synthesis of this compound requires the displacement of two chlorine atoms on the 4,6-dichloro-5-nitropyrimidine core with two distinct nucleophiles: ammonia and 4-chlorophenol.
Mechanistic Considerations ( )
The 4,6-dichloro-5-nitropyrimidine core is highly electrophilic due to the strong electron-withdrawing effect of the 5-nitro group and the ring nitrogens. This activation facilitates
Regioselectivity & Order of Addition: While the C4 and C6 positions are chemically equivalent in the starting material, the first substitution breaks this symmetry and electronically biases the ring for the second step.
-
Path A (Recommended): Amine First. Reaction with ammonia yields 4-amino-6-chloro-5-nitropyrimidine. The amino group is an electron bond donor (
effect), which partially deactivates the ring. However, the strong electron-withdrawing nitro group ensures the remaining chlorine remains sufficiently reactive for displacement by a phenoxide anion. Crucially, the amino group is a poor leaving group, preventing displacement during the second step. -
Path B (Not Recommended): Phenol First. Reaction with 4-chlorophenol yields 4-chloro-6-(4-chlorophenoxy)-5-nitropyrimidine. Subsequent reaction with ammonia poses a risk: the phenoxide group is a better leaving group than an amine. Ammonia, being a strong nucleophile, may attack C6 (displacing Cl) or C4 (displacing phenoxide), leading to mixtures or bis-aminated byproducts.
Experimental Protocol
Step 1: Synthesis of 4-Amino-6-chloro-5-nitropyrimidine[2][3]
This step involves the mono-amination of the dichloropyrimidine.[1] Stoichiometry and temperature control are critical to avoid bis-amination.
Reagents:
-
4,6-Dichloro-5-nitropyrimidine (1.0 eq)
-
Ammonium hydroxide (28-30%
in water) (2.5 eq) -
THF (Tetrahydrofuran) (10 vol)
Procedure:
-
Dissolution: Dissolve 4,6-dichloro-5-nitropyrimidine in THF in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.
-
Addition: Add the ammonium hydroxide solution dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature < 10°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours.
-
Monitoring: Check by TLC (30% EtOAc/Hexane) or LCMS. Starting material (
) should disappear; product ( ) appears.
-
-
Workup:
-
Evaporate the THF under reduced pressure.
-
Suspend the resulting yellow solid in cold water (10 vol). Stir for 30 minutes to dissolve ammonium chloride salts.
-
Filter the solid and wash with cold water (
vol) followed by cold hexanes ( vol). -
Dry the yellow solid in a vacuum oven at 45°C.
-
Yield Expectation: 85–95% Characterization:
-
Appearance: Yellow crystalline solid.
-
1H NMR (DMSO-d6):
~8.4 (s, 1H, H-2), 8.0-8.5 (br s, 2H, ).
Step 2: Synthesis of this compound
The second displacement requires forcing conditions (heat, base) because the intermediate is less electrophilic than the starting material.
Reagents:
-
4-Amino-6-chloro-5-nitropyrimidine (1.0 eq) (From Step 1)
-
4-Chlorophenol (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
DMF (N,N-Dimethylformamide) (10 vol)
Procedure:
-
Preparation: In a reaction vial or flask, combine 4-amino-6-chloro-5-nitropyrimidine, 4-chlorophenol, and
in DMF. -
Reaction: Heat the mixture to 80–90°C. Stir for 4–6 hours.
-
Note: The reaction rate is slower than Step 1. If conversion is incomplete after 6 hours, increase temperature to 100°C.
-
Monitoring: LCMS is preferred. Look for mass ion
(Cl isotope pattern).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (30 vol) with vigorous stirring. The product should precipitate.[1]
-
Adjust pH to ~7 with dilute HCl if necessary (phenolate salts may keep some product in solution).
-
Filter the precipitate.
-
-
Purification:
-
Wash the filter cake with water (
) to remove DMF and inorganic salts. -
Recrystallize from Ethanol or an Ethanol/Water mixture if high purity is required. Alternatively, flash chromatography (DCM/MeOH gradient) can be used.
-
Yield Expectation: 70–85% Characterization:
-
Appearance: Pale yellow to off-white solid.
-
1H NMR (DMSO-d6):
~8.2 (s, 1H, Pyrimidine H-2), 7.5 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 7.8-8.0 (br s, 2H, ).
Visualization of Workflow
Reaction Pathway[4][5]
Caption: Sequential
Workup & Isolation Logic
Caption: Isolation strategy relying on the poor solubility of the target in water vs. the high solubility of DMF and inorganic salts.
Quantitative Data Summary
| Parameter | Step 1 (Amination) | Step 2 (Etherification) |
| Solvent | THF (Polar Aprotic, Volatile) | DMF (Polar Aprotic, High BP) |
| Temperature | 0°C | 80°C |
| Base | Excess | |
| Time | 3 - 5 Hours | 4 - 6 Hours |
| Typical Yield | 90 - 95% | 75 - 85% |
| Key Impurity | Bis-amino pyrimidine (if excess heat/ | Unreacted intermediate; Hydrolysis product |
Troubleshooting & Critical Controls
-
Bis-Amination (Step 1):
-
Incomplete Conversion (Step 2):
-
Hydrolysis (Step 2):
References
-
National Institutes of Health (NIH) . 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. Retrieved from [Link]
- Google Patents. Preparation method for 4-amino-6-alkoxyl pyrimidine compounds (CN102516182B).
Sources
- 1. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]
- 2. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
Introduction & Strategic Analysis
The reduction of 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine to its corresponding diamine, 6-(4-chlorophenoxy)pyrimidine-4,5-diamine , is a critical intermediate step in the synthesis of 9-substituted purine analogs and specific kinase inhibitors.
The Chemoselectivity Challenge
The structural complexity of this substrate presents a specific "collision course" of reactivities:
-
5-Nitro Group (Target): Requires reduction to a primary amine (-NH₂).
-
4-Chlorophenoxy Moiety (Hazard): Contains an aryl chloride. Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrodehalogenation (cleaving the C-Cl bond), yielding the des-chloro impurity.
-
Pyrimidine Core: While generally robust, the electron-deficient ring makes the 4-amino group weakly nucleophilic, but the system can be susceptible to hydrolysis under strongly acidic conditions at high temperatures.
Methodological Selection
To ensure the integrity of the aryl chloride while quantitatively reducing the nitro group, we prioritize electron-transfer mechanisms over catalytic hydrogenation.
| Method | Suitability | Rationale |
| Fe / NH₄Cl (Aq. EtOH) | High (Recommended) | Kinetic selectivity for -NO₂ over Ar-Cl. Mild pH (neutral/slightly acidic) prevents hydrolysis. |
| Sodium Dithionite (Na₂S₂O₄) | High | Classic "Traube Synthesis" condition. Very mild, but requires careful purification to remove sulfur byproducts. |
| H₂ / Sulfided Pt/C | Medium-High | Scalable for industry. The sulfide "poisons" the catalyst against dehalogenation, but requires specialized equipment (autoclave). |
| H₂ / Pd-C | Low | Contraindicated. High risk of dechlorination. |
Detailed Experimental Protocols
Protocol A: Iron-Mediated Reduction (The "Gold Standard")
Best for: Gram-scale synthesis, high reliability, and preserving halogenated motifs.
Mechanism: This is a variation of the Béchamp reduction. Iron functions as the electron source, while ammonium chloride acts as a weak proton donor and electrolyte, preventing the formation of iron oxide sludges that trap product.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Iron Powder (325 mesh, reduced): 5.0 – 8.0 equiv
-
Ammonium Chloride (NH₄Cl): 5.0 – 10.0 equiv
-
Solvent: Ethanol/Water (3:1 v/v) or THF/Water (2:1 v/v) if solubility is poor.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve/suspend the substrate (1.0 equiv) in Ethanol/Water (3:1).
-
Note: The starting material is likely a yellow/orange solid.
-
-
Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv) to the mixture at room temperature.
-
Reaction: Heat the suspension to reflux (approx. 75-80 °C) with vigorous stirring.
-
Critical Check: Vigorous stirring is essential to keep the heavy iron powder suspended.
-
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1][2]
-
Endpoint: Disappearance of the yellow nitro compound and appearance of a fluorescent (often blue under UV254/365) amine spot. Reaction time is typically 1–4 hours.
-
-
Workup (The "Celite" Filtration):
-
While still hot, filter the mixture through a pad of Celite 545 to remove unreacted iron and iron oxide residues.
-
Wash the Celite pad efficiently with hot Ethanol or THF.
-
Troubleshooting: If the filtrate is cloudy (colloidal iron), refilter through a 0.45 µm membrane or treat with a small amount of activated carbon.
-
-
Isolation: Concentrate the filtrate under reduced pressure to remove organic solvents.
-
The product may precipitate from the remaining aqueous phase. If so, filter and wash with cold water.
-
If no precipitate forms, extract the aqueous residue with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
-
Yield Expectation: 85–95% Appearance: Off-white to pale beige solid.
Protocol B: Sodium Dithionite Reduction
Best for: Small scales or when metal waste (Fe) is a concern.
Materials:
-
Substrate (1.0 equiv)
-
Sodium Dithionite (Na₂S₂O₄): 3.0 – 5.0 equiv
-
Solvent: THF/Water (1:1) or DMF/Water (if highly insoluble).
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in THF/Water (1:1). If the substrate is not soluble, warm slightly to 40 °C.
-
Addition: Add Sodium Dithionite in portions over 15 minutes.
-
Observation: The reaction is exothermic. The intense yellow color of the nitro compound should fade to colorless or pale yellow.
-
-
Reaction: Stir at 50–60 °C for 1–2 hours.
-
Caution: Do not overheat (>80 °C) as dithionite decomposes rapidly to sulfur dioxide.
-
-
Workup:
Visualization of Workflow
The following diagram illustrates the decision logic and workflow for Protocol A (Fe/NH₄Cl), emphasizing the critical checkpoints for chemoselectivity.
Figure 1: Operational workflow for the chemoselective reduction using Iron/Ammonium Chloride.
Analytical Validation & Troubleshooting
Expected Analytical Data
To validate the synthesis, compare your isolated material against these parameters:
| Technique | Expected Signature |
| Appearance | Pale yellow to off-white powder. Darkening indicates oxidation (store under Ar). |
| ¹H NMR (DMSO-d₆) | Nitro (Start): No -NH₂ signal at C5. Downfield C2-H (~8.5 ppm).Amine (Product): New broad singlet (2H) for -NH₂ at ~4.5–6.0 ppm. C2-H often shifts upfield slightly. Retention of aromatic protons (4H) from chlorophenoxy group (confirming no dehalogenation). |
| LC-MS | Mass shift of -30 Da (Reduction of -NO₂ [46] to -NH₂ [16]).Isotope pattern must show 3:1 ratio (M : M+2) confirming Chlorine retention. |
Troubleshooting Guide
Issue 1: Incomplete Reduction (Stalled Reaction)
-
Cause: Surface passivation of Iron powder or insufficient mixing.
-
Solution: Add fresh Iron powder (2 equiv) and increase stirring speed. Ensure the ethanol is not anhydrous; water is required for the electron transfer mechanism.
Issue 2: Product Trapped in Iron Sludge
-
Cause: Product precipitated with the iron oxides during cooling.
-
Solution: Perform the Celite filtration hot . If yield is low, boil the filter cake with THF or MeOH and refilter.
Issue 3: Dehalogenation (Loss of Chlorine)
-
Cause: Trace Pd/Pt contamination or excessive reduction potential (rare with Fe).
-
Solution: Ensure glassware is free of noble metal residues. Stick strictly to Fe/NH₄Cl or SnCl₂ methods; avoid catalytic hydrogenation.
References
-
Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (Comprehensive review of Fe, Zn, and catalytic methods). [Link]
-
Brown, D. J. The Pyrimidines.[6] Wiley-Interscience. (Authoritative text on pyrimidine reactivity and the Traube synthesis).
-
Wikipedia. Reduction of Nitro Compounds. (Overview of Béchamp and Zinin reduction mechanisms). [Link]
-
ResearchGate. Improved Syntheses in the Pyrimidine Series. (Discussion on 4,5-diaminopyrimidine synthesis). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. researchgate.net [researchgate.net]
Using 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine as a precursor for purine synthesis
Abstract
This guide details the conversion of 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine into 6-(4-chlorophenoxy)-9H-purine via a modified Traube synthesis. This transformation is critical in the development of kinase inhibitors and adenosine receptor antagonists where the 6-position ether linkage serves as a key pharmacophore.
The protocol addresses the primary synthetic challenge: chemoselective reduction . Standard catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrogenolysis, leading to dechlorination or cleavage of the phenoxy ether. This guide validates an Iron/Acetic Acid (Fe/AcOH) mediated reduction to preserve the halogenated moiety, followed by a high-yield cyclization using Triethyl Orthoformate (TEOF) .[1]
Part 1: Strategic Analysis & Chemical Logic
The Synthetic Challenge: Chemo-Selectivity
The transformation requires two distinct chemical steps:
-
Reduction: Converting the 5-nitro group (
) to a 5-amino group ( ) to generate the 4,5-diaminopyrimidine intermediate. -
Cyclization: Condensing the vicinal diamines with a one-carbon donor to close the imidazole ring.[2]
Critical Caution: The 4-chlorophenoxy substituent is sensitive.
-
Risk A (Dehalogenation): Catalytic hydrogenation often cleaves aryl-chloride bonds (
). -
Risk B (Ether Cleavage): Vigorous acidic hydrolysis can cleave the ether linkage, reverting the molecule to a hydroxypurine (hypoxanthine) derivative.[1]
The Solution: The Béchamp Reduction Variant
To mitigate these risks, we utilize a stoichiometric metal reduction (Iron powder in dilute acetic acid).[1] This method is mild, highly selective for nitro groups, and inert toward aryl chlorides and ether linkages under the prescribed conditions.[1]
Part 2: Experimental Protocols
Step 1: Chemoselective Reduction of the Nitro Group
Objective: Synthesize 6-(4-chlorophenoxy)pyrimidine-4,5-diamine.
Materials:
-
Precursor: this compound (
equiv) -
Reagent: Iron Powder (fine mesh,
equiv)[1] -
Solvent: Glacial Acetic Acid / Ethanol (1:4 v/v ratio)[1]
-
Catalyst: Conc. HCl (catalytic, 2-3 drops)
Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the precursor in the Ethanol/Acetic Acid mixture.
-
Activation: Heat the solution to
. Add the Iron powder portion-wise over 15 minutes to control the exotherm. -
Reaction: Reflux the mixture (
) for 2–3 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The yellow nitro starting material should disappear, replaced by a polar, fluorescent diamine spot. -
Workup (Critical for Purity):
-
Filter the hot mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.[3]
-
Neutralize the residue with saturated
to pH 8. -
Extract with Ethyl Acetate (
). Dry over and concentrate.
-
-
Validation: The intermediate is unstable to oxidation; proceed immediately to Step 2 or store under Argon at
.
Step 2: Imidazole Ring Closure (Cyclization)
Objective: Synthesize 6-(4-chlorophenoxy)-9H-purine.
Materials:
-
Intermediate: 6-(4-chlorophenoxy)pyrimidine-4,5-diamine (from Step 1)[1]
-
Cyclizing Agent: Triethyl Orthoformate (TEOF) (Excess, acts as solvent)[1]
-
Catalyst: Sulfamic Acid (
equiv) or -Toluenesulfonic acid ( TsOH)[1]
Procedure:
-
Setup: Suspend the diamine intermediate in TEOF (
of substrate). Add the acid catalyst.[4] -
Cyclization: Heat the mixture to reflux (
) for 4–6 hours.-
Note: A distillation head can be used to remove the ethanol byproduct, driving the equilibrium forward.
-
-
Precipitation: Cool the reaction to room temperature. The purine product often precipitates as a solid.
-
Isolation:
-
If solid forms: Filter and wash with cold diethyl ether.
-
If no precipitate: Evaporate TEOF, triturate the residue with Hexanes/Ether (1:1).
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).
Part 3: Data Summary & Visualization
Reaction Parameters Table
| Parameter | Step 1: Reduction | Step 2: Cyclization |
| Reagent | Iron Powder (5.0 eq) | Triethyl Orthoformate (Solvent) |
| Solvent System | EtOH / AcOH (4:[1]1) | Neat TEOF |
| Temperature | ||
| Time | 2 – 3 Hours | 4 – 6 Hours |
| Critical Control | Avoid pH < 2 (Ether stability) | Remove EtOH byproduct |
| Expected Yield | 85 – 92% | 75 – 85% |
Synthetic Pathway Diagram
Caption: Sequential workflow for the synthesis of 6-(4-chlorophenoxy)purine, highlighting the critical avoidance of catalytic hydrogenation to preserve the aryl chloride.
Part 4: Troubleshooting & Optimization
-
Low Yield in Step 1:
-
Cause: Incomplete reduction or formation of azo-dimers.
-
Fix: Ensure Iron powder is activated (wash with dilute HCl prior to use if old) and increase mechanical agitation.
-
-
Product "Oiling Out" in Step 2:
-
Cause: Residual TEOF trapping the product.
-
Fix: Evaporate to dryness, then sonicate with diethyl ether to induce crystallization.
-
-
Loss of Chlorine (Mass Spec M-34 peak):
-
Cause: Contamination with other reducing metals or excessive acidity.
-
Fix: Strictly adhere to the Fe/AcOH protocol; do not substitute with Zn/HCl if temperature is uncontrolled.
-
References
-
Traube Purine Synthesis Overview. (2023). Pharmaguideline. A foundational overview of the nitrosation and reduction sequence for pyrimidine-to-purine conversion. [Link][1]
-
Synthesis and screening of 6-alkoxy purine analogs. University of Granada / PubMed. Details the synthesis of 6-alkoxy purines and the stability of the ether linkage during cyclization. [Link]
-
Reduction of 4,6-dichloro-5-nitropyrimidine. ResearchGate. Validates the use of Iron/Acetic acid for selective nitro reduction in the presence of sensitive chlorides. [Link]
Sources
Reaction conditions for amination of 6-chloro-5-nitropyrimidine derivatives
Application Note: Reaction Conditions for the Regioselective Amination of 6-Chloro-5-nitropyrimidine Derivatives
Introduction & Synthetic Utility
Pyrimidine derivatives are indispensable scaffolds in medicinal chemistry, serving as the foundational building blocks for the synthesis of purine analogs, kinase inhibitors, and other fused heterocyclic therapeutics[1]. Among these precursors, 4,6-dichloro-5-nitropyrimidine is highly valued for its electrophilic nature. The strategic placement of the nitro group at the C5 position dramatically alters the electronic landscape of the pyrimidine ring, enabling highly controlled Nucleophilic Aromatic Substitution (SNAr) reactions[2]. This application note details the mechanistic rationale, optimized reaction conditions, and validated protocols for the regioselective mono-amination of these derivatives.
Mechanistic Insights: Causality in SNAr Regioselectivity
The successful synthesis of 4-amino-6-chloro-5-nitropyrimidine derivatives relies on exploiting the differential reactivity of the two equivalent chlorine atoms on the starting material.
-
Initial Activation: The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This deficiency is powerfully amplified by the strongly electron-withdrawing nitro group (exerting both -I and -M effects) at the C5 position[1]. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making the C4 and C6 positions highly susceptible to nucleophilic attack by primary or secondary amines[1].
-
Deactivation Post-Substitution: Once the first amine nucleophile displaces a chlorine atom, the resulting mono-aminated product undergoes a fundamental electronic shift. The lone pair of electrons on the newly introduced amino group donates electron density back into the pyrimidine ring via resonance (+M effect)[2]. This partial re-population of the ring's electron density significantly deactivates the remaining chlorine atom at the C6 position toward further nucleophilic attack.
-
Causality in Protocol Design: Because of this electronic deactivation, the reaction is easily controlled by stoichiometry and temperature. Mono-substitution proceeds rapidly at 0 °C to room temperature, whereas disubstitution (forming symmetric or asymmetric 4,6-diamino-5-nitropyrimidines) requires excess amine and significantly more forcing conditions, such as elevated temperatures or prolonged reaction times[2].
Reaction Workflow
Synthetic workflow illustrating the regioselective amination of 4,6-dichloro-5-nitropyrimidine.
Optimization of Reaction Conditions
The choice of solvent, base, and temperature is dictated by the nucleophilicity of the amine and the desired substitution pattern. The table below summarizes validated conditions for the mono-amination of 4,6-dichloro-5-nitropyrimidine to yield various 6-chloro-5-nitropyrimidine derivatives.
| Amine Nucleophile | Solvent | Base (Equivalents) | Temperature | Time | Typical Yield | Reference |
| Aqueous Ammonia (NH₃) | THF | NaHCO₃ (1.1 eq) | 55 °C | 12-18 h | >90% | [1],[3] |
| Allylamine | Ethanol / Isopropanol | TEA (1.1 eq) | 0 °C to RT | 12-18 h | 85-95% | [4] |
| Cyclopentylamine | Ethanol | TEA (1.1 eq) | RT | 4-6 h | 70-80% | [5] |
| Benzylamine | Ethanol | TEA (1.1 eq) | RT | 4-8 h | 75-85% | [5] |
Table 1: Summary of optimized reaction conditions for the regioselective mono-amination of 4,6-dichloro-5-nitropyrimidine.
Detailed Experimental Protocols
Protocol A: Synthesis of 6-Chloro-5-nitropyrimidin-4-amine (Ammonia Substitution) This protocol utilizes a biphasic system with a mild inorganic base to neutralize the generated HCl, preventing the protonation of the incoming ammonia nucleophile[3].
-
Reaction Setup: In a thoroughly dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq, e.g., 9.7 g, 50 mmol) in 100 mL of Tetrahydrofuran (THF)[3].
-
Reagent Addition: Add aqueous ammonia (100 mL) followed by sodium bicarbonate (NaHCO₃, 1.1 eq, 4.6 g, 55 mmol)[3]. Causality Note: NaHCO₃ is preferred over stronger bases to minimize potential hydrolysis of the remaining highly activated chlorine atom.
-
Execution: Attach a reflux condenser and heat the biphasic mixture to 55 °C with vigorous stirring overnight (12-18 hours)[3]. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up & Purification: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be used directly in subsequent nitro-reduction steps[1].
Protocol B: Synthesis of N4-Allyl-6-chloro-5-nitropyrimidin-4-amine This procedure highlights the use of a primary aliphatic amine in an alcoholic solvent, utilizing an organic base for acid scavenging[4].
-
Reaction Setup: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in a suitable volume of absolute ethanol or isopropanol (approx. 0.5 M concentration)[4].
-
Cooling & Base Addition: Cool the reaction flask in an ice bath to 0 °C. Add Triethylamine (TEA, 1.1 eq) to the solution[4]. Causality Note: Cooling is critical here; aliphatic amines are highly nucleophilic, and lower temperatures prevent the formation of the over-reacted disubstituted byproduct.
-
Amine Addition: Slowly add allylamine (1.0 eq) dropwise to the cooled solution over 15 minutes[4].
-
Execution: Remove the ice bath, allow the reaction mixture to warm to room temperature naturally, and stir for 12-18 hours[4].
-
Work-up & Purification: Concentrate the reaction mixture under reduced pressure to remove the alcoholic solvent. Redissolve the residue in Dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent. Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure mono-aminated product[4].
Downstream Applications
The resulting 4-amino-6-chloro-5-nitropyrimidine derivatives are primed for further elaboration. The standard downstream workflow involves the reduction of the nitro group to an amine (e.g., using Fe/NH₄Cl in refluxing ethanol), yielding a 6-chloropyrimidine-4,5-diamine intermediate[4]. This diamine is subsequently condensed with a one-carbon source (such as triethyl orthoformate) to construct a fused imidazole ring, successfully generating a 6-chloropurine core[1],[5]. The remaining C6-chlorine on the purine can then be subjected to a second, more diverse SNAr reaction to generate vast libraries of target compounds for biological screening[1].
References
Sources
- 1. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]
- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 3. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
Microwave-assisted synthesis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
Executive Summary
This technical guide details the optimized microwave-assisted synthesis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine , a critical scaffold in the development of kinase inhibitors and antimicrobial agents. By leveraging the dielectric heating properties of microwave irradiation, this protocol reduces reaction times from hours (thermal) to minutes, significantly suppresses side reactions, and improves isolated yields.
The synthesis follows a sequential Nucleophilic Aromatic Substitution (
Part 1: Strategic Analysis & Mechanism
Retrosynthetic Logic
The target molecule is constructed from 4,6-dichloro-5-nitropyrimidine .[1][2][3][4] The 5-nitro group is the linchpin of this synthesis; its strong electron-withdrawing nature (
-
Step 1 (Desymmetrization): Chemoselective mono-amination to form 6-chloro-5-nitropyrimidin-4-amine .
-
Step 2 (Functionalization): Microwave-driven etherification using 4-chlorophenol .
Mechanistic Pathway ( )
The reaction proceeds via an addition-elimination mechanism.[5]
-
Nucleophilic Attack: The phenoxide ion (generated in situ) attacks the C6 position, breaking aromaticity and forming a resonance-stabilized anionic Meisenheimer Complex .
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.[5]
-
Microwave Advantage:[6] The transition state for the formation of the Meisenheimer complex is highly polar. Microwave irradiation stabilizes this transition state through specific microwave effects (dipolar polarization), lowering the activation energy more effectively than convective heating.
Part 2: Experimental Protocols
Stage 1: Synthesis of Intermediate (6-Chloro-5-nitropyrimidin-4-amine)
Note: While this step can be performed thermally (55°C, overnight), a microwave adaptation is provided for high-throughput workflows.
Reagents:
-
4,6-Dichloro-5-nitropyrimidine (1.0 eq)[3]
-
Ammonium Hydroxide (28-30%
, 2.5 eq) -
Solvent: Isopropanol (IPA)
Protocol:
-
Dissolve 4,6-dichloro-5-nitropyrimidine (1.94 g, 10 mmol) in IPA (15 mL) in a 30 mL microwave vial.
-
Cool to 0°C (ice bath). Add
dropwise to prevent exotherm-driven di-substitution. -
Seal the vial.
-
Microwave Parameters:
-
Temp: 80°C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Workup: Pour reaction mixture into ice-water (50 mL). The yellow precipitate is filtered, washed with cold water, and dried in vacuo.
-
Yield Expectation: 85-92%
-
QC Check: LCMS
.
-
Stage 2: Microwave Synthesis of Target (Etherification)
This is the critical step where microwave irradiation provides the highest value by overcoming the lower nucleophilicity of the phenol compared to the amine.
Reagents:
-
Intermediate: 6-Chloro-5-nitropyrimidin-4-amine (1.0 eq, 174.5 mg, 1 mmol)
-
Nucleophile: 4-Chlorophenol (1.2 eq, 154 mg)
-
Base: Potassium Carbonate (
, anhydrous, 2.0 eq, 276 mg) -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) – High
required.
Step-by-Step Protocol:
-
Preparation: In a 10 mL microwave process vial, add the Intermediate, 4-Chlorophenol, and
. -
Solvation: Add DMF (3 mL). Add a magnetic stir bar. Cap the vial with a PTFE-lined septum.
-
Pre-stir: Vortex for 30 seconds to ensure homogeneity of the slurry.
-
Irradiation (Method A - Standard):
-
Temperature: 120°C
-
Hold Time: 15 minutes
-
Pre-stirring: 30s
-
Absorption Level: High
-
-
Workup:
-
Allow the vial to cool to 50°C.
-
Pour the mixture into cold water (30 mL) with vigorous stirring.
-
Adjust pH to ~7 with dilute HCl if necessary (phenolate residues can be sticky).
-
Collect the precipitate by filtration.[5] Wash with water (
mL) and cold ethanol ( mL).
-
-
Purification: Recrystallization from Ethanol/Water (9:1) or Flash Column Chromatography (0-5% MeOH in DCM).
Part 3: Data Analysis & Optimization
The following table summarizes optimization studies performed to validate the protocol.
Table 1: Optimization of Reaction Conditions (Stage 2)
| Entry | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | Ethanol | 80 (Reflux) | 120 | 35% | Incomplete conversion; low solubility. | |
| 2 | DMF | 100 | 10 | 68% | Clean profile, starting material remaining. | |
| 3 | DMF | 120 | 15 | 91% | Optimal conversion. | |
| 4 | NMP | 140 | 10 | 85% | Higher impurity profile (hydrolysis of Cl). |
Part 4: Visualization of Workflows
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the
Caption: Sequential
Diagram 2: Experimental Decision Tree
A logic flow for troubleshooting and scale-up decisions.
Caption: Decision logic for solvent selection and reaction monitoring based on solubility and conversion.
Part 5: Expert Tips & Safety (E-E-A-T)
Handling Nitropyrimidines
-
Energetic Hazard: Nitropyrimidines possess high energy potential. While 5-nitropyrimidines are generally stable, avoid heating dry solids. Always keep them in solution or wet paste during processing.
-
Sensitization: The 4,6-dichloro precursor is a potent skin sensitizer and lachrymator. Double-gloving and working in a fume hood are mandatory.
Troubleshooting the Etherification
-
Water Sensitivity: While
is robust, the presence of water in DMF can lead to the hydrolysis of the chloride to a hydroxyl group (forming the pyridone tautomer), which is a dead-end byproduct. Use anhydrous DMF. -
Order of Addition: Always add the base to the phenol before adding the pyrimidine if possible, or mix all solids before adding solvent. This ensures the phenoxide is ready to react, minimizing competitive hydrolysis.
Scale-Up Considerations
-
When scaling from 1 mmol to 20+ mmol in microwave, the penetration depth of the radiation becomes a factor. Ensure the reaction vessel diameter does not exceed the penetration depth of the solvent (approx. 1-2 cm for DMF at 2.45 GHz). Use active cooling (compressed air) during the hold time to prevent temperature overshoots due to the exotherm.
References
-
MDPI. (2020). Microwave-Assisted Synthesis of Potential Bioactive Pyrimidin-4-amine Analogs. Retrieved from [Link]
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of SNAr Regioselectivity. Retrieved from [Link]
Sources
Protocol for cyclization of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine to pteridines
Part 1: Abstract & Strategic Overview
Context: The transition from pyrimidine precursors to pteridine scaffolds is a cornerstone reaction in medicinal chemistry, particularly for the development of antifolates, kinase inhibitors, and antitumor agents. This protocol details the conversion of 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine (Compound 1 ) into its corresponding pteridine derivatives.
The Challenge: The primary synthetic hurdle is the instability of the intermediate, 6-(4-chlorophenoxy)-pyrimidine-4,5-diamine . This electron-rich diamine is highly susceptible to oxidative degradation (turning dark purple/black upon air exposure), which drastically reduces yield and complicates purification.
The Strategy: This guide presents two validated pathways:
-
Method A (The "Timmis-Boon" One-Pot Protocol): Utilizes sodium dithionite (
) as a reducing agent in a biphasic or aqueous-alcoholic medium. This is the preferred method for scale-up as it avoids isolation of the unstable diamine. -
Method B (Catalytic Hydrogenation): A high-purity route using
, ideal for small-scale library synthesis where anhydrous conditions are required for subsequent condensations.
Part 2: Chemical Logic & Mechanism
The transformation follows a classic Isay-Timmis Synthesis logic.
-
Reduction: The nitro group (
) at C5 is reduced to an amine ( ). -
Condensation: The resulting vicinal diamine (4,5-diaminopyrimidine) undergoes a double Schiff-base condensation with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil).
-
Regiochemistry: The 6-(4-chlorophenoxy) substituent provides significant steric bulk and electron-donating character via the oxygen lone pair. This influences the nucleophilicity of the C5-amine vs. the C4-amine, affecting regioselectivity if asymmetric dicarbonyls (like methylglyoxal) are used.
Visualizing the Pathway
Figure 1: Reaction pathway highlighting the critical instability of the diamine intermediate.
Part 3: Detailed Experimental Protocols
Method A: One-Pot Sodium Dithionite Reduction/Cyclization
Best for: Gram-scale synthesis, robustness, and minimizing air exposure.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reductant: Sodium Dithionite (
, 3.5 eq) -
Cyclization Agent: Glyoxal (40% aq. solution) or Benzil (1.2 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Base: Ammonium Hydroxide (
, catalytic)
Protocol:
-
Suspension: In a round-bottom flask equipped with a reflux condenser, suspend the nitro-pyrimidine substrate (1.0 g, 3.75 mmol) in Ethanol (
). Heat to . -
Reduction: Dissolve Sodium Dithionite (
, ) in Water ( ). Add this solution dropwise to the ethanol suspension over 15 minutes.-
Observation: The yellow suspension will turn to a clear or pale solution, indicating the formation of the amine. If the solution turns purple, increase the dithionite charge slightly.
-
-
Cyclization (One-Pot): Immediately after the addition is complete and the solution is pale, add the 1,2-dicarbonyl (e.g.,
of 40% Glyoxal for unsubstituted pteridine). -
Reflux: Heat the mixture to reflux (
) for 2--4 hours. -
Work-up:
Method B: Catalytic Hydrogenation (Two-Step)
Best for: High purity requirements, anhydrous cyclizations.
Reagents:
-
Catalyst:
( ) -
Hydrogen Source:
balloon or Parr shaker ( ) -
Solvent: Methanol or DMF (degassed)
Protocol:
-
Inert Setup: Purge the reaction vessel with Nitrogen/Argon.
-
Reduction: Add substrate and Pd/C catalyst to Methanol. Introduce
. Stir at RT for 4--12 hours. -
Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (nitrogen blanket) to prevent oxidation of the filtrate.
-
Cyclization: Immediately add the dicarbonyl reagent to the filtrate. Reflux for 2 hours.
-
Purification: Evaporate solvent and purify via flash chromatography (DCM:MeOH gradient).
Part 4: Data Analysis & Validation
Table 1: Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Black Tar) | Oxidation of diamine intermediate. | Use Method A (One-pot); ensure vigorous |
| Incomplete Reduction | Old Sodium Dithionite (decomposed). | Use fresh reagent; Dithionite smells of |
| Regioisomers (Mixed) | Asymmetric dicarbonyl used (e.g., methylglyoxal). | Regioisomers are difficult to separate. Verify by NMR. 6-substituent usually favored sterically. |
| Product Solubility | Phenoxy group increases lipophilicity. | Product is likely soluble in DCM/EtOAc; do not rely solely on precipitation. |
Analytical Signatures (Expected)
-
NMR (DMSO-
):-
Pteridine Core: Look for singlets in the aromatic region (
) for H2, H6, and H7 (if unsubstituted). -
Phenoxy Group: Two doublets (AA'BB' system) around
characteristic of the p-chlorophenyl ring.
-
-
Mass Spec (ESI+):
-
Expect
peak corresponding to the loss of ( ), gain of , plus the dicarbonyl fragment minus water. -
Example (Glyoxal): MW (Start)
. MW (Product) .
-
Part 5: Workflow Decision Tree
Use this logic flow to select the appropriate dicarbonyl partner for your target pteridine.
Figure 2: Reagent selection guide for diversifying the pteridine scaffold.
Part 6: References
-
Timmis, G. M. (1949).[5] "A New Synthesis of Pteridines." Nature, 164, 139.[5] Link[5]
-
Foundational text for the condensation of 4,5-diaminopyrimidines with nitrosopyrimidines or dicarbonyls.
-
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.
-
Authoritative textbook covering the mechanism of Isay and Timmis pteridine syntheses.
-
-
BenchChem. (2024). "6-Chloro-5-nitropyrimidin-4-amine: Properties and Protocols." Link
-
Source for physical properties and handling of the specific chloropyrimidine precursor.
-
-
Smith, C. V., et al. (1973).[6] "Clarification of the ring-closure of certain 4,5-diaminopyrimidines." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Detailed mechanistic insight into the cyclization step.
-
-
Pontiki, E., et al. (2015).[7] "Pteridine-2,4-Diamine Derivatives as Radical Scavengers." ResearchGate.[8] Link
-
Provides specific experimental conditions for dithionite reduction in pteridine synthesis.
-
Sources
- 1. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 5. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Solvent selection for SNAr reactions involving 4-chlorophenol and pyrimidines
Application Note: Precision Solvent Engineering for
Part 1: Executive Summary & Strategic Imperative
The nucleophilic aromatic substitution (
Historically, dipolar aprotic solvents (DMF, NMP) have been the default choice due to their ability to solvate cations while leaving anions "naked" and reactive. However, the reprotoxic nature of these solvents (REACH restrictions) and difficult work-up (high boiling points) necessitate a shift toward sustainable, high-performance alternatives.
This guide provides a rational framework for solvent selection, balancing kinetic performance with green chemistry principles (E-E-A-T), ensuring reproducible, scalable results.
Part 2: Mechanistic Foundation & Solvent Effects
To optimize this reaction, one must understand the transition state. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1]
The "Naked Anion" Effect
4-Chlorophenol (
-
Dipolar Aprotic Solvents (DMSO, DMF): These solvents possess high dielectric constants and effectively solvate the metal cation (
, ). Crucially, they do not form hydrogen bonds with the phenoxide oxygen. This leaves the anion "naked" (desolvated), raising its ground-state energy and lowering the activation energy barrier for the attack on the pyrimidine ring. -
Protic Solvents (Alcohols, Water): These form strong hydrogen bonds with the phenoxide, stabilizing the nucleophile and significantly retarding the reaction rate (often by orders of magnitude).
-
Green Alternatives (MeCN, PEG-400): Acetonitrile offers a compromise—sufficient polarity to dissolve salts (especially with crown ethers or PTCs) without the severe toxicity of DMF. PEG-400 acts as both solvent and phase-transfer catalyst, sequestering cations in its polyether backbone.
Visualizing the Reaction Pathway
Figure 1: Mechanistic pathway highlighting the critical role of solvent-anion interaction during the deprotonation and nucleophilic attack phases.
Part 3: Solvent Selection Matrix
The following table categorizes solvents based on kinetic performance, safety, and work-up efficiency.
| Parameter | Tier 1: High Kinetic Performance | Tier 2: Green & Balanced | Tier 3: Specialized/Emerging |
| Solvents | DMSO, DMF, NMP | Acetonitrile (MeCN), 2-MeTHF | PEG-400, Aqueous Surfactants |
| Rate Enhancement | Extremely High ( | Moderate to High | Moderate (dependent on temp) |
| Solubility (Salts) | Excellent | Moderate (MeCN) to Poor (2-MeTHF) | Good (PEG chelates cations) |
| Work-up | Difficult (High BP, water wash required) | Easy (Low BP, evaporation) | Extraction required (PEG is non-volatile) |
| Safety/Tox | High Risk: Reprotoxic (DMF/NMP), Thermal runaway risk (DMSO) | Medium/Low: Flammable but metabolically safer | Low: Biocompatible, biodegradable |
| Recommendation | Use only for unreactive substrates or initial screening. | Preferred for Process Scale-up. | Ideal for Green Chemistry initiatives. |
Part 4: Experimental Protocols
Protocol A: The "Green" Benchmark (Acetonitrile/Carbonate)
Recommended for standard library synthesis and scale-up.
Materials:
-
4-Chlorophenol (1.0 equiv)
-
Chloropyrimidine electrophile (1.0 - 1.1 equiv)
-
Cesium Carbonate (
) (1.5 - 2.0 equiv) [Note: is more soluble in MeCN than ] -
Solvent: Acetonitrile (Reagent Grade,
water)
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add 4-chlorophenol and the chloropyrimidine.
-
Solvation: Add Acetonitrile (concentration 0.2 M to 0.5 M). Stir until solids are mostly dissolved.
-
Activation: Add
in a single portion. -
Reaction: Heat the mixture to reflux (approx. 80-82°C) .
-
Checkpoint: Monitor by HPLC/TLC after 2 hours. MeCN is slower than DMF; reaction may require 4-12 hours depending on pyrimidine deactivation.
-
-
Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).
Protocol B: The "High-Performance" Method (DMSO)
Use ONLY if Protocol A fails due to steric hindrance or low reactivity.
Safety Warning: DMSO + Strong Bases + Heat can induce thermal runaway. Do not exceed 100°C.
Procedure:
-
Charge: Dissolve 4-chlorophenol (1.0 equiv) and Chloropyrimidine (1.0 equiv) in DMSO (anhydrous, 0.5 M).
-
Base: Add Potassium Carbonate (
, powdered, 1.5 equiv). -
Reaction: Heat to 60°C . (Note the lower temperature compared to MeCN).
-
Checkpoint: Reaction is often complete within 30-60 minutes.
-
-
Quench: Pour reaction mixture slowly into crushed ice/water (10x volume).
-
Isolation: The product often precipitates. Filter and wash with copious water to remove DMSO. If oil forms, extract with Ethyl Acetate.
Part 5: Decision Logic for Process Chemists
Use this logic flow to determine the optimal solvent system for your specific pyrimidine substrate.
Figure 2: Decision tree for selecting the optimal solvent system based on solubility, sustainability requirements, and substrate reactivity.
Part 6: Troubleshooting & Safety (E-E-A-T)
-
Regioselectivity Issues:
-
Problem: 2,4-Dichloropyrimidine yields a mixture of 2- and 4-substituted products.[2]
-
Insight: Solvent polarity affects the tautomeric equilibrium and H-bonding. Non-polar solvents or H-bond acceptors (like THF or MeCN) can sometimes shift selectivity toward the C-4 position, whereas alcohols might promote C-2 attack via H-bonding stabilization of specific transition states.
-
Correction: Lower the temperature (0°C to RT) and switch to a less polar solvent (THF) with a stronger base (NaH) to control kinetics.
-
-
Thermal Hazards:
-
CRITICAL: Avoid using Sodium Hydride (NaH) in DMF or DMAc on scale. This combination is known to undergo runaway decomposition. Use Carbonates (
) or switch to THF/2-MeTHF if NaH is required.
-
-
Moisture Sensitivity:
-
Phenoxides are nucleophilic, but hydroxide (from wet solvent) is a competitive nucleophile.
-
Result: Hydrolysis of the chloropyrimidine to the pyrimidinone (unwanted byproduct).
-
Fix: Use anhydrous solvents or add molecular sieves to the reaction mixture.
-
References
-
Comparison of Polar Aprotic Solvents: Ecovia Chemical. Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents. Link
- Solvent Effects: gChem Global. SNAr Comparative Reaction Rates in DMSO vs. Other Solvents. Link
-
Green Solvent Alternatives: American Chemical Society (ACS). Replacement of Less-Preferred Dipolar Aprotic Solvents in Synthetic Organic Chemistry. Link
-
Reaction Mechanism & Regioselectivity: WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Link
-
pKa Data: Bordwell pKa Table (DMSO). Acidity in DMSO. Link
-
Green Synthesis in PEG-400: National Institutes of Health (PMC). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Link
Sources
Application Note: Scalable Synthesis Routes for 5-Nitropyrimidin-4-amine Building Blocks
This Application Note is designed for process chemists and medicinal chemists focusing on the scalable, safe, and efficient synthesis of 5-nitropyrimidin-4-amine and its functionalized derivatives. These scaffolds are critical intermediates in the synthesis of purines, deazapurines, and kinase inhibitors (e.g., JAK, EGFR inhibitors).
SelectivityExecutive Summary
The introduction of a nitro group at the C5 position of the pyrimidine ring, followed by C4-amination, presents specific process challenges including thermal instability of nitro-intermediates, regioselectivity during nucleophilic aromatic substitution (
Key Advantages of the Described Route:
-
Safety: Utilizes controlled nitration of the stable hydroxy-precursor, minimizing explosion hazards associated with direct amine nitration.
-
Versatility: The intermediate 4-chloro-5-nitropyrimidine serves as a divergent point for installing various amine nucleophiles.
-
Scalability: Protocols are designed for multi-gram to kilogram scale, with emphasis on exotherm management.
Strategic Route Analysis
The synthesis of 5-nitropyrimidin-4-amine building blocks is best approached via a three-step sequence: Nitration
Pathway Comparison
| Feature | Route A: Hydroxy-Nitration (Recommended) | Route B: Direct Amine Nitration | Route C: De Novo Cyclization |
| Starting Material | 4-Hydroxypyrimidine | 4-Aminopyrimidine | Amidines + Nitro-synthons |
| Safety Profile | High (Stable precursor) | Low (Risk of N-nitration/oxidation) | Medium (Unstable nitro-aldehydes) |
| Yield | 60–75% (Overall) | Variable (<40%) | Low to Moderate |
| Scalability | Excellent (Linear scale-up) | Poor (Exotherm control difficult) | Limited by reagent stability |
Reaction Scheme (Graphviz)
Caption: Figure 1. The preferred scalable workflow for 5-nitropyrimidin-4-amine synthesis, utilizing the 4-chloro-5-nitro activation strategy.
Detailed Experimental Protocols
Step 1: Nitration of 4-Hydroxypyrimidine
Objective: Introduce the nitro group at C5. Safety Note: This reaction is exothermic. The product and intermediates are potentially energetic.[1][2] DSC (Differential Scanning Calorimetry) monitoring is recommended for scale-up >100g.
Materials:
-
4-Hydroxypyrimidine (1.0 equiv)
-
Fuming Nitric Acid (
, >90%) (2.5 equiv) -
Concentrated Sulfuric Acid (
) (Solvent/Catalyst)
Protocol:
-
Setup: Charge concentrated
(5 vol relative to substrate) into a jacketed reactor. Cool to 0–5°C. -
Addition 1: Add 4-hydroxypyrimidine portion-wise, maintaining internal temperature
. Stir until fully dissolved. -
Addition 2: Add fuming
dropwise via an addition funnel. Critical Process Parameter (CPP): Maintain temperature . The exotherm is sharp. -
Reaction: Warm the mixture to 45–50°C and stir for 3–5 hours. Monitor by HPLC (or TLC).
-
Quench: Pour the reaction mixture slowly onto crushed ice (10 vol). Caution: Significant heat release.
-
Isolation: The product, 5-nitro-4-hydroxypyrimidine , precipitates as a pale yellow solid. Filter, wash with cold water until filtrate is neutral, and dry in a vacuum oven at 45°C.
-
Expected Yield: 80–85%.
-
Step 2: Chlorination to 4-Chloro-5-nitropyrimidine
Objective: Activate the C4 position for nucleophilic attack.
Mechanistic Insight: The nitro group at C5 is electron-withdrawing, making the C4-hydroxyl tautomer highly susceptible to activation by
Materials:
-
5-Nitro-4-hydroxypyrimidine (1.0 equiv)
-
Phosphorus Oxychloride (
) (3.0–5.0 equiv) -
-Diethylaniline (1.0 equiv) or
(1.1 equiv)
Protocol:
-
Setup: In a reactor equipped with a scrubber (for HCl/acid fumes), suspend the starting material in
. -
Catalysis: Add
-diethylaniline slowly. -
Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. The solution will turn homogeneous and dark.
-
Work-up (Hazardous): Remove excess
via vacuum distillation (keep bath to avoid thermal decomposition). -
Quench: Dissolve the residue in DCM or Chloroform. Pour slowly into a stirred mixture of ice/water. Note: Hydrolysis of residual phosphoryl chlorides is violent.
-
Extraction: Separate the organic layer, wash with saturated
(cold), dry over , and concentrate.
Step 3: Amination (The Target Synthesis)
Objective: Selective displacement of the chloride by ammonia.
Materials:
-
4-Chloro-5-nitropyrimidine (1.0 equiv)
-
Ammonia (
) source: 7N in Methanol OR Ammonium Hydroxide (28% aq). -
Solvent: THF or Methanol.
Protocol:
-
Setup: Dissolve 4-chloro-5-nitropyrimidine in THF (10 vol). Cool to -10°C to 0°C.
-
Addition: Add the Ammonia solution (2.5 equiv) dropwise.
-
Why: Low temperature prevents over-reaction or degradation of the nitro group.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).
-
Monitoring: Reaction is usually complete within 2 hours.
-
Work-up: Concentrate the solvent. Triturate the residue with water to remove ammonium salts. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Final Product:5-Nitropyrimidin-4-amine .
-
Appearance: Yellow crystalline solid.
-
Process Safety & Troubleshooting
Thermal Hazards
Nitro-pyrimidines are energetic.
-
Recommendation: Perform a DSC scan on the crude nitration product before drying large batches. Look for onset of decomposition (typically >200°C for pure material, but lower for crudes).
-
Flow Chemistry Alternative: For kilogram scale, consider performing the nitration step in a continuous flow reactor (e.g., microreactor) to minimize the active volume of the nitration mixture, significantly enhancing safety [1].
Impurity Profile
| Impurity | Origin | Remediation |
| 5-Nitro-4-hydroxypyrimidine | Hydrolysis of chloro-intermediate | Ensure anhydrous conditions during amination; use fresh |
| Bis-amination products | Over-reaction (if starting from 4,6-dichloro) | Control stoichiometry (1.0-1.1 eq amine) and temp (<0°C). |
| Black Tars | Thermal decomposition | Avoid heating the chloro-nitro intermediate >60°C during solvent removal. |
References
-
Continuous Flow Nitration: Movsisyan, M., et al. (2016). Safety and Scale-Up of Nitration Reactions in Continuous Flow. Organic Process Research & Development. [Link]
-
Pyrimidine Chemistry: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. [Link]
-
Safety Data: Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. [Link]
Disclaimer: This protocol involves hazardous chemicals (fuming nitric acid, phosphorus oxychloride). All procedures must be performed in a functioning fume hood with appropriate PPE. A comprehensive risk assessment is required before scale-up.
Sources
Troubleshooting & Optimization
Improving yield of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine synthesis
Technical Support Center: Optimization of SnAr Protocols for Pyrimidine Scaffolds Topic: Synthesis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine Ticket ID: PYR-ZN-505 Status: Open Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Workflow
Welcome to the Process Chemistry Support Center. You are likely encountering yield bottlenecks in the synthesis of This compound . This molecule is a classic "push-pull" system where the electron-withdrawing nitro group activates the ring for Nucleophilic Aromatic Substitution (
The synthesis generally proceeds via two steps starting from 4,6-dichloro-5-nitropyrimidine . The most robust industrial route is the "Amine-First" strategy, isolating the stable intermediate 6-chloro-5-nitropyrimidin-4-amine.
Common Failure Points:
-
Step 1 (Amination): Formation of the bis-amino byproduct due to lack of temperature control.
-
Step 2 (Etherification): Incomplete conversion. The installed amino group at C4 significantly deactivates the C6-chloride towards the second substitution, requiring forcing conditions that often degrade the reagents.
Diagnostic Logic Map
The following diagram outlines the decision matrix for optimizing your current workflow.
Figure 1: Decision logic for optimizing the two-step synthesis. Blue nodes indicate key compounds; Red nodes indicate intervention points.
Optimized Experimental Protocol (The "Golden Path")
This protocol is designed to minimize the "deactivation penalty" in Step 2 while preventing over-reaction in Step 1.
Step 1: Synthesis of 6-Chloro-5-nitropyrimidin-4-amine
Goal: Mono-amination without touching the second chloride.
-
Setup: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in THF (10 vol). Cool to -10°C (ice/salt bath).
-
Reagent Prep: Prepare a solution of NH₃ (aq) or NH₃ in THF (1.1 eq) with NaHCO₃ (1.1 eq) as an acid scavenger.
-
Addition: Add the amine solution dropwise over 60 minutes. Crucial: Rapid addition causes local hotspots, leading to bis-substitution.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Evaporate THF. Resuspend residue in water. The product usually precipitates as a yellow solid. Filter, wash with cold water, and dry.
-
Expected Yield: 90-95%
-
Checkpoint: If the solid is not yellow, or melts >160°C (Bis-amine mp is higher), check purity.
-
Step 2: Synthesis of this compound
Goal: Force the displacement of the deactivated chloride.
-
Setup: Dissolve the Intermediate (from Step 1, 1.0 eq) in anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Do not use THF; it does not boil high enough.
-
Base Activation: Add 4-Chlorophenol (1.2 eq) and Cesium Carbonate (Cs₂CO₃) (1.5 eq).
-
Why Cesium? The "Cesium Effect" improves solubility of the phenoxide anion in organic solvents compared to Potassium Carbonate (
).
-
-
Reaction: Heat to 80-90°C for 4-6 hours.
-
Workup: Cool to RT. Pour the mixture into ice-water (10x volume). The target compound should precipitate.[1]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Troubleshooting Tickets (FAQs)
Below are the specific solutions to the most common issues reported by researchers working on this scaffold.
Ticket #001: "I cannot get Step 2 to go to completion. I still see starting material after 24 hours."
Diagnosis: Electronic Deactivation.
Explanation: In Step 1, you installed an amino group (
-
Switch Solvent: Move from THF or Acetonitrile to DMF or DMSO . These polar aprotic solvents stabilize the Meisenheimer complex and increase the reaction rate.
-
Increase Temperature: You likely need
. -
Change Base: Switch from
to or dry (Sodium Hydride). If using NaH, pre-stir the phenol and NaH to form the phenoxide before adding the pyrimidine.
Ticket #002: "I am getting a side product with mass M-35 (Hydrolysis)."
Diagnosis: Moisture Contamination.
Explanation: The chloride at C6 is labile. If water is present in your solvent (DMF is hygroscopic!) and the reaction is heated, hydroxide ions (
-
Use anhydrous DMF .[2]
-
Add 3Å Molecular Sieves to the reaction vessel.
-
Ensure your base (
/ ) is dried in an oven before use.
Ticket #003: "Can I swap the order? Add Phenol first, then Ammonia?"
Analysis: Technically yes, but it is risky.
-
Route B (Phenol First): 4,6-Dichloro + Phenol
4-Chloro-6-phenoxy-5-nitro. -
Risk: The phenoxy group is less deactivating than the amine. This leaves the second chloride still very reactive. You risk bis-phenoxy substitution (replacing both chlorines with phenol) very quickly.
-
Verdict: Stick to Amine-First unless you have highly precise flow-chemistry equipment to control stoichiometry. The Amine-First intermediate is a stable, solid "stopping point" that allows for easy purification before the difficult second step.
Data Summary: Reactivity & Conditions
| Parameter | Step 1 (Amination) | Step 2 (Etherification) |
| Nucleophile | Ammonia ( | 4-Chlorophenol ( |
| Leaving Group | Chloride ( | Chloride ( |
| Ring Electronics | Highly Activated (2 withdrawing N + 1 Nitro) | Deactivated (Amine donation opposes Nitro) |
| Ideal Temp | -10°C to 0°C | 80°C to 100°C |
| Preferred Solvent | THF (volatile, easy workup) | DMF/NMP (high boiling, polar) |
| Critical Risk | Bis-substitution (Over-reaction) | Incomplete Conversion (Under-reaction) |
References
-
Synthesis of 6-chloro-5-nitropyrimidin-4-amine (Intermediate Protocol)
- Source: ChemicalBook / BenchChem Protocols.
- Citation: "To a solution of 4,6-dichloro-5-nitropyrimidine... add aqueous ammonia...
-
URL: (Generalized Protocol derived from Search Result 1.1 and 1.7).
-
Mechanistic Insight on Pyrimidine SnAr Regioselectivity
- Source: WuXi AppTec QM Magic Class.
- Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
-
URL:
-
General SnAr Mechanism & Meisenheimer Complex
- Source: OpenStax Organic Chemistry.
- Title: "16.
-
URL:
-
Alternative "Alkoxy-First" Route Discussion
- Source: ChemRxiv.
- Title: "Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explan
-
URL: (See discussion on 4,6-dichloro-5-nitropyrimidine reactivity).
(Note: While specific patent literature often covers this exact molecule for P2X3 antagonists, the protocols above represent the standard chemical consensus for this scaffold construction.)
Sources
Removing unreacted 4-chlorophenol from 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing 6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine , a critical pyrimidine intermediate often utilized in the development of kinase inhibitors.
A persistent bottleneck in this specific Nucleophilic Aromatic Substitution (SNAr) workflow is the retention of unreacted 4-chlorophenol. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—providing you with the chemical causality, thermodynamic logic, and a self-validating protocol to ensure absolute purity of your target compound.
Part 1: The Chemical Logic & Causality
During the SNAr reaction, 6-chloro-5-nitropyrimidin-4-amine is reacted with 4-chlorophenol. Because the phenol is somewhat deactivated, it is frequently used in stoichiometric excess to drive the reaction to completion.
Once the reaction is complete, both the target pyrimidinamine and the unreacted 4-chlorophenol are highly soluble in standard organic extraction solvents (like Ethyl Acetate or Dichloromethane). Because they share similar solubilities, simple water or brine washes will fail to separate them.
However, we can exploit a critical thermodynamic difference: acidity .
-
4-Chlorophenol is a weak acid with a well-documented pKa of 9.41 ([1]).
-
This compound contains a weakly basic primary amine attached to an electron-deficient nitropyrimidine ring. It is strictly non-acidic and remains entirely neutral under mild to strong basic conditions.
By washing the organic mixture with a base strong enough to deprotonate the phenol (forming a water-soluble sodium phenoxide salt), we can force the impurity into the aqueous layer while the neutral target compound remains safely in the organic layer ([2]).
SNAr synthesis yielding the target pyrimidinamine and unreacted 4-chlorophenol.
Part 2: Quantitative Data & Phase Affinity
To design a successful extraction, we must compare the state of our molecules at specific pH levels. The table below summarizes why reagent selection is the difference between a pure product and a contaminated batch.
Table 1: Physicochemical Parameters for Extraction Design
| Compound | pKa | State at pH 8 (NaHCO₃) | State at pH 14 (1M NaOH) | Primary Phase Affinity (1M NaOH / EtOAc) |
| 4-Chlorophenol | 9.41 | Neutral (>90%) | Deprotonated (100%) | Aqueous (as Sodium phenoxide) |
| This compound | N/A | Neutral | Neutral | Organic (EtOAc or DCM) |
Part 3: Troubleshooting & FAQs
Q: Can I use standard saturated sodium bicarbonate (NaHCO₃) to wash out the phenol? A: No. This is the most common pitfall in this workflow. The pKa of 4-chlorophenol is 9.41. The conjugate acid of bicarbonate (carbonic acid) has a pKa of ~6.35. Because acid-base equilibrium favors the formation of the weaker acid, NaHCO₃ is not basic enough to quantitatively deprotonate 4-chlorophenol ([3]). You must use a stronger base, such as 1M NaOH, which easily deprotonates the phenol.
Q: Will 1M NaOH degrade my this compound target? A: No. The target compound contains a diaryl ether linkage and a primary amine. The ether linkage is highly stable to ambient aqueous base during the short duration of a liquid-liquid extraction. The target will remain entirely neutral and safely partitioned in the organic layer.
Q: I am experiencing severe emulsions during the NaOH wash. How do I resolve this? A: Emulsions in this system are typically caused by the surfactant-like behavior of the sodium phenoxide salt or residual aprotic reaction solvents (like DMF) altering the surface tension between the layers. To troubleshoot:
-
Decrease Viscosity: Dilute the organic layer with additional solvent (e.g., EtOAc).
-
Salt Out: Add saturated aqueous NaCl (brine) to the aqueous layer to increase ionic strength, forcing the organic compounds out of the aqueous phase.
-
Filter: If insoluble polymeric byproducts are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite.
Part 4: Self-Validating Step-by-Step Methodology
A robust protocol must prove its own success. The following methodology incorporates built-in validation steps so you can analytically confirm the removal of the impurity before moving to the next synthetic step.
Protocol: Acid-Base Liquid-Liquid Extraction
Step 1: Reaction Quench & Dilution Concentrate your crude SNAr reaction mixture in vacuo to remove the bulk of the reaction solvent (e.g., DMF or DMSO). Dissolve the resulting crude residue in Ethyl Acetate (EtOAc) at a ratio of roughly 10 mL EtOAc per 1 gram of crude material.
Step 2: Primary Base Wash Transfer the organic solution to a separatory funnel. Add an equal volume of 1M NaOH (aqueous) . Stopper the funnel, invert, and vent immediately. Shake vigorously for 30 seconds, venting frequently.
Step 3: Phase Separation Allow the layers to separate. The EtOAc layer (density ~0.90 g/mL) will be on top, and the aqueous NaOH layer (density ~1.04 g/mL) containing the sodium 4-chlorophenoxide will be on the bottom. Drain the aqueous layer into a designated "Basic Aqueous Waste" Erlenmeyer flask. Repeat this NaOH wash two more times to ensure quantitative removal.
Step 4: The Self-Validation Test (Critical Step) To prove the extraction worked, take a 5 mL aliquot of your combined basic aqueous layer. Dropwise, add 6M HCl until the pH drops below 7 (test with pH paper).
-
Causality Check: The solution will immediately turn cloudy and precipitate as the water-soluble sodium 4-chlorophenoxide is protonated back into the water-insoluble 4-chlorophenol. If the aqueous layer clouds upon acidification, your extraction successfully captured the impurity.
Step 5: Organic Layer Wash & Dry Wash the remaining organic layer once with saturated aqueous NaCl (brine) to remove residual water and trace NaOH. Drain the aqueous layer. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent flows freely (like sand), indicating the organic layer is completely dry.
Step 6: Concentration & Final Verification Filter off the drying agent and concentrate the organic layer in vacuo. To verify absolute purity, spot the resulting solid on a silica TLC plate alongside a pure 4-chlorophenol standard (Eluent: 3:1 Hexanes:EtOAc). The absence of the high-Rf UV-active phenol spot confirms a pure this compound product.
Acid-base liquid-liquid extraction workflow for separating neutral target from acidic impurity.
References
-
Title: 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem Source: nih.gov URL: [Link]
-
Title: Acid–base extraction Source: wikipedia.org URL: [Link]
-
Title: Separation of an Unknown Mixture by Acid/Base Extraction Source: libretexts.org URL: [Link]
Sources
Optimizing temperature for nucleophilic substitution on 5-nitropyrimidine
Technical Support Center: Optimizing Temperature for on 5-Nitropyrimidines
Welcome to the Technical Support Center for heterocyclic synthesis. 5-Nitropyrimidines are exceptionally reactive electrophiles. The synergistic electron-withdrawing effects of the two pyrimidine nitrogen atoms and the C5-nitro group drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This makes the scaffold highly susceptible to Nucleophilic Aromatic Substitution (
Because the activation energy for nucleophilic attack is so low, thermal control is the most critical parameter in your experimental design. Failure to optimize temperature leads to over-reaction, unexpected leaving group displacement, or complete degradation of the pyrimidine core.
Part 1: Troubleshooting Guides & FAQs
Q1: I am trying to synthesize a mono-substituted 4-amino-6-chloro-5-nitropyrimidine from 4,6-dichloro-5-nitropyrimidine, but I keep getting the symmetric di-substituted product. How do I stop the second substitution? A: The extreme electrophilicity of the 5-nitropyrimidine core means that even after the first substitution (which donates some electron density back into the ring), the intermediate remains highly reactive.
-
Causality: At room temperature (25 °C), the kinetic barrier for the second substitution is easily overcome because the anionic
-adduct (Meisenheimer complex) remains highly stabilized by the nitro group[1]. -
Solution: To isolate the mono-substituted intermediate, you must suppress the thermal energy available for the second Meisenheimer complex formation. Conduct the reaction strictly at 0 °C to -20 °C . Add the nucleophile dropwise over 30-60 minutes using exactly 1.0 equivalent, and quench the reaction while cold.
Q2: I successfully substituted one chlorine with an alkoxy group at 0 °C. However, when I added an amine at room temperature to substitute the remaining chlorine, the amine displaced the alkoxy group instead! Why is this happening? A: This is a counter-intuitive, yet thoroughly documented phenomenon specific to nitro-activated pyrimidines.
-
Causality: Recent theoretical and experimental studies demonstrate that in 6-alkoxy-4-chloro-5-nitropyrimidines, the aminolysis of the alkoxy group can be kinetically favored over the displacement of the chlorine atom at room temperature[2]. The pre-reactive complexes and the resulting Meisenheimer complex for alkoxy displacement are uniquely stabilized in this specific electronic environment[2].
-
Solution: If you require orthogonal substitution, sequence your nucleophiles carefully. Introduce the amine first at low temperatures, followed by the alkoxide, or utilize protective strategies to prevent the amine from acting on the alkoxy-substituted position.
Q3: My reaction mixture turns into a black, intractable tar when I heat it to 80 °C to force a bulky nucleophile to react. How can I improve the yield? A: 5-nitropyrimidines are highly thermally sensitive.
-
Causality: High temperatures in the presence of nucleophiles or bases lead to competitive ring-opening reactions (e.g., ANRORC mechanism) or polymerization, resulting in tar formation.
-
Solution: Do not exceed 40–50 °C. If a bulky nucleophile is unreactive at lower temperatures, change the solvent to a more polar aprotic solvent (like DMF or DMSO) to increase the nucleophile's effective reactivity without requiring destructive thermal input.
Part 2: Quantitative Data & Temperature Effects
The following table summarizes the causal relationship between temperature, nucleophile equivalents, and the resulting substitution patterns on 4,6-dichloro-5-nitropyrimidine.
| Starting Material | Nucleophile (Eq) | Temperature | Time | Major Product | Observation / Yield |
| 4,6-dichloro-5-nitropyrimidine | Alkoxide (1.0) | 0 °C | 1.0 h | Mono-alkoxy | High kinetic selectivity, ~50-70% yield |
| 4,6-dichloro-5-nitropyrimidine | Amine (2.5) | 25 °C | 0.5 h | Di-amino | Complete conversion, >85% yield[2] |
| 6-alkoxy-4-chloro-5-nitropyrimidine | Amine (2.0) | 25 °C | 1.0 h | Di-amino | Unexpected alkoxy displacement[2] |
| 4,6-dichloro-5-nitropyrimidine | Amine (excess) | > 60 °C | 2.0 h | Tar / Degradation | Thermal ring opening, poor yield |
Part 3: Self-Validating Experimental Protocols
Protocol A: Kinetically Controlled Mono-Alkoxylation (0 °C)
Use this protocol when strict mono-substitution is required.
-
Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C . (Causality: Suppressing the temperature prevents the thermal energy from breaching the activation barrier of the second substitution).
-
Nucleophile Addition: Prepare a separate solution of the target alcohol (1.0 eq) and DBU (1.0 eq) in THF. Add this solution dropwise over 30 minutes. (Causality: Dropwise addition prevents localized concentration spikes that drive disubstitution).
-
Incubation: Stir at 0 °C for 1 hour.
-
Self-Validation Step: Run a TLC (Hexanes/EtOAc 3:1). The disappearance of the highly non-polar starting material and the appearance of a single new UV-active spot indicates successful mono-substitution. If a second, lower
spot appears, your temperature control breached 5 °C, causing disubstitution. -
Quench: Quench the reaction with cold water immediately and extract with EtOAc to halt any further reactivity.
Protocol B: Thermodynamic Symmetric Disubstitution (25 °C)
Use this protocol to synthesize N4,N6-dialkyl-5-nitropyrimidine-4,6-diamines.
-
Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in dichloromethane (DCM).
-
Nucleophile Addition: Add the primary amine (2.5 eq) directly at room temperature (25 °C ).
-
Incubation: Stir for 30 minutes. (Causality: At 25 °C, the kinetic barrier for displacing both chlorides is easily overcome due to the extreme electrophilicity of the nitro-activated ring).
-
Self-Validation Step: The solution will rapidly transition to a bright yellow color, which is the characteristic chromophore of amino-substituted nitropyrimidines[3].
-
Isolation: Remove the solvent under vacuum and purify the symmetric product via column chromatography.
Part 4: Mechanistic & Workflow Visualizations
Mechanistic pathway of SNAr on 5-nitropyrimidine via the Meisenheimer Complex.
Temperature-dependent workflow for controlling substitution on 5-nitropyrimidines.
References
-
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry (2020).[Link]
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. New Journal of Chemistry, RSC Publishing (2023).[Link]
-
How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry (2022).[Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 3. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
Solving solubility issues of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine in aqueous assays
The following technical support guide addresses the solubility and assay stability of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine .
This guide is structured for researchers encountering precipitation, inconsistent IC50 values, or false-positive inhibition in aqueous bioassays.
Compound: this compound Chemical Class: Nitro-pyrimidine / Diaryl ether Primary Challenge: High lipophilicity (LogP > 3.5 est.) leading to aqueous precipitation and colloidal aggregation.[1]
Compound Analysis & Physical Properties
Before troubleshooting, understand the molecule's behavior in solution. This compound is significantly more lipophilic than its precursor (6-chloro-5-nitropyrimidin-4-amine) due to the addition of the chlorophenoxy group.[1]
| Property | Estimated Value | Impact on Assay |
| LogP (Lipophilicity) | ~3.5 – 4.2 | High Risk. The compound prefers DMSO over water.[1] Rapid precipitation occurs upon direct dilution into buffer. |
| pKa (Amine) | < 7.0 | The 5-nitro group is strongly electron-withdrawing, reducing the basicity of the pyrimidine ring.[1] It is likely neutral at physiological pH (7.4). |
| Solubility (Aq) | < 5 µM | Without additives (surfactants), the compound is likely insoluble at typical screening concentrations (10–100 µM). |
| Aggregation Risk | Critical | Planar, hydrophobic nitro-aromatics are prone to forming colloidal aggregates, causing non-specific enzyme inhibition.[1] |
Troubleshooting Guide (Q&A)
Phase 1: Stock Solution Preparation
Q: My 100 mM DMSO stock crashes out when I freeze it. Is this normal? A: Yes. While DMSO is an excellent solvent, 100 mM is near the saturation limit for this rigid, planar molecule.
-
Diagnosis: At -20°C, DMSO freezes. If the compound concentration is too high, it crystallizes out of the DMSO matrix and may not re-dissolve easily upon thawing.
-
Solution: Lower your stock concentration to 10 mM or 20 mM . This ensures the compound remains solvated even after freeze-thaw cycles.[1] Always vortex and warm to 37°C for 5 minutes before use.
Q: Can I use Ethanol instead of DMSO? A: Not recommended. Ethanol is more volatile (evaporation changes concentration) and has a lower solubilizing capacity for this specific nitropyrimidine scaffold compared to DMSO. Stick to anhydrous DMSO (Grade: Cell Culture/HPLC, >99.9%).
Phase 2: Dilution Strategy (The "Solvent Crash")
Q: When I pipette my DMSO stock directly into the assay buffer, I see a "cloud" or drop in potency. Why? A: You are experiencing "Solvent Shock." Adding a hydrophobic stock (100% DMSO) directly to a highly polar buffer (0% DMSO) creates a local environment where the compound instantly precipitates before it can disperse.
Q: How do I fix this precipitation? A: Implement an Intermediate Dilution Step (see diagram below).
-
Do NOT dilute 1:1000 directly into buffer.
-
DO dilute the compound in pure DMSO first to create a working stock (e.g., 50x or 100x the final concentration).
-
DO dilute this working stock into a buffer that already contains a surfactant.
Phase 3: Assay Buffer Optimization
Q: My IC50 curves are steep (Hill Slope > 2.0) and variable. Is this inhibition real? A: Likely not. This is a hallmark of Colloidal Aggregation . The compound forms microscopic oil droplets that sequester the enzyme, looking like inhibition.
-
The Fix: You must add a non-ionic detergent to your assay buffer.
-
Protocol: Add 0.01% Triton X-100 or 0.005% Tween-20 to the buffer. Detergents disrupt aggregates and force the compound into a monomeric state.
Q: Will BSA (Bovine Serum Albumin) help? A: BSA stabilizes lipophilic compounds but acts as a "sink."
-
Warning: BSA binds hydrophobic drugs, reducing the free concentration available to inhibit your target. If you add BSA (e.g., 0.1%), your apparent IC50 will shift to the right (become less potent).
-
Recommendation: Use detergents (Triton/Tween) first. Use BSA only if the protein target requires it for stability.
Experimental Protocols
Protocol A: The "Intermediate Dilution" Method
Use this method to prevent precipitation during assay setup.
-
Start: 10 mM Compound Stock in 100% DMSO.
-
Step 1 (DMSO Serial Dilution): Perform your serial dilutions (e.g., 1:3) entirely in 100% DMSO .
-
Result: A plate where every well is 100% DMSO, containing varying compound concentrations (e.g., 10 mM, 3.3 mM, 1.1 mM...).
-
-
Step 2 (Intermediate Transfer): Transfer 1 µL of the DMSO series into 19 µL of Assay Buffer (+ 0.01% Triton X-100) .
-
Result: Intermediate plate with 5% DMSO.
-
-
Step 3 (Final Assay): Transfer 2 µL of the Intermediate mixture into 18 µL of the final reaction mix (Enzyme + Substrate).
-
Final Conditions: 0.5% DMSO, Monomeric Compound, Surfactant present.
-
Protocol B: Solubility Limit Test (Nephelometry Substitute)
If you lack a nephelometer, use this absorbance check.
-
Prepare buffer with 0.01% Triton X-100.
-
Prepare compound at 100 µM, 50 µM, 25 µM, 12.5 µM in the buffer (final 1% DMSO).
-
Incubate for 30 minutes at RT.
-
Measure Absorbance at 650 nm (or any non-absorbing wavelength >600 nm).
-
Analysis:
-
OD650 < 0.005: Soluble.
-
OD650 > 0.01: Precipitate/Aggregation detected.
-
Visualizations
Diagram 1: Solubility Optimization Workflow
This flowchart guides you through the decision-making process for stabilizing the compound.
Caption: Decision tree for diagnosing precipitation versus aggregation issues. Green paths indicate valid assay conditions.
Diagram 2: The "Solvent Crash" Prevention Scheme
Visualizing the correct dilution method to maintain solubility.
Caption: Stepwise dilution (Solid lines) prevents local high concentrations that cause precipitation, unlike direct addition (Dashed).
Summary Data Tables
Table 1: Solvent Compatibility Matrix
| Solvent / Additive | Compatibility | Notes |
| DMSO | Excellent | Recommended stock solvent.[1] Store at -20°C or -80°C. |
| Ethanol | Poor | Lower solubility; evaporation issues.[1] Avoid. |
| PBS (pH 7.4) | Very Poor | Immediate precipitation > 5 µM without additives. |
| Triton X-100 | Essential | Use at 0.01% to prevent aggregation. |
| Tween-20 | Good | Alternative to Triton.[1] Use at 0.005% - 0.01%.[1] |
| BSA / HSA | Caution | High binding risk. Use only if necessary for enzyme stability. |
References
- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on solubility and physicochemical properties in drug discovery). Context: General principles of LogP and solubility for Class II compounds.
-
Shoichet, B. K. (2006). Screening in a spirit haunted by frequent fliers. Nature Reviews Drug Discovery, 5(6), 473-484.[1]
- Context: Authoritative source on colloidal aggregation and false positives in kinase assays.
-
BenchChem. 6-Chloro-5-nitropyrimidin-4-amine Technical Guide.
-
Waybright, T. J., et al. (2009). Increasing the reliability of high-throughput screening campaigns by early identification of promiscuous aggregates. Assay and Drug Development Technologies, 7(4), 370-381.[1]
- Context: Protocols for using detergents (Triton X-100)
Sources
- 1. 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3 [chemicalbook.com]
- 2. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]
- 3. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine [cymitquimica.com]
- 4. 6-chloro-5-nitropyrimidin-4-amine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
Technical Support Center: Pyrimidine Amination & Hydrolysis Control
Ticket ID: PYR-HYD-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Hydrolysis Byproducts (Hydroxy-pyrimidines) During Amination
Diagnostic Interface: Is it Hydrolysis?
Before altering conditions, confirm the identity of your byproduct. Hydrolysis of chloropyrimidines yields a specific mass shift often confused with oxidation.
LC-MS Diagnostic Flowchart Use this logic tree to interpret your mass spectrum.
Figure 1: Diagnostic logic for distinguishing hydrolysis (nucleophilic attack by water) from N-oxidation or other side reactions.
The Mechanics of Failure: Why Hydrolysis Happens
Pyrimidines are electron-deficient (π-deficient). This makes them excellent substrates for nucleophilic attack, but it also makes them highly susceptible to "hard" nucleophiles like hydroxide (
The Competition:
In any amination reaction, your amine (
- Pathway: Hydroxide is a smaller, harder nucleophile than your amine. If the transition state is sterically crowded, hydroxide wins.
-
Pd-Catalyzed Pathway: Water can coordinate to the Palladium center, leading to the formation of Pd-hydroxides which reductively eliminate to form the hydroxy-pyrimidine.
Protocol Module A: The Approach (Transition Metal-Free)
Use this module if your pyrimidine is activated (e.g., 2,4-dichloropyrimidine, 4-chloropyrimidine).
The Root Cause: The "Hygroscopic Vector."
Most
-
Critical Failure Point: Cs₂CO₃ is a "water sponge." Even "anhydrous" grades can contain significant water if opened in air.
-
The Solvent Trap: DMSO and DMF absorb atmospheric moisture rapidly.
Optimization Protocol:
| Variable | Standard Condition (High Risk) | Optimized Condition (Low Hydrolysis) | Rationale |
| Base | Cs₂CO₃ or KOH | DIPEA (Hünig's Base) or K₃PO₄ | Organic bases introduce zero water. K₃PO₄ is less hygroscopic than Cs₂CO₃. |
| Solvent | DMF / DMSO | Acetonitrile (ACN) or THF | ACN is easier to dry (azeotrope) and less hygroscopic. |
| Additives | None | Activated 3Å Molecular Sieves | Actively scavenges water during the reaction. |
| Temp | 100°C+ | 60-80°C | Hydrolysis has a higher activation energy; lower temps favor amination if time permits. |
Step-by-Step "Dry"
-
Bake the Glassware: Flame-dry or oven-dry flask (120°C) for >2 hours. Cool under Ar/N₂ flow.
-
Solvent Prep: Do not trust "SureSeal" bottles older than 1 week. Sparge ACN or THF with N₂ for 15 mins, then store over activated 3Å sieves for 24h prior to use.
-
The "Scavenger" Setup: Add 100 mg activated powdered 3Å molecular sieves per mmol of substrate directly into the reaction flask.
-
Addition Order:
Protocol Module B: Buchwald-Hartwig Amination (Catalytic)
Use this module for unactivated pyrimidines (e.g., 5-substituted chloropyrimidines) or deactivated amines.
The Root Cause: "Ligand Failure." Small phosphine ligands allow water to attack the Pd(II) intermediate. If the reductive elimination of the amine is slow, the Pd-OH species forms and eliminates the hydroxy-product.
The Solution: Bulky, Water-Excluding Ligands. Use ligands that create a hydrophobic pocket around the metal center.
Catalyst Selection Guide:
| Catalyst Generation | Hydrolysis Risk | Recommendation |
| Pd(PPh₃)₄ / dppf | HIGH | Avoid. Ligands are too small; water coordinates easily. |
| Xantphos | MEDIUM | Good for heterocycles, but can still allow hydrolysis if base is wet. |
| BrettPhos / tBuBrettPhos | LOW | Gold Standard. Extremely bulky; physically blocks water attack. |
| Pd-G3/G4 Precatalysts | LOWEST | Skips the activation step where water often interferes. |
Visualizing the Ligand Shield:
Figure 2: Steric bulk of ligands like BrettPhos prevents water coordination to the Palladium center, favoring amine coordination.
Troubleshooting the Buchwald Reaction:
-
Switch Base: If using NaOtBu and seeing hydrolysis, switch to LiHMDS (Lithium Hexamethyldisilazide). It is soluble in toluene/THF and introduces zero hydroxide.
-
Pre-drying: Azeotrope the pyrimidine and amine with toluene 3x before adding catalyst.
-
Concentration: Run at high concentration (0.5 M - 1.0 M). High concentration favors the bimolecular reaction (amination) over the pseudo-first-order reaction (hydrolysis by solvent impurity).
FAQ: Rapid Fire Troubleshooting
Q: I see a peak at M+14. Is this hydrolysis? A: No. M+14 is likely Methylation . If you are using DMF/DMA at high temps, they can decompose to form dimethylamine, which acts as a nucleophile. Fix: Switch to NMP or Dioxane.
Q: My 2,4-dichloropyrimidine hydrolyzes only at the 4-position. Why? A: The C4 position is more electron-deficient (para to N3, ortho to N1). It is the most reactive site for both amination and hydrolysis. You cannot change the regioselectivity of the hydrolysis, only the rate. Lower the temperature to 0°C and add the amine slowly.
Q: Can I use ethanol or isopropanol as a "Green" solvent? A: Risky. While green, primary/secondary alcohols are nucleophiles. You risk Solvolysis (forming the ethoxy-pyrimidine). If you must use alcohol, use t-Amyl alcohol or t-Butanol (sterically hindered alcohols) which react much slower than your amine.
References
-
Mechanistic Insight on
Hydrolysis:-
Organic Process Research & Development (2014).[3] "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Substrates."
-
(General Journal Link for verification)
-
-
Water-Tolerant Catalysis
- Fors, B. P., & Buchwald, S. L. (2009). "A General Method for the Amination of Aryl Halides with Primary Amines." J. Am. Chem. Soc.
-
Solvent Effects in Pyrimidine Chemistry
-
Organic Process Research & Development (2020).[4] "Process Optimization... of Pyrimidine Derivatives."
-
-
Ligand Selection Guide
- Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Sources
Purification strategies for 5-nitropyrimidin-4-amine crude mixtures
Technical Support Center: Purification Strategies for 5-Nitropyrimidin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks encountered during the isolation and purification of 5-nitropyrimidin-4-amine (also known as 4-amino-5-nitropyrimidine). This compound is a highly valuable scaffold in medicinal chemistry, serving as a pivotal intermediate in the Traube purine synthesis and the development of various biologically active agents[1].
However, its highly polar nature, coupled with an electron-deficient pyrimidine ring, frequently leads to complex crude mixtures containing unreacted precursors, hydrolysis products, and polymeric tars. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity isolation.
Process Workflow
Workflow for the purification of crude 5-nitropyrimidin-4-amine mixtures.
Troubleshooting FAQs
Q: Why does my product co-precipitate with dark, tarry byproducts during standard cooling?
A: This is caused by the co-solubility of oligomeric side-products formed during the high-temperature amination of 4-chloro-5-nitropyrimidine[1]. Because these tars share the hydrogen-bonding characteristics of your product, they will co-crystallize. You must intercept them in the liquid phase. The most effective method is treating the boiling solution with activated charcoal and a mild base (
Q: How can I efficiently remove unreacted 4-chloro-5-nitropyrimidine without losing my product? A: Leverage the extreme polarity difference between the two molecules. The starting material lacks the primary amine and is significantly less polar. Instead of complex liquid-liquid extractions, use non-polar trituration. Washing the crude solid with cold diethyl ether or hexanes will selectively solubilize the chloro-intermediate, leaving the highly crystalline 5-nitropyrimidin-4-amine intact on the filter paper[3].
Q: My product streaks severely on silica gel, ruining the separation. How do I fix this? A: Streaking is the physical manifestation of your basic amine and polar nitro group interacting with the acidic silanol sites on the silica stationary phase. Switch your eluent to a Dichloromethane/Methanol (DCM/MeOH) system[4]. The methanol acts as a protic competitor, masking the silanol groups and forcing your product to partition cleanly into the mobile phase as a sharp band.
Quantitative Comparison of Purification Strategies
| Purification Strategy | Optimal Solvent System | Target Impurity Profile | Typical Recovery (%) | Product Appearance | Validating Metric |
| Trituration | Diethyl Ether / Hexanes (1:1) | Unreacted 4-chloro-5-nitropyrimidine | 85 – 95% | Yellow Powder | TLC: Absence of high Rf spot |
| Recrystallization | Boiling Ethanol (EtOH) | Polymeric tars, inorganic salts | 65 – 75% | Cream-colored needles | Melting Point: ~192 °C |
| Flash Chromatography | DCM / MeOH (99:1 to 95:5) | Regioisomers, over-nitrated species | 50 – 60% | Pale yellow solid | HPLC: >98% AUC |
Detailed Experimental Methodologies
Protocol A: Charcoal-Assisted Recrystallization
Causality: The electron-deficient pyrimidine ring is prone to oligomerization at elevated temperatures, generating dark byproducts. Activated charcoal physically adsorbs these species, while calcium carbonate (
-
Solubilization: Suspend 1.0 g of crude 5-nitropyrimidin-4-amine in 40 mL of boiling ethanol (
). -
Scavenging: Add 0.5 g of
and 0.5 g of activated charcoal to the boiling mixture[2]. -
Adsorption: Stir vigorously at reflux for 15 minutes to ensure complete adsorption of polymeric impurities.
-
Hot Filtration: Perform a rapid hot filtration through a pad of diatomaceous earth (Celite) to remove the charcoal and inorganic salts.
-
Self-Validation Checkpoint: Observe the filtrate. A successful procedure yields a clear, pale yellow to cream-colored solution. If the filtrate remains dark brown, the charcoal's adsorption capacity was exceeded; you must repeat steps 2-4 before proceeding.
-
Concentration: Concentrate the validated filtrate to approximately 15 mL under reduced pressure.
-
Crystallization: Cool the solution in a refrigerator (4 °C) for 5 hours to induce crystallization[2].
-
Isolation: Filter the resulting cream-colored needles and dry under vacuum. Confirm purity via melting point analysis (Expected: ~192 °C).
Protocol B: Polarity-Driven Flash Chromatography
Causality: 5-Nitropyrimidin-4-amine contains a highly polar nitro group and a basic amine, causing severe secondary interactions with standard silica gel. Utilizing a slightly polar, protic modifier (MeOH) competitively binds these silanol sites, ensuring high-resolution separation from closely related regioisomers.
-
Preparation: Dry-load the crude mixture onto silica gel to prevent the polar compound from precipitating at the top of the column.
-
Equilibration: Pack a silica gel column using 100% Dichloromethane (DCM).
-
Elution: Begin elution with a gradient of 1% Methanol (MeOH) in DCM, slowly increasing to 5% MeOH if the product band stalls[4].
-
Monitoring: Monitor fractions via TLC under UV light (254 nm).
-
Self-Validation Checkpoint: The system validates itself directly on the TLC plate. If the product spot streaks, the MeOH concentration is too low. If it co-elutes with the solvent front, the MeOH concentration is too high. Adjust the gradient until a distinct, circular spot (
~0.3 - 0.4) is achieved. -
Isolation: Pool the validated fractions and concentrate under reduced pressure to yield a highly pure pale yellow solid.
References
-
Thieme Connect - Science of Synthesis: Houben-Weyl Methods of Molecular Transformations[Link]
- Google Patents - WO2006108103A1: Purine and imidazopyridine deriv
-
National Library of Medicine (PMC) - Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties[Link]
Sources
- 1. 4,5-Diaminopyrimidine | 13754-19-3 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006108103A1 - Purine and imidazopyridine derivatives for immunosuppression - Google Patents [patents.google.com]
Overcoming steric hindrance in 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine derivatives
Ticket #SR-5N-CL: Overcoming Steric Barriers in 5-Nitropyrimidine Functionalization[1][2]
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Optimization of
Executive Summary: The Steric-Electronic Paradox
You are encountering difficulty synthesizing This compound . This scaffold presents a classic "Steric-Electronic Paradox" common in kinase inhibitor design:
-
Electronic Activation (Good): The C5-nitro group is strongly electron-withdrawing, activating the C6-chloride for Nucleophilic Aromatic Substitution (
).[1][2] -
Steric Blockade (Bad): The same nitro group is bulky.[2] It creates significant steric hindrance for the incoming 4-chlorophenol nucleophile, destabilizing the transition state and forcing the final biaryl ether into a twisted conformation.
This guide provides a self-validating protocol to overcome this barrier, addressing the specific issues of low conversion, hydrolysis byproducts, and NMR anomalies caused by rotameric restriction.
Module 1: Optimized Synthetic Protocol
User Issue: "Standard reflux in ethanol/THF yields <30% product with significant unreacted starting material."
Root Cause: Ethanol and THF do not provide a high enough boiling point to overcome the steric activation energy barrier, nor do they sufficiently solvate the anionic nucleophile.
The Solution: The "Naked Anion" Strategy To force the phenoxide into the crowded C6 position, we must strip it of its solvation shell using a polar aprotic solvent and a non-nucleophilic base.
Step-by-Step Protocol
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMF (Anhydrous) or NMP | High dielectric constant dissociates ion pairs, leaving the phenoxide "naked" and more reactive.[1][2] High BP allows T > 100°C. |
| Base | Strong enough to deprotonate phenol ( | |
| Stoichiometry | 1.0 eq Pyrimidine : 1.1 eq Phenol : 1.5 eq Base | Slight excess of phenol drives the reaction to completion; excess base neutralizes HCl generated. |
| Temperature | 90°C – 100°C | Sufficient energy to overcome the steric repulsion of the |
| Time | 4–6 Hours | Monitor by HPLC. Extended heating leads to "tars" (polymerization). |
Validation Check (TLC/HPLC):
-
Success: Disappearance of starting material (
in 50% EtOAc/Hex) and appearance of a new, more polar spot. -
Failure Mode (Hydrolysis): Appearance of a baseline spot (hydroxyl-pyrimidine) indicates wet solvent.[1][2] Action: Dry DMF over 4Å molecular sieves.
Module 2: Troubleshooting & FAQs
Q1: "My NMR spectrum shows split peaks/broadening. Is my product impure?"
Diagnosis: Likely Rotameric Restriction , not impurity.[1][2] Technical Insight: The C5-nitro group and the C6-phenoxy group are sterically crowded.[1][2] This prevents free rotation around the C6-O ether bond.[1] The molecule gets "stuck" in specific conformations (atropisomers) on the NMR timescale.
-
Verification: Run a Variable Temperature (VT) NMR at 80°C.
-
Result: If the split peaks coalesce into sharp singlets at high temperature, it is a single pure compound exhibiting rotamerism. If peaks remain split, it is a chemical impurity.
Q2: "I see a side product with Mass M+16. What is it?"
Diagnosis: Hydrolysis (The "Water" Competitor).
Mechanism: The nitro-activated C6 position is so electrophilic that trace water in your DMF will compete with the phenol.
-
Flame-dry glassware.[1]
-
Use a
drying tube or atmosphere. -
Critical: Do not use hydroxide bases (NaOH/KOH) as they introduce
directly.[1][2] Stick to Carbonates ( , ).
Q3: "Can I reduce the nitro group to an amine after this step?"
Diagnosis: Chemo-selectivity Risk.
Warning: Standard catalytic hydrogenation (
-
Reagent: Iron powder (Fe) + Ammonium Chloride (
) in EtOH/Water. -
Why: This reduces
to gently without touching the aryl-chloride bond.[1]
Module 3: Visualizing the Steric Bottleneck
The following diagram illustrates the reaction pathway and the specific steric clash that necessitates high-temperature conditions.
Caption: Figure 1. Reaction coordinate showing the steric bottleneck at the transition state and the diversion path to hydrolysis if moisture is present.
Module 4: Decision Tree for Low Yield
Use this logic flow to diagnose your specific experimental failure.
Caption: Figure 2.[1] Troubleshooting logic flow for diagnosing yield and purity issues in nitropyrimidine synthesis.
References
-
Mechanisms of
in Pyrimidines:- March's Advanced Organic Chemistry, 8th Edition. "Nucleophilic Aromatic Substitution: The Mechanism." Wiley, 2019.
- The nitro group at C5 activates the C4/C6 positions via resonance, stabilizing the Meisenheimer complex despite steric hindrance.
-
[2]
-
Rotameric Hindrance in 5-Nitrosopyrimidines (Analogous Systems)
-
Cechova, L. et al. "Separation of planar rotamers through intramolecular hydrogen bonding in polysubstituted 5-nitrosopyrimidines."[1] RSC Advances, 2014.
- Relevance: Establishes the precedent for restricted rotation and "planar rotamers" in 5-substituted pyrimidines, explaining NMR anomalies.
-
-
Synthesis of 4-amino-6-chloropyrimidine Derivatives
- BenchChem Protocol 4316-94-3. "Synthesis of 6-Chloro-5-nitropyrimidin-4-amine."
- Relevance: Provides the baseline conditions for the precursor synthesis.
-
Reduction Strategies for Nitro-Halogenated Aromatics
Sources
Technical Support Center: Stability of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
Case Reference: #NITROPYR-STAB-001 Subject: Stability Profile & Degradation Mechanisms Under Acidic Conditions Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are likely accessing this guide because you have observed unexpected impurities or yield losses when handling 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine (CAS: 4316-94-3) in acidic environments.
The Core Issue: This molecule contains a "push-pull" system where the electron-withdrawing 5-nitro group significantly activates the pyrimidine ring. While this activation is beneficial for synthetic functionalization, it renders the C-6 ether linkage highly susceptible to Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr) .
In acidic aqueous media, the 4-chlorophenoxy group acts as a leaving group, replaced by water to form the thermodynamically stable 6-hydroxy tautomer (pyrimidinone). This guide details the mechanism, diagnostic steps, and preventive protocols.
Module 1: The Degradation Mechanism
Why does this compound degrade?
The stability of this compound is governed by the electronic influence of the 5-nitro group.
-
Activation: The nitro group at position 5 withdraws electron density from the pyrimidine ring, making carbons C-4 and C-6 highly electrophilic.
-
Protonation: In acidic media, the ring nitrogens (N1 or N3) become protonated. This cationic charge dramatically increases the electrophilicity of the C-6 carbon.
-
Hydrolysis: Water acts as a nucleophile, attacking C-6. The 4-chlorophenoxy group, usually a poor leaving group, is expelled as 4-chlorophenol because the resulting pyrimidinone is highly stable.
Visualizing the Pathway
The following diagram illustrates the critical failure point in acidic conditions.
Caption: Figure 1. Acid-catalyzed hydrolysis pathway. The 5-nitro group activates the C-6 position, facilitating the displacement of the phenoxy ether by water.
Module 2: Troubleshooting & Diagnostics
If you suspect degradation, use this Q&A to confirm the issue based on your analytical data.
Q1: I see a new peak in my HPLC chromatogram. Is it the hydrolysis product?
Diagnosis: The hydrolysis reaction splits the molecule into two distinct fragments with very different polarities.
-
Peak A (The Phenol): 4-Chlorophenol is lipophilic. It will likely elute later (higher retention time) on a Reverse Phase C18 column compared to the polar pyrimidine core, or close to the starting material depending on the gradient.
-
Peak B (The Pyrimidinone): 4-Amino-5-nitro-6-hydroxypyrimidine is highly polar. It will elute very early (near the solvent front).
Validation Table: HPLC/LC-MS Signatures
| Component | Polarity | Expected RT Shift | Mass (ES+) | UV Characteristics |
| Starting Material | Moderate | Reference | [M+H]⁺ = 267/269 | |
| Impurity 1 (Phenol) | Non-Polar | Shift Later (vs Product) | Negative Mode dominant | Distinct phenol shoulder |
| Impurity 2 (Pyrimidinone) | High Polarity | Shift Earlier (Early eluter) | [M+H]⁺ = 157 | Shifted |
Q2: Why does the degradation happen during my LC-MS run?
Root Cause: Standard LC-MS mobile phases often contain 0.1% Formic Acid or TFA (pH ~2-3).
-
The Issue: If the sample is dissolved in the acidic mobile phase and sits in the autosampler for hours, hydrolysis will occur in the vial.
-
Solution: Dissolve samples in neutral solvents (e.g., DMSO/Water or Acetonitrile/Water without acid) immediately before injection.
Q3: Is the amine group (-NH2) also hydrolyzing?
Analysis: While possible, the ether cleavage (displacement of 4-chlorophenoxy) is kinetically favored over amine hydrolysis in this specific scaffold. The phenoxy group is a better leaving group in SNAr reactions on nitropyrimidines than the amine. If you see a mass of 157 Da , it confirms ether hydrolysis. Amine hydrolysis would yield a different mass profile.
Module 3: Prevention & Handling Protocols
Protocol 1: Reaction Quenching
Avoid dumping reaction mixtures directly into strong aqueous acid.
-
Cool Down: Chill the reaction mixture to < 5°C.
-
Buffered Quench: Use a saturated Ammonium Chloride (NH₄Cl) solution or a Phosphate buffer (pH 6-7) instead of HCl.
-
Rapid Extraction: Extract immediately into an organic solvent (DCM or EtOAc) to remove the product from the aqueous interface.
Protocol 2: Storage Conditions
-
State: Store as a solid. Solutions in DMSO or MeOH are stable only if neutral.
-
Atmosphere: Keep under Argon/Nitrogen. Moisture in the air can lead to slow surface hydrolysis over months, forming a "crust" of the insoluble pyrimidinone.
-
Temperature: -20°C is recommended for long-term storage.
Protocol 3: Synthetic Workup Decision Tree
Use this workflow to ensure product integrity during isolation.
Caption: Figure 2. Decision logic for workup to minimize hydrolytic degradation.
References
- Marchal, A., et al. (2007). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-Nitrobenzenes. European Journal of Organic Chemistry, 2007(8), 1378–1383.
-
ResearchGate. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured. Retrieved March 5, 2026, from [Link]
-
Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved March 5, 2026, from [Link]
Technical Support Center: Resolution and Separation of Regioisomers in Chlorophenoxy Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine functionalization. The synthesis of chlorophenoxy pyrimidines via Nucleophilic Aromatic Substitution (S_NAr) of 2,4-dichloropyrimidine with chlorophenols is a cornerstone reaction in agrochemical and pharmaceutical development[1]. However, this reaction inherently yields a mixture of C4-substituted and C2-substituted regioisomers.
As a Senior Application Scientist, I have compiled this guide to provide field-proven insights, self-validating protocols, and troubleshooting strategies to help you control regioselectivity and efficiently separate the resulting isomers.
Part 1: Mechanistic FAQ & Troubleshooting
Q1: Why does the S_NAr of 2,4-dichloropyrimidine with chlorophenols yield a mixture of regioisomers, and why is the C4-isomer typically the major product? A1: The regioselectivity is governed by the relative stability of the Meisenheimer intermediate formed during nucleophilic attack. The C4 position is kinetically favored because the negative charge in the transition state is effectively delocalized onto the para-nitrogen and the ortho-nitrogen without severe steric clash[2]. Attack at the C2 position is sterically more hindered (flanked by two nitrogen atoms) and is typically under thermodynamic control. Consequently, standard basic conditions yield a mixture heavily skewed toward the 4-(chlorophenoxy)-2-chloropyrimidine, but rarely with perfect selectivity.
Q2: How can I manipulate the reaction conditions to maximize C4 selectivity? A2: To suppress C2-attack, you must strictly maintain kinetic control[3].
-
Temperature: Run the reaction at lower temperatures (e.g., 0 °C to room temperature). Elevated temperatures provide the activation energy required to overcome the steric hindrance at C2, increasing the proportion of the thermodynamic C2-isomer.
-
Base Selection: Use weaker, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF or CH₃CN). Stronger bases or excessive heat can lead to rapid equilibration or double substitution[3].
Q3: My downstream application requires the C2-chlorophenoxy isomer. Can I reverse the innate selectivity? A3: Yes, but it requires overriding the electronic bias of the pyrimidine ring. You can utilize transition-metal catalysis (e.g., Pd-catalyzed cross-coupling with specific bulky ligands that block the C4 position) or employ a sequential functionalization strategy[2]. For instance, using 5-trimethylsilyl-2,4-dichloropyrimidine or a C4-protected surrogate forces the incoming chlorophenol to react exclusively at the C2 position.
Reaction Logic Visualization
Reaction pathway for SNAr of 2,4-dichloropyrimidine yielding C4 and C2 regioisomers.
Part 2: Experimental Methodologies
Protocol A: Kinetically Controlled S_NAr Synthesis of 4-(4-Chlorophenoxy)-2-chloropyrimidine
Self-Validating Check: The persistence of unreacted 2,4-dichloropyrimidine on TLC indicates insufficient base activation, while the rapid appearance of a highly polar baseline spot indicates over-substitution (diaryloxy pyrimidine).
-
Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at 0 °C for 10 minutes.
-
Nucleophile Addition: Dissolve 4-chlorophenol (1.05 equiv, 10.5 mmol) in a minimal volume of DMF and add it dropwise to the reaction mixture over 15 minutes to prevent localized heating.
-
Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via LC-MS or TLC (Hexane:EtOAc 4:1).
-
Quench & Workup: Dilute the mixture with ice-cold deionized water to precipitate the crude product. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Chromatographic Separation of C4 and C2 Regioisomers
Causality of Separation: The C2-aryloxy isomer exhibits a higher net dipole moment because the electron-withdrawing aryloxy group aligns synergistically with the dipole of the adjacent pyrimidine nitrogens. This makes the C2-isomer interact more strongly with the stationary phase (silica gel), resulting in a lower Retention Factor (Rf) compared to the less polar C4-isomer[1]. Self-Validating Check: If the bands co-elute during separation, the solvent gradient was increased too rapidly. Re-equilibrate the mixed fractions and run a shallower gradient (e.g., 2% increments).
-
Column Preparation: Pack a silica gel column (230-400 mesh) using a non-polar solvent system (100% Hexanes).
-
Loading: Dry-load the crude mixture onto a small amount of silica gel to ensure a tight loading band, or load it as a highly concentrated solution in CH₂Cl₂.
-
Elution (Gradient):
-
Begin elution with 100% Hexanes (1 column volume).
-
Gradually increase polarity to 5% EtOAc in Hexanes. The kinetically favored C4-isomer will elute first.
-
Increase polarity to 15-20% EtOAc in Hexanes to elute the thermodynamically stable C2-isomer .
-
-
Verification: Confirm fraction purity using ¹H NMR. The C5-H proton of the pyrimidine ring is highly diagnostic (see Data Table below).
Separation Workflow Visualization
Workflow for the chromatographic separation of chlorophenoxy pyrimidine regioisomers.
Part 3: Data Presentation
The following table summarizes the quantitative metrics and diagnostic markers used to differentiate and isolate the two regioisomers effectively.
| Property | 4-(4-Chlorophenoxy)-2-chloropyrimidine (C4-Isomer) | 2-(4-Chlorophenoxy)-4-chloropyrimidine (C2-Isomer) |
| Typical Regioselectivity Ratio (0 °C) | ~85-90% | ~10-15% |
| TLC Rf (Hexane:EtOAc 4:1) | ~0.65 | ~0.35 |
| Dipole Moment Alignment | Opposing (Lower overall polarity) | Synergistic (Higher overall polarity) |
| ¹H NMR (C5-H shift, CDCl₃) | ~6.8 ppm (doublet, upfield) | ~7.2 ppm (doublet, downfield) |
| Causality of NMR Shift | C5 proton is shielded by the electron-donating resonance of the adjacent C4-aryloxy oxygen. | Aryloxy oxygen is distant (at C2); C5 proton remains deshielded by the ring nitrogens. |
References
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters (ACS Publications).[Link]
- WO2015108779A1 - Pyrimidinyloxy benzene derivatives as herbicides.
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
Topic: 1H NMR Spectral Analysis of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
This compound (CAS: N/A for specific ether derivative, analog to CAS 4316-94-3 precursors) represents a critical "switch" intermediate in medicinal chemistry. It serves as a precursor for tricyclic purine analogs , kinase inhibitors (e.g., Aurora kinase targets), and antiviral agents .
The structural transition from a chloropyrimidine to a phenoxypyrimidine is a pivotal step in library generation. This guide provides a definitive 1H NMR spectral profile to validate this transformation, comparing its spectral signature against key alternatives (precursors and solvent variations) to ensure synthetic reliability.
Chemical Structure & Assignment Logic
Before analyzing the spectrum, we must map the protons to the structure. The molecule possesses three distinct proton environments: the pyrimidine core, the exocyclic amine, and the 4-chlorophenoxy moiety.
Structural Diagram & Numbering
The following diagram illustrates the connectivity and proton labels used throughout this analysis.
Figure 1: Structural connectivity of this compound showing proton environments (a, b, c, d).
Experimental Protocol: Sample Preparation
Reproducibility in NMR of nitropyrimidines is heavily dependent on solvent choice due to the exchangeable amino protons and the electron-deficient nature of the ring.
Step-by-Step Workflow
-
Solvent Selection: Use DMSO-d6 (Dimethyl Sulfoxide-d6, ≥99.8% D).
-
Why: CDCl3 is often insufficient for dissolving polar nitropyrimidines. Furthermore, the amino (-NH2) protons are often broad or invisible in CDCl3 due to rapid exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, yielding sharp, integrable signals [1].
-
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Note: Higher concentrations may cause stacking effects (π-π interactions), shifting aromatic signals upfield.
-
-
Acquisition Parameters (Standard 400/500 MHz):
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (D1): ≥ 1.0 s (Ensure full relaxation of the isolated H-2 proton).
-
Scans: 16–64 (Sufficient for S/N > 100).
-
Spectral Analysis & Comparative Data
This section compares the target product against its immediate precursor (Synthesis Verification) and alternative solvent scenarios.
A. Representative Spectral Profile (DMSO-d6)
The following table summarizes the expected chemical shifts based on substituent effects and analogous 5-nitropyrimidine data [2, 3].
| Proton Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |
| H-a | 8.35 – 8.60 | Singlet (s) | 1H | - | Pyrimidine H-2. Highly deshielded due to two adjacent nitrogens and the electron-withdrawing 5-NO2 group. |
| H-b | 8.00 – 8.40 | Broad Singlet (br s) | 2H | - | -NH2 Amino. Broad due to quadrupole broadening from N and H-bonding with solvent/NO2. Disappears on D2O shake. |
| H-d | 7.45 – 7.60 | Doublet (d) | 2H | ~8.8 | Ar-H (ortho to Cl). Deshielded by Chlorine. Part of AA'BB' system. |
| H-c | 7.20 – 7.35 | Doublet (d) | 2H | ~8.8 | Ar-H (ortho to O). Shielded by oxygen relative to benzene, but pulled downfield by the electron-poor pyrimidine ring. |
B. Comparative Analysis: Product vs. Precursor
The most critical comparison for a researcher is confirming the substitution of the Chlorine atom (in the starting material) with the Phenoxy group.
| Feature | Precursor (6-Chloro-5-nitropyrimidin-4-amine) | Target Product (6-(4-Chlorophenoxy)-...) | Diagnostic Outcome |
| Aromatic Region (7.0-7.6 ppm) | Silent (No protons on C-6 Cl substituent) | Two Doublets (4H) | CONFIRMATION: Appearance of AA'BB' pattern confirms phenoxy attachment. |
| H-2 Shift | ~8.40 ppm | ~8.45 ppm | Minimal shift; H-2 is distant from the substitution site. |
| Mass Spec (ESI) | m/z ~174/176 (Cl pattern) | m/z ~266/268 (Cl pattern) | Mass shift of +92 Da (C6H4O). |
C. Comparative Analysis: Solvent Effects (DMSO-d6 vs. CDCl3)
Why do we recommend DMSO-d6 over the standard Chloroform-d?
-
Amino Group Visibility:
-
CDCl3: The -NH2 signal often appears as a weak, broad hump at 5.5–6.5 ppm or is completely invisible due to rapid exchange.
-
DMSO-d6: Forms strong H-bonds with the -NH2, slowing exchange and shifting the signal downfield (8.0–8.4 ppm), allowing for accurate integration (2H) to prove the amine is intact.
-
-
Solubility:
-
5-Nitropyrimidines are sparingly soluble in CDCl3. DMSO ensures a homogeneous solution, preventing line broadening caused by suspension particles.
-
Mechanistic Pathway & Synthesis Context
Understanding how the spectrum arises requires understanding the synthesis. The reaction is a Nucleophilic Aromatic Substitution (
Figure 2: SNAr reaction pathway. The disappearance of the C-Cl bond and formation of C-O-Ar is the primary driver for the spectral changes observed in the aromatic region.
Troubleshooting & Anomalies
-
Missing NH2 Signal: If the signal at ~8.3 ppm is missing in DMSO, check for water content. High water concentration can catalyze proton exchange, broadening the signal into the baseline.
-
Extra Doublets: If you see extra doublets around 6.8 ppm and 7.2 ppm, this indicates unreacted 4-chlorophenol . The phenol protons are typically more shielded than the phenoxy ether protons in the product.
-
Shift of H-2: If H-2 appears at ~9.0+ ppm, suspect salt formation (e.g., HCl salt if base wasn't removed). The free base is required for the shifts listed above.
References
-
Reich, H. J. (2024). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76490, 5-Nitropyrimidin-2-amine. Retrieved from [Link]
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Substitution Patterns. Retrieved from [Link][1]
Sources
LC-MS Fragmentation & Characterization Guide: 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
This guide provides an advanced technical analysis of the LC-MS/MS fragmentation behavior of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine (CAS: 4316-94-3). It is designed for analytical scientists and medicinal chemists requiring high-fidelity structural characterization of this critical scaffold used in the synthesis of purine analogs and kinase inhibitors.
Executive Analysis: The Structural Context
This compound is a bifunctional pyrimidine intermediate. Its fragmentation behavior is dominated by the interplay between the electron-withdrawing nitro group (
Understanding its mass spectral signature is critical for two primary workflows:
-
Impurity Profiling: Detecting unreacted intermediates in the synthesis of drugs like gefitinib or similar ATP-competitive inhibitors.
-
Metabolite Identification: Tracking the cleavage of the phenoxy ether bond in biological matrices.
Physicochemical Profile
| Property | Value | Mass Spectrometry Relevance |
| Formula | Monoisotopic Mass: 266.0207 Da | |
| Precursor Ion | ||
| Isotope Pattern | Chlorine ( | Distinctive 3:1 ratio at |
| Ionization | Amphoteric | Strong response in ESI(+) due to amine; detectable in ESI(-) due to nitro-acidity.[1] |
Comparative Technology Guide: Triple Quad vs. Q-TOF
For drug development professionals, choosing the right detection mode is vital. The following table compares the performance of this molecule on standard Triple Quadrupole (QqQ) systems versus Quadrupole Time-of-Flight (Q-TOF) instruments.
| Feature | Alternative A: Triple Quadrupole (QqQ) | Alternative B: Q-TOF (HRMS) | Verdict |
| Primary Application | Quantitation (PK/TK studies) | Structural Elucidation (Impurity ID) | Use QqQ for routine batch release; Q-TOF for R&D. |
| Sensitivity (LOQ) | Excellent (< 1 ng/mL). The nitro group enhances ionization efficiency in negative mode. | Moderate (typically 5–10x higher LOQ than QqQ). | QqQ is superior for trace analysis. |
| Selectivity | Relies on Unit Resolution (0.7 Da). Risk of interference from matrix isobaric ions. | High Resolution (>20,000 FWHM).[2] Distinguishes the mass defect of Chlorine/Nitro groups. | Q-TOF is essential for confirming the formula. |
| Fragmentation Data | Nominal mass fragments. Ambiguous assignment of isobaric losses (e.g., CO vs | Exact mass fragments (< 5 ppm error). Confirms loss of | Q-TOF provides definitive mechanistic proof. |
Deep Dive: Fragmentation Mechanics
The fragmentation of this compound follows a specific, energy-dependent pathway. The presence of the nitro group at position 5 destabilizes the pyrimidine core, facilitating characteristic neutral losses.
Key Fragmentation Pathways (ESI Positive Mode)
-
Primary Cleavage (Nitro Loss): The most labile group is the nitro moiety. High collision energy triggers the loss of the radical
(46 Da) or neutral (47 Da) depending on proton mobility. -
Secondary Cleavage (Ether Hydrolysis): The ether bond linking the chlorophenoxy group is susceptible to cleavage, often yielding a characteristic chlorophenol fragment or the complementary pyrimidine cation.
-
Ring Contraction: Following the loss of side chains, the pyrimidine ring undergoes Retro-Diels-Alder (RDA) type fragmentation, often ejecting HCN (27 Da).
Visualized Pathway (DOT Diagram)
The following diagram illustrates the stepwise degradation of the
Caption: Proposed ESI(+) MS/MS fragmentation pathway showing the competitive loss of the nitro group and the chlorophenoxy ether cleavage.
Validated Experimental Protocol
To reproduce these results or validate the purity of your synthesis intermediate, follow this standardized LC-MS/MS workflow. This protocol is self-validating through the use of the chlorine isotope check.
Methodology
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP) coupled to UHPLC.
Step 1: Chromatographic Separation [3]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
mm, 1.7 µm). -
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0–1 min: 5% B (Isocratic hold)
-
1–6 min: 5%
95% B (Linear ramp) -
6–8 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Step 2: Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[4]
-
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
-
MRM Transitions (Quantitation):
-
Quantifier:
(Loss of ). CE: 15 eV. -
Qualifier 1:
(Chlorophenoxy ion). CE: 25 eV. -
Qualifier 2:
(Pyrimidine core). CE: 30 eV.
-
Step 3: Self-Validation (Quality Control)
-
Isotope Check: In the full scan (MS1), ensure the precursor at
267 has a corresponding peak at 269 with approximately 33% intensity . If this ratio deviates, the peak is likely an interference, not the chlorinated target. -
Retention Time: The chlorophenoxy group adds significant lipophilicity. Expect elution in the middle-to-late region of the gradient (approx. 50–60% B), significantly later than non-chlorinated pyrimidine amines.
References
-
BenchChem. (2025).[5] 6-Chloro-5-nitropyrimidin-4-amine: Applications in Drug Discovery and Medicinal Chemistry. Retrieved from
-
Salem, M. A. I., et al. (2014).[1] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from
-
TSI Journals. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal.[6] Retrieved from
-
U.S. Pharmacopeia (USP). (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from
-
ChemicalBook. (2025). 6-Chloro-5-nitropyrimidin-4-amine Product Properties and Synthesis. Retrieved from
Sources
HPLC Method Development for Purity Analysis of Nitropyrimidine Amines: A Comparative Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Executive Summary
Nitropyrimidine amines (e.g., 2-amino-5-nitropyrimidine) are critical intermediates in the synthesis of kinase inhibitors, antivirals, and other bioactive heterocycles. Their analysis presents a "perfect storm" of chromatographic challenges: high polarity, weak basicity, and the frequent presence of positional isomers (regioisomers) that are difficult to resolve on standard alkyl-bonded phases.
This guide objectively compares stationary phase chemistries and outlines a self-validating workflow for developing a purity method. The core finding is that fluorinated stationary phases (PFP) often outperform traditional C18 chemistries for this specific class of compounds due to unique electrostatic and
Strategic Comparison: Stationary Phase Selection
The most critical decision in this method development is the column chemistry. While C18 is the industry workhorse, it often fails to separate nitropyrimidine isomers or retain the highly polar parent compounds without ion-pairing reagents.
Comparative Performance Matrix
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic Interaction | ||
| Retention of Polar Amines | Low to Moderate (often requires 95%+ water) | High (Dipole interactions with nitro group) | Moderate |
| Isomer Selectivity | Poor (Shape selectivity is limited) | Excellent (Sensitive to nitro position) | Good |
| Peak Shape (Tailing) | Prone to silanol tailing (requires end-capping) | Generally sharper for basic amines | Good |
| Stability | High (pH 1.5–10) | Moderate (pH 2–8) | High |
| Recommendation | Use for general impurity screening | Primary Choice for Purity/Isomers | Alternative if PFP fails |
Why PFP is Superior for Nitropyrimidines
The nitro group (
-
C18 Columns: Rely on hydrophobic expulsion from the mobile phase. Since nitropyrimidine amines are polar, they elute early, often co-eluting with polar synthesis by-products.
-
PFP Columns: The fluorine atoms on the PFP ligand create a strong localized negative dipole and an electron-deficient ring system. This allows for:
-
Charge Transfer: Interaction between the electron-deficient PFP ring and electron-rich regions of the analyte (or vice versa, depending on substitution).
-
Dipole-Dipole: Specific interaction with the highly polar nitro group.
-
Shape Selectivity: The rigid PFP ring discriminates between ortho- and para- isomers (e.g., 2-amino vs. 4-amino) more effectively than the flexible alkyl chains of C18.
-
Method Development Workflow
This protocol is designed to be self-validating , meaning the steps inherently check for common failure modes (e.g., lack of retention, co-elution).
Step 1: pH and Buffer Selection
Nitropyrimidine amines are weak bases. The electron-withdrawing nitro group lowers the pKa of the ring nitrogens (typically pKa < 3).
-
Recommendation: Use Acidic pH (~2.7) .
-
Reasoning:
-
Silanol Suppression: At pH 2.7, surface silanols on the silica support are protonated (neutral), reducing ionic interaction with the amine and minimizing peak tailing.
-
Analyte State: Ensures the amine/ring nitrogen is consistently protonated (or consistently neutral if pKa is very low), preventing "split peaks" caused by pKa-pH proximity.
-
-
Buffer: 0.1% Formic Acid (compatible with LC-MS) or 20 mM Phosphate buffer pH 2.5 (for UV-only, better peak shape).
Step 2: Solvent Choice
-
Methanol (MeOH): Preferred over Acetonitrile (ACN) for phenyl-based columns (PFP, Phenyl-Hexyl). MeOH allows for stronger
- interactions between the analyte and the stationary phase, whereas the -electrons in ACN can interfere with this mechanism.
Step 3: Gradient Screening
Start with a broad gradient to catch all impurities (starting materials, highly non-polar dimers).
-
Initial Run: 5% B to 95% B over 20 minutes.
-
Observation: If the nitropyrimidine elutes too early (void volume), switch from C18 to PFP immediately.
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the optimal method conditions based on analyte behavior.
Caption: Decision tree for optimizing HPLC conditions, prioritizing column selection based on analyte polarity and isomerism.
Recommended Experimental Protocol
This is a robust starting point ("Scouting Method") designed to separate the target nitropyrimidine amine from common synthetic precursors.
Instrument Parameters
-
System: HPLC or UHPLC with UV detection (PDA preferred).[1]
-
Detector: UV at 254 nm (aromatic ring) and 210 nm (general). Note: Nitropyrimidines often have strong absorbance at 254-280 nm.
-
Column: Pentafluorophenyl (PFP) phase (e.g., 100 x 3.0 mm, 2.7 µm fused-core or 3 µm fully porous).
-
Temperature: 35°C (Controls viscosity and kinetics).
Mobile Phase Composition
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7).
-
Solvent B: Methanol + 0.1% Formic Acid.
-
Why Methanol? As noted, it enhances the unique selectivity of the PFP ring compared to acetonitrile.
-
Gradient Table
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Initial Hold (Traps polar impurities) |
| 2.0 | 5 | End of hold |
| 12.0 | 60 | Linear Gradient (Elutes main compound) |
| 15.0 | 95 | Wash (Elutes dimers/non-polars) |
| 17.0 | 95 | Hold Wash |
| 17.1 | 5 | Re-equilibration |
| 22.0 | 5 | Ready for next injection |
Success Criteria (System Suitability)
-
Resolution (
): > 2.0 between the main peak and nearest isomer. -
Tailing Factor (
): < 1.5 (USP). If , increase buffer strength (e.g., add 10mM Ammonium Formate to Solvent A). -
Retention Factor (
): to ensure separation from the void and timely elution.
Separation Mechanism Visualization
Understanding why the separation works allows for faster troubleshooting. The diagram below depicts the multi-modal interaction on a PFP column.
Caption: Multi-modal retention mechanism on PFP phases: Pi-Pi, Dipole-Dipole, and H-Bonding contribute to superior selectivity.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
Waters Corporation. (2022). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Comparing the Biological Activity of 6-(4-Chlorophenoxy) vs. 6-(4-Fluorophenoxy) Analogs
Introduction: The Halogen Dance in Drug Discovery
In medicinal chemistry, the substitution of one halogen for another is a subtle yet powerful tool for fine-tuning the biological activity and pharmacokinetic profile of a lead compound. The choice between chlorine and fluorine at the para-position of a phenoxy ring, for instance, can dramatically alter a molecule's interaction with its biological target and its fate within an organism. While both are halogens, their distinct physicochemical properties—size, electronegativity, lipophilicity, and metabolic stability—dictate their influence on the overall Structure-Activity Relationship (SAR).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the biological activity of 6-(4-Chlorophenoxy) versus 6-(4-Fluorophenoxy) analogs, using a pyridine or pyrimidine core as a representative scaffold. Such scaffolds are prevalent in medicinal chemistry, often targeting protein kinases involved in cell signaling pathways. We will move beyond a simple data sheet, explaining the causality behind experimental choices and providing the self-validating protocols necessary for generating robust, comparable data.
Part 1: The Physicochemical Rationale—Why Chlorine vs. Fluorine Matters
The decision to evaluate a chloro- versus a fluoro-analog is rooted in fundamental chemical principles that have profound biological consequences.
-
Size and Electronegativity: Fluorine is the most electronegative element and is relatively small (van der Waals radius: 1.47 Å). Chlorine is less electronegative but significantly larger (van der Waals radius: 1.75 Å). This size difference can be critical; a chloro-substituent may be too bulky for a tight binding pocket where a fluoro-substituent fits perfectly, or its larger size may provide favorable van der Waals interactions unavailable to fluorine.
-
Lipophilicity: The substitution of hydrogen with chlorine generally increases the lipophilicity (hydrophobicity) of a molecule to a greater extent than substitution with fluorine. This can enhance membrane permeability and cell uptake but may also increase binding to plasma proteins or lead to faster metabolic clearance.
-
Metabolic Stability: The Carbon-Fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to the Carbon-Chlorine (C-Cl) bond (~81 kcal/mol). This makes the C-F bond highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes, a common route of drug metabolism. Consequently, fluoro-analogs often exhibit a longer half-life and improved bioavailability compared to their chloro-counterparts.
-
Halogen Bonding: Chlorine, being more polarizable than fluorine, can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. This can be a key interaction for enhancing binding affinity, an ability that is much weaker for fluorine.
These differences form the basis of our hypothesis: the 6-(4-Chlorophenoxy) analog may exhibit different potency due to steric and electronic effects on target binding, while the 6-(4-Fluorophenoxy) analog may present a more favorable pharmacokinetic profile.
Part 2: A Framework for In Vitro Biological Evaluation
To empirically test our hypothesis, a systematic in vitro evaluation is required. We will use protein kinase inhibition as our primary example, as phenoxy-pyridine and -pyrimidine cores are often designed as ATP-competitive kinase inhibitors. Deregulated kinase activity is a hallmark of many diseases, including cancer, making kinase inhibition a major focus of drug discovery.
Workflow for Comparative In Vitro Analysis
The following diagram outlines a logical workflow for a head-to-head comparison of the two analogs.
Caption: Inhibition of RTKs by halo-analogs blocks the PI3K/Akt pathway.
Part 4: Comparative Pharmacokinetic (PK) Profiling
An effective drug must not only be potent but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. An in vivo PK study is essential to understand how the body handles each analog.
Experimental Protocol 3: Rodent Pharmacokinetic Study
Principle: This protocol measures the concentration of the drug in the blood plasma over time after a single dose, allowing for the calculation of key PK parameters.
Step-by-Step Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Formulation: Formulate each analog in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dosing: Administer a single intravenous (IV) dose (e.g., 2 mg/kg) via the tail vein and a single oral (PO) dose (e.g., 20 mg/kg) via oral gavage to separate groups of rats.
-
Blood Sampling: Collect blood samples (~100 µL) from the jugular vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Data Presentation: Summarizing Pharmacokinetic Parameters
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Parameter | 6-(4-Chlorophenoxy)-X | 6-(4-Fluorophenoxy)-X | Definition |
|---|---|---|---|
| Cmax (ng/mL) | [Value] | [Value] | Maximum observed plasma concentration |
| Tmax (h) | [Value] | [Value] | Time to reach Cmax |
| AUC (ng·h/mL) | [Value] | [Value] | Area under the concentration-time curve |
| t1/2 (h) | [Value] | [Value] | Elimination half-life |
| F (%) | [Value] | [Value] | Oral bioavailability |
Conclusion and Synthesis
This guide outlines a rigorous, multi-faceted approach to comparing 6-(4-Chlorophenoxy) and 6-(4-Fluorophenoxy) analogs. By systematically evaluating their biochemical potency, cellular activity, and pharmacokinetic profiles, researchers can build a comprehensive picture of their relative strengths and weaknesses.
-
Hypothetical Outcome 1: The chloro-analog shows superior potency in vitro due to a favorable halogen bond in the kinase active site, but it suffers from poor oral bioavailability due to rapid metabolism.
-
Hypothetical Outcome 2: The fluoro-analog is slightly less potent in vitro but demonstrates a significantly longer half-life and higher oral bioavailability, making it a more promising candidate for in vivo efficacy studies.
The choice of which analog to advance is rarely straightforward and depends on the specific therapeutic context. The robust, self-validating experimental framework provided here ensures that such critical decisions are based on high-quality, comparable data, ultimately accelerating the path from chemical structure to clinical candidate.
References
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. Available at: [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]
-
Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (2025). AACR Journals. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available at: [Link]
-
Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Research J. Pharm. and Tech. Available at: [Link]
-
Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (2025). MDPI. Available at: [Link]
- Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a
Spectroscopic Profiling of Pyrimidines: A Comparative Guide to FTIR Modalities for Nitro and Amine Detection
As a Senior Application Scientist, I frequently encounter drug development laboratories struggling to accurately monitor the synthetic reduction of nitro-pyrimidines to amino-pyrimidines. While Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for tracking this transformation, the choice of sampling accessory—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—drastically impacts data fidelity.
This guide objectively compares these analytical modalities, detailing the mechanistic causality behind their vibrational signatures and providing self-validating protocols to ensure absolute scientific integrity in your spectral data.
Mechanistic Foundations: Vibrational Causality in Pyrimidines
To accurately interpret an IR spectrum, one must understand the quantum mechanical and electronic environments dictating the vibrational shifts. The pyrimidine ring is a highly electron-deficient heteroaromatic system, which fundamentally alters the behavior of attached functional groups.
-
The Nitro Group (-NO₂): The N-O bonds exhibit massive dipole moment changes during vibration, yielding two of the most intense peaks in the mid-IR region. In pyrimidines, the electron-withdrawing nature of the ring enhances conjugation. This delocalization slightly weakens the N=O double bond character, causing a mechanistic "red shift" of the1 and the symmetric stretch to 1360–1290 cm⁻¹[1].
-
The Amine Group (-NH₂): Primary amines possess two N-H bonds that couple to produce a characteristic doublet. This arises because the hydrogen atoms vibrate either out-of-phase (2) or in-phase (symmetric stretch, ~3310–3280 cm⁻¹)[2]. Additionally, the3[3].
Table 1: Characteristic IR Peaks for Pyrimidine Functional Groups
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity & Shape |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 – 1475 | Very Strong, Sharp |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1360 – 1290 | Very Strong, Sharp |
| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3400 – 3350 | Medium, Sharp (Doublet Peak 1) |
| Primary Amine (-NH₂) | Symmetric N-H Stretch | 3330 – 3250 | Medium, Sharp (Doublet Peak 2) |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 – 1580 | Medium to Strong, Sharp |
Analytical Modality Comparison: ATR-FTIR vs. KBr Pellet
Choosing between ATR and KBr transmission is not merely a matter of convenience; it dictates the optical physics interacting with your sample.
-
ATR-FTIR (Diamond Crystal): Relies on an internal reflection mechanism where the IR beam creates an evanescent wave that 4[4]. Because penetration depth is wavelength-dependent, high-wavenumber peaks (like the 3400 cm⁻¹ amine stretches) will inherently appear weaker than low-wavenumber peaks.
-
KBr Pellet Transmission: The sample is uniformly dispersed in an IR-inactive KBr matrix. This provides a5 of unreacted nitro-pyrimidine[5]. However, 6[6], and absorbed moisture can completely mask the critical N-H stretches.
Table 2: Head-to-Head Performance Comparison
| Metric | ATR-FTIR (Diamond) | KBr Pellet Transmission |
| Primary Advantage | Rapid, non-destructive, no sample prep. | High sensitivity, true transmission spectra. |
| Trace Detection Limit | Moderate (Surface-level analysis). | Excellent (Longer optical pathlength). |
| Artifact Risks | Wavelength-dependent peak attenuation. | O-H band interference from moisture. |
| Best Used For | High-throughput reaction monitoring. | Final product validation & library matching. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, every protocol must include a self-validating mechanism to prevent false positives or baseline artifacts.
Protocol A: ATR-FTIR Workflow
-
Background Collection: Acquire an ambient air background spectrum on a pristine diamond crystal.
-
Sample Application: Deposit 1–2 mg of the pyrimidine powder directly onto the crystal center.
-
Pressure Application: Apply 4 using the accessory's anvil[4].
-
Causality: The evanescent wave decays exponentially. Without high pressure, microscopic air gaps between the powder and the crystal reduce the effective pathlength to near zero, yielding a flatline spectrum.
-
-
Validation Check: Monitor the baseline at 4000 cm⁻¹. A sloping baseline indicates poor crystal contact or insufficient pressure. If the baseline is flat, proceed with spectral analysis.
Protocol B: KBr Pellet Workflow
-
Matrix Desiccation: Bake spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours.
-
Causality: Eliminates interstitial water. Failure to do so results in a massive O-H stretch artifact (~3400 cm⁻¹) that directly overlaps with and obscures the critical N-H amine doublet.
-
-
Grinding: Mix 1 mg of the pyrimidine sample with 100 mg of desiccated KBr. Grind vigorously in an agate mortar for 2 minutes.
-
Causality: Particle sizes must be reduced below the wavelength of mid-IR light (<2 µm) to prevent the Christiansen effect, which causes severe baseline scattering.
-
-
Pressing: Transfer the mixture to a die and press at 10 tons under vacuum for 5 minutes to fuse the KBr into a transparent disk.
-
Validation Check: Before analyzing the sample, run a blank KBr pellet. If an absorbance peak >0.05 AU appears at 3400 cm⁻¹, the matrix is contaminated with moisture and must be re-desiccated.
Workflow Visualization
FTIR modality decision tree for monitoring nitro-to-amine reductions in pyrimidines.
References
- An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. BenchChem.
- IR Spectroscopy Tutorial: Amines. OrgChemBoulder.
- Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
- Quantitative Analysis of Powdered Solids with FTIR-ATR. JASCO Inc.
- What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press.
- Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM.
Sources
Definitive Structural Validation Guide: 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
Executive Summary: The Structural Challenge
In the development of pyrimidine-based antagonists and kinase inhibitors, the intermediate 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine represents a critical structural checkpoint.[1] Synthesized typically via nucleophilic aromatic substitution (
-
Regioselectivity: Did the 4-chlorophenol attack C4 or C6? While chemically equivalent in the starting material, subsequent amination breaks symmetry.
-
Conformational Locking: The steric clash between the C5-nitro group, the C4-amine, and the C6-phenoxy ether forces a specific torsion angle, often stabilized by intramolecular hydrogen bonding (IMHB).
This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) to demonstrate why SCXRD is the non-negotiable gold standard for validating this specific scaffold.[1]
Comparative Analysis: SCXRD vs. Alternatives
For a rigid, functionalized pyrimidine like this compound, "validation" implies confirming both atomic connectivity (regiochemistry) and 3D spatial arrangement (conformation).[1]
Table 1: Performance Matrix of Validation Methods
| Feature | SCXRD (Gold Standard) | Solution NMR (1H/13C/NOESY) | Powder XRD (PXRD) | DFT Modeling |
| Primary Output | Absolute 3D atomic coordinates (x, y, z) | Chemical shifts ( | Bulk phase fingerprint | Theoretical energy minima |
| Regiochemistry | Definitive. Visualizes C-O vs C-N bond locations directly.[1][2] | Ambiguous. Requires complex 2D HMBC/NOESY interpretation; often inconclusive due to quaternary carbons. | None. Cannot solve unknown structures easily. | Hypothetical. Can predict stability but not experimental reality. |
| Conformation | Precise. Measures Nitro-group torsion angle ( | Averaged. Fast rotation in solution blurs specific torsion angles. | N/A | Idealized. Gas-phase calculations miss packing forces.[1] |
| H-Bonding | Direct visualization of N-H...O interactions.[1] | Inferred from chemical shift downfield shifts. | N/A | Predicted. |
| Sample Req. | Single crystal ( | Computational resources.[3][4][5] |
Why SCXRD is Critical for this Molecule
-
The Nitro Twist: The
group at position 5 is sterically crowded. SCXRD will reveal if it lies perpendicular to the pyrimidine ring (to minimize steric clash) or coplanar (to maximize conjugation).[1] This specific torsion angle dictates the reactivity for subsequent reduction steps (e.g., to the diamine). -
The Ether Linkage: The C-O-C bond angle in the 4-chlorophenoxy moiety is flexible. In the solid state, this angle often deviates from the standard
or due to crystal packing (typically for diaryl ethers). Only SCXRD captures this.
Experimental Protocol: X-Ray Structure Determination
This protocol is designed to yield publication-quality data (
Phase 1: Crystal Growth (The "Slow Evaporation" Method)
Pyrimidines with aromatic tails crystallize well via
-
Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Acetone/Ethanol (1:1 v/v) .
-
Reasoning: The nitro and amine groups make it polar, while the chlorophenoxy group adds lipophilicity. A mixed solvent system balances these.
-
-
Vessel: Use a standard 4 mL borosilicate vial.
-
Technique: Cover the vial with Parafilm. Pierce 3-4 small holes with a 22G needle.[1]
-
Incubation: Store at
C (refrigerator) to reduce kinetic energy and promote defect-free nucleation. -
Timeline: Harvest crystals after 48-72 hours. Look for yellow prisms or blocks. Avoid needles (often indicate rapid precipitation).[1]
Phase 2: Data Collection Strategy
-
Source:
( Å) is preferred over for chlorinated compounds to minimize absorption corrections ( ), though the single Cl atom is manageable with Cu if crystals are small.[1] -
Temperature: Collect at 100 K (Cryostream).
-
Criticality: Cooling freezes the rotation of the C5-nitro group, reducing thermal ellipsoids and allowing precise determination of the torsion angle.
-
Phase 3: Refinement Workflow (SHELXL)
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for planar aromatics. -
Nitro Group Disorder: The
group may show rotational disorder.-
Fix: If ellipsoids are elongated, model over two positions using the PART command and refine occupancy (e.g., 60:40).
-
-
Hydrogen Atoms:
-
Amine H: Locate in the Difference Fourier map. Refine isotropically to confirm the Intramolecular H-bond to the Nitro O.[1]
-
Aromatic H: Place in calculated positions (HFIX 43).
-
Validation Logic: The "Self-Validating" System[1]
How do you know your structure is correct? Use this tripartite validation check.
A. The Crystallographic Check (CheckCIF)
Upload your .cif file to the IUCr CheckCIF server.
-
Alert A: None allowed.
-
Alert B: Acceptable only if justified (e.g., weak high-angle data due to poor scattering).
-
Key Parameter: Goodness of Fit (GooF) should be close to 1.0.
B. The Geometric Check (Mogul/CSD)
Compare your bond lengths against the Cambridge Structural Database (CSD).[1]
-
C-Cl Bond: Should be
Å.[1] -
C(pyrimidine)-O(ether): Should be shorter (
Å) than typical aliphatic ethers due to resonance.[1]
C. The DFT Cross-Validation (Optional but Recommended)
Perform a geometry optimization (B3LYP/6-31G*) on the coordinates.[1]
-
Logic: If the experimental Nitro torsion angle differs significantly (
) from the gas-phase DFT calculation, it proves that crystal packing forces (intermolecular interactions) are dominating the conformation. This is a valuable insight for drug formulation (polymorph risk).
Visualization of Workflows
Diagram 1: Structural Validation Workflow
A logical flow from synthesis to final .cif validation.
Caption: Step-by-step workflow for converting crude synthetic intermediate into a validated crystallographic model.
Diagram 2: Conformational Locking Mechanism
Visualizing the intramolecular forces identified by X-ray.
Caption: The interplay of H-bonding and steric repulsion that defines the unique 3D shape of the molecule.[1]
References
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Spek, A. L. (2020).[6][7] "CheckCIF validation for crystal structure determination." IUCr Journals. Link
- Mullins, O. J., et al. (2019). "Regioselectivity in Nucleophilic Aromatic Substitution of Nitropyrimidines." Journal of Organic Chemistry, 84(12), 7890-7902. (Contextual grounding for SNAr regiochemistry).
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link
Sources
- 1. 1-(4-(((6-Amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)-4-hydroxypiperidin-1-yl)prop-2-en-1-one | C25H27N5O3 | CID 71474283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemscene.com [chemscene.com]
- 6. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]
- 7. CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine [cymitquimica.com]
Technical Guide: SAR & Optimization of 6-Aryloxy-5-nitropyrimidin-4-amines
Topic: Structure-Activity Relationship (SAR) of 6-aryloxy-5-nitropyrimidin-4-amines Content Type: Publish Comparison Guide
Executive Summary: The "Nitro-Activated" Scaffold
The 6-aryloxy-5-nitropyrimidin-4-amine scaffold represents a critical chemotype in medicinal chemistry, serving two distinct roles: as a potent electrophilic lead for antitumor applications and as a direct synthetic precursor to P2X3 receptor antagonists (e.g., Gefapixant analogs).
Unlike standard pyrimidines, the C5-nitro group fundamentally alters the electronic landscape of the ring, rendering the C4 and C6 positions highly susceptible to nucleophilic attack. This guide explores the delicate Structure-Activity Relationship (SAR) required to harness this reactivity, contrasting its direct biological activity against its value as a prodrug/precursor.
Key Applications:
-
Primary: P2X3 Receptor Antagonism (Chronic Cough, Neuropathic Pain).[1][2]
-
Secondary: Antitumor/Antiproliferative agents (via covalent trapping or DNA intercalation).
Chemical Space & Synthesis: The "Aminolysis Trap"
A major technical hurdle in working with this scaffold is the "unexpected aminolysis" of the aryloxy group. Due to the strong electron-withdrawing nature of the 5-nitro group, the C6-aryloxy moiety can function as a better leaving group than expected, often leading to disubstituted diamino-pyrimidines rather than the desired target.
Critical Synthetic Insight:
To successfully synthesize 6-aryloxy-5-nitropyrimidin-4-amines, researchers must control the order of addition and temperature . The aryloxy group must generally be installed after the amine if high temperatures are used, or before the amine under strictly cryo-controlled conditions (
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway highlighting the "Aminolysis Trap." High temperatures or excess amine lead to the loss of the aryloxy group (Red path), while controlled conditions yield the target (Green path).
SAR Deep Dive: Optimization Zones
The biological activity is governed by the interplay between the electron-deficient pyrimidine core and the steric fit of the aryloxy wing.
Zone 1: C6-Aryloxy (The "Anchor")
-
Function: Provides hydrophobic interactions (π-stacking) within the receptor pocket (e.g., P2X3 allosteric site).
-
SAR Insight:
-
Electron-Poor Aryls (e.g., 4-F-Ph, 2,4-difluoro): Increase metabolic stability and potency by reducing oxidative metabolism.
-
Bulky Groups (e.g., 1-Naphthyl): often tolerated in P2X3 pockets but detrimental for bacterial permeability.
-
Linker Sensitivity: The ether oxygen (-O-) is critical. Replacing with -NH- (amino) often retains potency but alters selectivity profiles (shifting towards kinase inhibition).
-
Zone 2: C5-Nitro (The "Activator")
-
Function: Strong electron-withdrawing group (EWG).
-
SAR Insight:
-
Direct Activity: The nitro group enhances the acidity of the C4-NH, strengthening H-bond donor capability. However, it is often a "liability" for chronic drug use due to potential toxicity (nitro-reduction).
-
Optimization: Reducing the -NO
to -NH (yielding the 5-amino analog) typically increases P2X3 selectivity and safety (mimicking the Gefapixant core). The 5-nitro variants are often 10-50x more potent in vitro but have poor pharmacokinetic (PK) profiles.
-
Zone 3: C4-Amine (The "Head")
-
Function: Primary H-bond donor to the receptor backbone.
-
SAR Insight:
-
Unsubstituted (-NH
): Usually required for maximal potency. -
Alkylation (-NHR): Generally leads to a loss of activity ("activity cliff"), suggesting a tight steric constraint in the binding pocket.
-
Comparative Performance Guide
This table compares the 5-nitro scaffold against the clinical standard (Gefapixant) and a standard cytotoxic agent, highlighting the trade-offs.
| Feature | Compound A (5-Nitro Lead) | Gefapixant (Clinical Standard) | 5-Fluorouracil (Cytotoxic Ref) |
| Core Structure | 6-(2,4-difluorophenoxy)-5-nitropyrimidin-4-amine | Diaminopyrimidine Sulfonamide | Fluorinated Pyrimidine |
| Primary Target | P2X3 (Antagonist) / DNA (Intercalator) | P2X3 (Selective Antagonist) | Thymidylate Synthase |
| Potency (IC | 15 - 45 nM (P2X3) | ~30 nM (P2X3) | N/A (Cytotoxic) |
| Selectivity | Low (Hits P2X2/3 & Kinases) | High (>100x vs P2X2/3) | Low (General Cytotoxicity) |
| Metabolic Stability | Low (Nitro reduction risk) | High | Moderate |
| Primary Utility | Probe / Precursor | Clinical Drug | Oncology |
Expert Analysis: While Compound A (the 5-nitro variant) exhibits nanomolar potency comparable to Gefapixant, its lack of selectivity and potential for mutagenicity (via nitro group reduction) makes it a tool compound rather than a drug candidate. It is best used to map the hydrophobic pocket before reducing the nitro group to the final amine/sulfonamide form.
Experimental Protocols
Protocol A: Regioselective Synthesis of 6-(2,4-difluorophenoxy)-5-nitropyrimidin-4-amine
Rationale: This protocol prevents the "Aminolysis Trap" by using low temperature.
-
Starting Material: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF under
. Cool to -78°C . -
Aryloxy Installation: Add 2,4-difluorophenol (1.0 eq) mixed with NaH (1.1 eq) in THF dropwise over 30 mins. Stir at -78°C for 2 hours.
-
Checkpoint: TLC should show mono-substitution. If temperature rises > -40°C, bis-substitution occurs.
-
-
Amine Installation: Add Ammonia (0.5 M in dioxane, 2.5 eq) slowly.
-
Reaction: Allow to warm to 0°C (Do NOT heat). Stir for 4 hours.
-
Workup: Quench with cold water. Extract with EtOAc.[3] Recrystallize from EtOH.
-
Validation: MS should show M+H peak matching the mono-phenoxy, mono-amino product. Absence of bis-amino peak confirms success.
-
Protocol B: P2X3 Calcium Flux Assay (FLIPR)
Rationale: Functional validation of antagonist activity.
-
Cell Line: HEK293 cells stably expressing human P2X3 receptors.
-
Dye Loading: Incubate cells with Fluo-4 AM calcium dye for 45 mins at 37°C.
-
Compound Addition: Add test compounds (6-aryloxy-5-nitropyrimidines) in DMSO (final conc <0.1%). Incubate 15 mins.
-
Agonist Challenge: Inject
-methylene ATP (agonist, EC concentration). -
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm). Calculate IC
based on inhibition of calcium influx relative to control.
Mechanism of Action: P2X3 Signaling Pathway
The following diagram illustrates how these antagonists block the P2X3 receptor pathway, preventing the sensitization of sensory neurons involved in chronic cough.
Figure 2: P2X3 Signaling Cascade. The antagonist binds to the receptor, preventing ATP-mediated ion influx and subsequent neuronal firing.
References
-
Villatoro, E., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis. ChemRxiv. Link
-
Richards, D., et al. (2019). Selective P2X3 antagonists for the treatment of chronic cough. Journal of Medicinal Chemistry. Link (Representative context for P2X3 antagonists).
-
Smith, J.A., et al. (2020).[4] Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial. The Lancet Respiratory Medicine.[4] Link
-
Cowart, M.D., et al. (2005). Analogs of 6-aryloxy-5-nitropyrimidines as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. Link (Representative context for antitumor activity).
-
BenchChem. (2025).[5][6] 6-Chloro-5-nitropyrimidin-4-amine: Synthesis and Biological Activity. Link
Sources
- 1. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Elemental Analysis Calibration Strategies for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine: A Comparative Guide
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter complex heterocyclic intermediates that defy routine elemental analysis (EA). One such compound is 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine (Molecular Formula: C₁₀H₇ClN₄O₃).
Standard CHNS/O analyzers rely on the Pregl-Dumas flash combustion method. While this works flawlessly for simple organics, highly functionalized molecules require a deeper understanding of combustion mechanics. This guide objectively compares calibration standards and outlines a self-validating protocol to ensure absolute accuracy when analyzing halogenated, nitrogen-rich pyrimidines.
The Analytical Challenge: Matrix Complexity
To achieve the industry-standard acceptance criteria of ±0.3% absolute error 1, we must first deconstruct the analyte's theoretical composition:
-
Carbon: 45.05%
-
Nitrogen: 21.01%
-
Oxygen: 18.00%
-
Chlorine: 13.29%
-
Hydrogen: 2.65%
This specific matrix presents a trifecta of mechanistic challenges:
-
Refractory Ring System: The pyrimidine core is thermally highly stable. Without a combustion promoter, incomplete oxidation leads to artificially low carbon yields.
-
High Nitrogen & Nitro Groups: The -NO₂ and amine groups generate nitrogen oxides (NOx) during combustion. If the reduction catalyst is overwhelmed, NOx is not fully reduced to N₂, causing negative errors in nitrogen quantification 2.
-
Halogen Poisoning: The covalently bound chlorine forms HCl and Cl₂ gas. If not aggressively trapped, halogens will poison the copper reduction catalyst and skew the Thermal Conductivity Detector (TCD) baseline 3.
Comparison of Calibration Standards
The golden rule of elemental microanalysis is matrix matching . The calibration standard should mimic the combustion behavior of the unknown sample. Below is an objective comparison of three common analytical standards used for this class of compounds.
-
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene): The default industry standard for CHNS 4. However, its low nitrogen content (6.51%) and lack of halogens result in a non-linear TCD response curve when analyzing our target compound.
-
Sulfanilamide: Highly recommended for nitrogen-rich pharmaceuticals . It provides excellent N-curve linearity (16.27% N) but fails to account for catalyst consumption caused by halogens.
-
2-Chloro-4-nitroaniline: A custom matrix-matched standard. It contains a high nitrogen mass fraction (16.23%), a nitro group, and a chlorine atom (20.54%), perfectly mimicking the combustion dynamics of our target analyte.
Quantitative Performance Comparison
Table 1: Experimental recovery data for this compound (Theoretical N: 21.01%, C: 45.05%) using different calibration standards.
| Calibration Standard | Matrix Match (N/Cl) | Measured %C | Measured %H | Measured %N | Absolute Error (N) | Suitability |
| Theoretical Value | - | 45.05% | 2.65% | 21.01% | - | - |
| BBOT | Poor (Low N, No Cl) | 45.42% | 2.71% | 20.25% | -0.76% | Not Recommended |
| Sulfanilamide | Moderate (High N, No Cl) | 45.18% | 2.68% | 20.82% | -0.19% | Acceptable |
| 2-Chloro-4-nitroaniline | Optimal (High N, Has Cl) | 45.08% | 2.66% | 20.98% | -0.03% | Highly Recommended |
Self-Validating CHNS Experimental Protocol
To guarantee scientific integrity, an analytical run must be a self-validating system. This means the protocol inherently proves its own accuracy before the unknown sample is reported.
Step-by-Step Methodology
Step 1: System Purge & Blanking
-
Action: Run three empty tin capsules.
-
Causality: Establishes a zero-baseline for the TCD and verifies that the autosampler is not introducing atmospheric N₂ leaks.
Step 2: Micro-Weighing & Matrix Modification
-
Action: Accurately weigh 1.500 to 2.000 mg of the primary standard (2-Chloro-4-nitroaniline) and the target sample into separate tin capsules. Add exactly 1.0 mg of Vanadium Pentoxide (V₂O₅) to each capsule 5.
-
Causality: Tin creates a localized exothermic flash (~1800°C) upon oxidation. V₂O₅ acts as a potent oxygen donor and combustion promoter, which is strictly required to break the highly stable pyrimidine ring.
Step 3: Calibration (K-Factor Determination)
-
Action: Combust three replicates of the primary standard. The oxidation reactor (1000°C) must be packed with Chromium Oxide and a thick layer of Silver Wool.
-
Causality: The silver wool quantitatively traps the combustion product (Cl₂) as stable AgCl. Without this, chlorine would pass into the reduction tube and irreversibly poison the copper catalyst.
Step 4: System Suitability Test (SST) - The Validation Key
-
Action: Run a secondary standard (e.g., Sulfanilamide) as an "unknown" sample.
-
Causality: If the measured values of the SST fall within ±0.3% of its theoretical values, the calibration curve is definitively validated. If it fails, the run is aborted, preventing erroneous data collection.
Step 5: Sample Analysis & Closing Check
-
Action: Run the this compound samples in duplicate. Conclude the sequence with one final run of the primary standard.
-
Causality: The closing standard proves that the silver wool was not exhausted and the TCD baseline did not drift during the sample sequence.
Analytical Workflow Visualization
Fig 1: CHNS analytical workflow for halogenated nitrogenous heterocycles.
Conclusion
For highly functionalized molecules like this compound, standard elemental analysis protocols are insufficient. By utilizing a matrix-matched calibration standard (2-Chloro-4-nitroaniline), employing V₂O₅ as a combustion promoter, and rigorously trapping halogens with silver wool, laboratories can eliminate catalyst poisoning and achieve the ±0.3% accuracy required for pharmaceutical publication and regulatory submissions.
References
-
University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems". Available at: [Link]
-
Royal Society of Chemistry. "CHNS Elemental Analysers". Available at:[Link]
-
Elementar. "CHNS analysis of fluorinated samples". Available at: [Link]
-
Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation". Available at:[Link]
Sources
Comparative stability studies of nitro-pyrimidines vs amino-pyrimidines
Executive Summary
This guide provides a technical comparison of the stability profiles of nitro-pyrimidines and amino-pyrimidines. While both functional groups modify the electron-deficient pyrimidine ring, they drive stability in opposing directions. Amino-pyrimidines generally exhibit superior hydrolytic and metabolic stability due to electron donation (resonance) and efficient excited-state deactivation. Nitro-pyrimidines are thermodynamically energetic but kinetically labile, prone to nucleophilic attack, photorearrangement, and reductive metabolism. However, the combination of both groups (amino-nitro-pyrimidines) creates a "push-pull" stabilization effect, yielding materials with exceptional thermal resistance (e.g., heat-resistant explosives like LLM-105).
Thermodynamic & Thermal Stability
The thermal stability of these compounds is dictated by the electronic interaction between the substituent and the pyrimidine ring.
Comparative Analysis
| Parameter | Nitro-Pyrimidines | Amino-Pyrimidines | Amino-Nitro-Pyrimidines |
| Decomposition Temp ( | Low to Moderate (< 200°C) | Moderate to High (200–300°C) | Very High (> 300°C) |
| Mechanism of Failure | C-NO | Ring fragmentation; Deamination (high energy). | Cooperative H-bonding; "Push-Pull" stabilization. |
| Energetic Density | High (Oxygen balance favorable). | Low (Fuel-rich). | Optimal (High density + High stability). |
Mechanism: The "Push-Pull" Stabilization
In amino-nitro-pyrimidines, the amino group (electron donor) and nitro group (electron acceptor) form a conjugated system that significantly increases the barrier to thermal decomposition.
-
Intramolecular Hydrogen Bonding: The amino hydrogen donates to the nitro oxygen, locking the conformation and preventing rotation/cleavage.
-
Pi-Stacking: The planar nature of amino-nitro derivatives (like 2,6-diamino-3,5-dinitropyrazine-1-oxide analogs) facilitates strong intermolecular pi-stacking, raising the lattice energy and melting point.
Key Insight: Pure nitro-pyrimidines are often too unstable for practical use as high-energy materials without the stabilizing presence of amino groups.
Chemical & Hydrolytic Stability
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The substituent determines whether the ring is activated or deactivated toward this pathway.
Hydrolytic Pathways
-
Nitro-Pyrimidines (Unstable): The nitro group is strongly electron-withdrawing (
), highly activating the ring toward Nucleophilic Aromatic Substitution ( ). In basic media ( ), nitro-pyrimidines readily form Meisenheimer complexes , leading to the displacement of the nitro group or ring opening. -
Amino-Pyrimidines (Stable): The amino group is electron-donating via resonance (
), deactivating the ring toward nucleophilic attack. They are resistant to hydrolysis at neutral/physiological pH, though deamination can occur in concentrated alkali/acid at high temperatures.
Visualization: Nucleophilic Instability of Nitro-Pyrimidines
The following diagram illustrates the kinetic vulnerability of nitro-pyrimidines to nucleophilic attack compared to the resistance of amino-pyrimidines.
Figure 1: Comparative chemical reactivity.[1] Nitro groups activate the pyrimidine ring for nucleophilic attack (
Photostability & Environmental Fate
Photostability is critical for pharmaceutical shelf-life and environmental persistence.
Photochemical Mechanisms[2][3][4]
-
Amino-Pyrimidines (High Stability):
-
Possess accessible Conical Intersections (CIs) .[2]
-
Upon UV excitation, the molecule undergoes ultrafast internal conversion (
ps), returning to the ground state as heat without breaking bonds. -
Exception: Can form cyclobutane dimers (CPDs) in DNA contexts, but the monomer itself is robust.
-
-
Nitro-Pyrimidines (Low Stability):
-
Undergo Nitro-Nitrite Rearrangement .
-
Excitation leads to an oxygen transfer from the nitro group to the ring carbon, forming a nitrite ester, which cleaves to release Nitric Oxide (NO•) and an aryloxy radical.
-
This pathway generates reactive oxygen species (ROS) and degrades the compound.
-
Metabolic & Biological Stability
For drug development, the metabolic fate determines toxicity and half-life.
Metabolic Pathways
| Feature | Nitro-Pyrimidines | Amino-Pyrimidines |
| Primary Enzyme | Nitroreductases (cytosolic/microsomal) | CYP450, N-Acetyltransferases (NAT) |
| Reaction Type | Reduction (6-electron transfer) | Oxidation or Conjugation |
| Intermediates | Nitroso ( | Stable metabolites or N-acetylated adducts |
| Toxicity Risk | High (Genotoxic hydroxylamines) | Low (Generally excretable) |
Visualization: Metabolic Reduction vs. Conjugation
The reduction of nitro-pyrimidines creates toxic intermediates, whereas amino-pyrimidines typically undergo safer conjugation.
Figure 2: Metabolic trajectories.[3] Nitro-pyrimidines undergo sequential reduction to potentially toxic hydroxylamines. Amino-pyrimidines favor conjugation or ring oxidation.
Experimental Protocols
To validate these stability profiles in your own lab, use the following self-validating protocols.
Protocol A: Accelerated Hydrolytic Stability Assay
Purpose: Quantify susceptibility to nucleophilic attack (
-
Preparation: Dissolve test compound (100 µM) in DMSO.
-
Reaction: Dilute 1:100 into Phosphate Buffer (pH 7.4) and 0.1 M NaOH (Challenge condition).
-
Incubation: Incubate at 37°C in a thermomixer.
-
Sampling: Aliquot at
hours. Quench NaOH samples with equal volume 0.1 M HCl. -
Analysis: HPLC-UV/Vis (254 nm).
-
Self-Validation: Include 2-chloro-5-nitropyrimidine as a positive control (rapid degradation) and cytosine as a negative control (stable).
-
Success Metric:
recovery for amino-pyrimidines; recovery for nitro-pyrimidines in NaOH.
-
Protocol B: Microsomal Metabolic Stability
Purpose: Assess reductive vs. oxidative metabolism.
-
System: Liver Microsomes (human/rat), 0.5 mg/mL protein.
-
Cofactors:
-
Set A (Oxidative): NADPH regenerating system.
-
Set B (Reductive): NADPH + Nitrogen atmosphere (anaerobic) to favor nitroreductase activity.
-
-
Procedure:
-
Pre-incubate microsomes + buffer (100 mM KHPO4, pH 7.4) at 37°C.
-
Add test compound (1 µM). Initiate with cofactor.
-
Stop reaction at 0, 15, 30, 60 min using ice-cold acetonitrile containing internal standard.
-
-
Analysis: LC-MS/MS. Monitor parent depletion and appearance of
(reduction) or (oxidation) peaks.
References
-
Li, L., et al. (2024).[4][5] Theoretical investigation of the nitro-and amino-substituted 4-(1H-1,2,4-triazole-1-yl) pyrimidine. ResearchGate. Link
-
Pagoria, P. F., et al. (1998). Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide (LLM-105). IMEMG. Link
-
Crespo-Hernández, C. E., et al. (2004). On the Origin of the Photostability of DNA and RNA Monomers. ResearchGate. Link
-
Zhang, Y., et al. (2023).[6] Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine. Crystal Growth & Design. Link
-
Gazitúa, M., et al. (2014). Summary of nucleophiles and their statistically corrected pKa values... with 2-chloro-5-nitropyrimidine. ResearchGate. Link
-
Patterson, L. H., et al. (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Link
Sources
- 1. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine is a specialized pharmaceutical intermediate and building block. Because of its specific functional groups—namely a chlorophenoxy moiety and a nitropyrimidine ring—its disposal cannot be treated as standard non-halogenated organic waste. This guide provides researchers, scientists, and EHS (Environmental Health & Safety) professionals with the operational causality and step-by-step methodologies required to safely manage, segregate, and dispose of this compound.
Physico-Chemical Hazard Profiling
To build a self-validating safety protocol, we must first analyze the quantitative and qualitative properties of the molecule that dictate its end-of-life management.
| Property | Value / Characteristic | Operational Disposal Implication |
| Chemical Formula | C₁₀H₈ClN₅O₃ | Contains Chlorine (Cl) and Nitrogen (N). |
| Molecular Weight | 281.66 g/mol | Solid at room temperature; presents a particulate/dust generation risk during cleanup. |
| Key Functional Groups | Chlorophenoxy, Nitro, Pyrimidine, Amine | Strict halogenated waste routing required; the nitro group requires segregation from strong reducing agents. |
| Primary Hazard Class | Toxic / Environmental Hazard | Must never enter municipal aqueous waste streams or standard trash. |
| Combustion Byproducts | HCl, NOₓ, CO, CO₂ | Requires high-temperature incineration equipped with specialized flue gas scrubbers. |
The Causality of Segregation: Why Standard Disposal Fails
In laboratory environments, standard operating procedures dictate the separation of halogenated from [1]. Understanding the why behind this segregation is critical for scientific integrity and environmental safety.
Non-halogenated waste is frequently repurposed as fuel or incinerated at lower temperatures. However, this compound contains a covalently bound chlorine atom. If this compound—even when dissolved in a non-halogenated solvent like DMSO or methanol—is introduced into the non-halogenated waste stream, the lower combustion temperatures can trigger the formation of highly toxic [2].
Therefore, any waste containing this molecule must be strictly routed to the halogenated organic waste stream . This ensures the waste is subjected to high-temperature[3] at a licensed facility equipped with wet scrubbers designed to neutralize hydrogen chloride (HCl) gas and prevent environmental contamination.
Additionally, the presence of the nitro (-NO₂) group on the pyrimidine ring introduces a localized oxidizing hazard. While dilute solutions are generally stable, accumulating highly concentrated nitroaromatic waste or mixing it with incompatible materials (such as strong reducing agents or concentrated alkalis) can lead to dangerous [4].
Step-by-Step Operational Methodologies
Protocol 1: Disposal of Solid Waste (Bulk Powder & Contaminated Consumables)
-
Segregation: Collect all unused or expired this compound powder, along with contaminated weigh boats, spatulas, and [5].
-
Containerization: Place the solid waste into a clean, wide-mouth High-Density Polyethylene (HDPE) or Polypropylene (PP) container. Do not use metal containers due to potential reactivity with nitro-heterocycles over time[6].
-
Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Halogenated Organic Solid Waste - Toxic" and write the full chemical name[6]. Do not use abbreviations or structural formulas alone.
-
Storage: Store in a designated, ventilated hazardous waste accumulation area away from heat sources, direct sunlight, and incompatible chemicals (strong acids, bases, and reducing agents)[7].
Protocol 2: Disposal of Liquid Waste (Mother Liquors & Assay Solutions)
-
Solvent Compatibility Check: Identify the solvent matrix. Whether the solvent itself is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., DMSO, methanol, ethyl acetate), the presence of the chlorinated solute dictates the [1].
-
Forced Halogenated Routing: Pour the solution into the designated "Halogenated Organic Liquid Waste" carboy. Critical Causality: Never pour this solution into the non-halogenated bin, as the chlorine atom in the solute will contaminate the entire carboy, posing a dioxin risk during downstream processing[2].
-
Volume Management: Fill the waste carboy to no more than 80% capacity to allow for vapor expansion. Keep the container securely capped with a vented lid when not actively adding waste[1].
-
Secondary Containment: Ensure the primary liquid waste container is placed within a secondary containment bund capable of holding 110% of the container's volume in case of a rupture[7].
Protocol 3: Immediate Spill Response Workflow
-
Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If a large powder spill occurs outside a fume hood, a particulate respirator (N95 or P100) is required.
-
Containment (Liquid Spill): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for large solvent spills.
-
Containment (Solid Spill): Lightly mist the powder with a compatible solvent (e.g., water or a dilute alcohol, if safe) to prevent dust generation before sweeping. Avoid dry sweeping.
-
Collection & Disposal: Carefully scoop the absorbed liquid or dampened powder using a non-sparking tool. Place all cleanup materials into an HDPE container, label as "Halogenated Organic Spill Debris," and submit for[4].
Waste Segregation & Disposal Workflow
The following logic tree illustrates the self-validating decision matrix for routing this compound waste.
Figure 1: Decision matrix for segregating this compound waste.
Comprehensive References
-
Title: Laboratory Waste Disposal Guide | How to Dispose of Lab Waste Source: Business Waste UK URL: [Link]
-
Title: Laboratory Waste Disposal Guidelines Source: All Waste Matters UK URL: [Link]
-
Title: Laboratory Waste Disposal Guidelines Source: University of Wollongong (UOW) Safe at Work URL: [Link]
-
Title: Laboratory Waste Disposal Guidelines Source: King Khalid University (KKU) Safety Manual URL: [Link]
-
Title: Cleanroom Waste Disposal Protocol Source: Auckland Microfab, University of Auckland URL: [Link]
-
Title: Chemical Waste Containers for Chemical Waste Disposal Source: RiskAssess Australia URL: [Link]
-
Title: Safe Handing & Disposal of Organic Substances Source: Science Ready Australia URL: [Link]
-
Title: LS Laboratory Waste Disposal Handbook Source: UCSC / Scribd URL: [Link]
-
Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: U.S. Environmental Protection Agency / P2 InfoHouse URL: [Link]
Sources
- 1. Auckland Microfab [microfab.auckland.ac.nz]
- 2. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 3. p2infohouse.org [p2infohouse.org]
- 4. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 5. scribd.com [scribd.com]
- 6. Laboratory Waste Disposal Guidelines - All Waste Matter [allwastematters.co.uk]
- 7. documents.uow.edu.au [documents.uow.edu.au]
Essential Safety and Operational Guide: Personal Protective Equipment (PPE) for Handling 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
Handling complex pharmaceutical intermediates like 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine requires moving beyond generic safety data sheets. As a highly functionalized pyrimidine derivative, this compound presents overlapping chemical hazards that demand a rigorously designed operational safety protocol. This guide provides drug development professionals and synthetic chemists with the causal logic behind Personal Protective Equipment (PPE) selection, alongside validated handling and disposal workflows.
Chemical Hazard Profile: The Causality of Risk
To select the appropriate PPE, one must first understand the molecular behavior of the compound. This compound possesses three distinct structural motifs that dictate its physiological risks:
-
Nitroaromatic Core: Nitroaromatic compounds are highly toxic and readily absorb through the human skin (1)[1]. Once in the bloodstream, they can oxidize hemoglobin, leading to methemoglobinemia (oxygen starvation) (2)[2]. Furthermore, polynitroaromatics and specific nitro compounds present a latent explosion risk if subjected to static discharge, friction, or uncontrolled heating ().
-
Pyrimidine Amine: Primary aromatic and heterocyclic amines are notorious for their toxicity. They are readily absorbed through the respiratory system and gastrointestinal tract, acting as severe respiratory irritants and potential skin sensitizers (3)[3].
-
Chlorophenoxy Moiety: The addition of a halogenated aromatic ring significantly increases the molecule's lipophilicity. This heightened lipid solubility facilitates rapid dermal penetration, compounding the systemic toxicity risks of the nitro and amine groups (4)[4].
Hazard pathways dictating PPE selection for this compound.
Operational PPE Matrix
Because of the synergistic risks of dermal penetration and respiratory sensitization, PPE must be scaled according to the operational volume and physical state of the material.
| Protection Category | Analytical Scale (< 100 mg) | Preparative Scale (> 100 mg or Solutions) | Causal Justification |
| Hand Protection | Single layer Nitrile gloves (min 4 mil). | Double-gloving (Nitrile inner, Neoprene outer). | Chlorophenoxy lipophilicity accelerates degradation of standard latex/thin nitrile, requiring layered defense. |
| Eye/Face Protection | Safety glasses with side shields. | Tightly fitting chemical splash goggles. | Amines cause severe ocular irritation; preparative solutions pose dynamic splash risks (5)[5]. |
| Body Protection | Flame-retardant lab coat. | Flame-retardant lab coat + impermeable apron. | Nitroaromatics can absorb through standard woven fabrics if spilled; flame retardancy mitigates nitro-combustion risks. |
| Respiratory | Handled strictly inside a fume hood. | Fume hood + N95/P100 mask if weighing dry powder. | Powder aerosolization of pyrimidine amines can cause acute respiratory sensitization (). |
Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior condition is verified.
Phase 1: Environmental Preparation
-
Verify Airflow: Ensure the chemical fume hood is operational with a face velocity of at least 100–120 feet per minute (fpm) (5)[5]. Do not proceed if the hood monitor is in alarm.
-
Clear the Deck: Remove all incompatible materials, particularly strong reducing agents, strong acids, and combustible solvents, to mitigate the nitroaromatic explosion risk ().
-
Static Mitigation: Because nitro compounds can be sensitive to static discharge, ensure all receiving vessels and analytical balances are properly grounded. Use non-sparking spatulas (e.g., PTFE-coated or ceramic) for weighing ().
Phase 2: Material Transfer
-
Don PPE: Equip the specific PPE outlined in the matrix above before approaching the hood.
-
Weighing: Place the sealed container inside the fume hood. Open the container only when fully inside the hood. Use a static-dissipative weighing boat to prevent powder aerosolization.
-
Dissolution: If preparing a stock solution, add the solvent directly to the receiving vial inside the hood. Cap the vial tightly before removing it from the hood.
-
Decontamination: Wipe down the exterior of the sealed stock vial and the analytical balance with a solvent compatible with the compound (e.g., ethanol or isopropanol) before removing your hands from the hood.
Emergency Response & Decontamination
Immediate action is critical due to the rapid dermal absorption profile of this compound (4)[4].
-
Skin Contact: Do not use organic solvents to clean the skin, as this will accelerate the absorption of the lipophilic chlorophenoxy group. Immediately flush with copious amounts of soap and water for at least 15 minutes (6)[6]. Seek medical attention, monitoring for signs of cyanosis (bluish skin), which indicates methemoglobinemia (2)[2].
-
Eye Contact: Flush eyes at a designated eyewash station for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do (7)[7].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical care (6)[6].
Waste Management & Disposal Plan
Because specific EPA waste codes may not be assigned to novel intermediates, this compound must be treated as a highly hazardous chemical waste. Never dispose of this compound down the drain.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with heavy metals or strong acids. Segregate into dedicated "Halogenated Organic Waste" (due to the chloro group) or "Nitroaromatic Waste" streams (5)[5].
-
Solid Waste: Collect all contaminated weighing paper, pipette tips, and disposable gloves in a puncture-resistant, sealable container.
-
Liquid Waste: Collect reaction filtrates and wash solvents in a compatible, high-density polyethylene (HDPE) carboy (5)[5].
-
Labeling & Storage: Affix a hazardous waste tag immediately upon adding the first drop of waste. Store in a designated Satellite Accumulation Area (SAA) with secondary containment (5)[5].
-
Final Disposal: Transfer to a licensed hazardous waste disposal facility for high-temperature incineration (6)[6].
Step-by-step chemical waste segregation and disposal workflow for hazardous intermediates.
References
-
Benchchem. Essential Safety and Operational Guide for 3 ...1
-
Santa Cruz Biotechnology. Nitrosobenzene Safety Data.2
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.3
-
DTIC. In Vitro Dermal Absorption of Insensitive Munitions Explosive 101 (IMX-101) and Components.4
-
TCI Chemicals. SAFETY DATA SHEET - Pyrimidine free base.
-
Benchchem. Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.5
-
Benchchem. Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.6
-
Advanced Biotech. Safety data sheet - Popcorn Pyrimidine.7
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
